2-Methylacetoacetyl-coa
Description
Structure
2D Structure
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-3-oxobutanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-13,15,18-20,24,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13?,15-,18-,19-,20+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNODHRSCRALBF-NQNBQJKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N7O18P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70986160 | |
| Record name | 2-Methylacetoacetyl coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
865.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6712-01-2 | |
| Record name | 2-Methylacetoacetyl coenzyme A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6712-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylacetoacetyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006712012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylacetoacetyl coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of 2-Methylacetoacetyl-CoA in Isoleucine Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of 2-methylacetoacetyl-CoA in the metabolic breakdown of the essential branched-chain amino acid, isoleucine. A thorough understanding of this pathway is crucial for researchers in metabolic diseases, scientists studying enzyme kinetics and regulation, and professionals involved in the development of therapeutic interventions for related inborn errors of metabolism. This document provides a detailed overview of the isoleucine catabolism pathway, quantitative data on key enzymes, comprehensive experimental protocols, and visualizations of the involved pathways and workflows.
Introduction to Isoleucine Catabolism
Isoleucine, along with leucine (B10760876) and valine, is a branched-chain amino acid (BCAA) that plays a vital role in protein synthesis and energy homeostasis. The catabolism of BCAAs is unique in that it is initiated primarily in extrahepatic tissues, such as skeletal muscle. The breakdown of isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways for energy production. This makes isoleucine both a ketogenic and a glucogenic amino acid. A key intermediate in this pathway is this compound, and its processing is a critical juncture in the complete oxidation of isoleucine.
The Isoleucine Catabolism Pathway
The catabolic pathway of L-isoleucine can be broadly divided into a series of enzymatic reactions that convert the amino acid into Krebs cycle intermediates. The initial steps are shared with other BCAAs, involving a transamination and an oxidative decarboxylation. The subsequent steps are specific to isoleucine degradation.
The pathway proceeds as follows:
-
Transamination: L-Isoleucine is converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase (BCAT).
-
Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is then converted to (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDH).
-
Dehydrogenation: (S)-2-methylbutanoyl-CoA is oxidized to 2-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD).
-
Hydration: Enoyl-CoA hydratase adds a water molecule to 2-methylcrotonyl-CoA to form (2S,3R)-3-hydroxy-2-methylbutanoyl-CoA.
-
Dehydrogenation: (2S,3R)-3-hydroxy-2-methylbutanoyl-CoA is oxidized to This compound by 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolytic Cleavage: In the final and critical step, This compound is cleaved by the enzyme This compound thiolase (also known as mitochondrial acetoacetyl-CoA thiolase T2 or β-ketothiolase), encoded by the ACAT1 gene, into acetyl-CoA and propionyl-CoA .[1][2]
Acetyl-CoA can directly enter the citric acid cycle, while propionyl-CoA is converted to succinyl-CoA, another citric acid cycle intermediate, in a three-step process.
Below is a diagram illustrating the isoleucine catabolism pathway with a focus on the formation and cleavage of this compound.
Quantitative Data on Key Enzymes
| Enzyme | Gene | Substrate | Km | Vmax | Activators | Inhibitors | Notes |
| This compound Thiolase (T2) | ACAT1 | This compound | - | - | K+ | - | Degrades acetoacetyl-CoA and this compound with similar catalytic efficiencies. Turnover numbers increase with potassium ion concentration. |
| Oleoyl-CoA | 1.3 µM | - | Data for a different substrate of ACAT1, highlighting its role in lipid metabolism. | ||||
| Stearoyl-CoA | 6.4 µM | - | Data for a different substrate of ACAT1, highlighting its role in lipid metabolism. |
Note: Specific Km and Vmax values for this compound as a substrate for human ACAT1 are not consistently reported in the literature. The table will be updated as more definitive data becomes available.
Experimental Protocols
Measurement of this compound Thiolase (ACAT1) Activity
This spectrophotometric assay measures the thiolytic cleavage of this compound. The reaction is coupled to the formation of NADH, which can be monitored by the change in absorbance at 340 nm.
Principle: The acetyl-CoA produced from the cleavage of this compound is used by citrate (B86180) synthase to condense with oxaloacetate to form citrate. Oxaloacetate is generated from the oxidation of malate (B86768) by malate dehydrogenase, a reaction that reduces NAD+ to NADH.[3]
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Tris-HCl buffer (1 M, pH 8.1)
-
MgCl2 (1 M)
-
Dithiothreitol (DTT, 100 mM)
-
NAD+ (10 mM)
-
Malate (100 mM)
-
Coenzyme A (CoA, 10 mM)
-
Malate dehydrogenase (MDH)
-
Citrate synthase (CS)
-
This compound (substrate)
-
Cell or tissue lysate containing ACAT1
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, MgCl2, DTT, NAD+, malate, CoA, MDH, and CS in a cuvette.
-
Add the cell or tissue lysate to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding this compound.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).
Analysis of Isoleucine Catabolites in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the diagnosis of inborn errors of isoleucine metabolism, such as β-ketothiolase deficiency, by detecting and quantifying abnormal organic acids in urine.[4][5]
Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified by GC-MS.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Urine sample
-
Internal standard (e.g., 3,3-dimethylglutaric acid)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Procedure:
-
Sample Preparation:
-
Thaw the frozen urine sample.
-
Add a known amount of the internal standard to an aliquot of the urine.
-
Acidify the urine with HCl to a pH of approximately 1.
-
Saturate the sample with NaCl.
-
-
Extraction:
-
Extract the organic acids from the acidified urine using ethyl acetate. Repeat the extraction twice.
-
Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add pyridine and BSTFA with 1% TMCS.
-
Incubate the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separate the TMS-derivatized organic acids on a suitable capillary column using a temperature gradient.
-
Identify the compounds based on their retention times and mass spectra by comparing them to a library of known compounds.
-
Quantify the analytes by comparing their peak areas to that of the internal standard.
-
Genetic Analysis of the ACAT1 Gene for Mutation Detection
This protocol outlines the steps for identifying mutations in the ACAT1 gene, which is essential for confirming a diagnosis of β-ketothiolase deficiency.[2][6]
Principle: The coding regions and exon-intron boundaries of the ACAT1 gene are amplified by polymerase chain reaction (PCR) and then sequenced to identify any disease-causing mutations.
Materials:
-
Genomic DNA extracted from the patient's blood or other tissue
-
PCR primers specific for the exons of the ACAT1 gene
-
DNA polymerase and PCR reaction buffer
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA sequencing reagents and equipment (e.g., Sanger sequencing or Next-Generation Sequencing)
Procedure:
-
PCR Amplification:
-
Design primers to amplify each of the 12 exons and their flanking intronic regions of the ACAT1 gene.
-
Perform PCR for each exon using the patient's genomic DNA as a template.
-
-
Verification of PCR Products:
-
Run the PCR products on an agarose gel to confirm the amplification of fragments of the expected size.
-
-
DNA Sequencing:
-
Purify the PCR products.
-
Sequence the purified PCR products using Sanger sequencing or a next-generation sequencing platform.
-
-
Sequence Analysis:
-
Align the patient's sequence with the reference sequence of the ACAT1 gene.
-
Identify any variations (mutations) in the patient's DNA sequence.
-
Analyze the potential impact of any identified mutations on the function of the ACAT1 protein (e.g., missense, nonsense, frameshift, splice site mutations).
-
Regulation of Isoleucine Catabolism
The catabolism of isoleucine is a tightly regulated process to meet the metabolic needs of the organism while preventing the accumulation of toxic intermediates. The primary point of regulation is the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is regulated by a phosphorylation/dephosphorylation cycle.[7] The activity of the final enzyme in the pathway, ACAT1, is also subject to regulation.
The expression of the ACAT1 gene can be influenced by various transcription factors and signaling pathways. For instance, its expression is promoted by leptin, angiotensin II, and insulin (B600854) in human monocytes/macrophages. The insulin-mediated regulation involves the ERK, p38MAPK, and JNK signaling pathways.
Clinical Significance: β-Ketothiolase Deficiency
A deficiency in the ACAT1 enzyme leads to the autosomal recessive metabolic disorder known as β-ketothiolase deficiency (also called mitochondrial acetoacetyl-CoA thiolase deficiency).[8][9] This deficiency impairs the final step of isoleucine catabolism and also affects ketone body metabolism.
Pathophysiology: The inability to cleave this compound leads to its accumulation and the accumulation of upstream metabolites, such as 2-methyl-3-hydroxybutyric acid and tiglylglycine.[10] This results in episodes of severe ketoacidosis, often triggered by metabolic stress such as fasting, infection, or a high-protein diet.
Clinical Presentation: Patients typically present in early childhood with episodes of vomiting, lethargy, and rapid breathing. If left untreated, these episodes can progress to coma and can be life-threatening.
Diagnosis and Management: Diagnosis is based on the characteristic pattern of organic acids in the urine, particularly the presence of 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, and tiglylglycine. The diagnosis is confirmed by enzymatic assays in fibroblasts or by molecular genetic testing of the ACAT1 gene. Management involves avoiding fasting, a low-protein diet, and aggressive treatment of acute ketoacidotic episodes with intravenous fluids, glucose, and bicarbonate.
The following diagram illustrates a typical workflow for the diagnosis of β-ketothiolase deficiency.
Conclusion
This compound stands as a central metabolite in the catabolism of isoleucine. Its efficient cleavage by ACAT1 is paramount for the complete oxidation of this essential amino acid and for maintaining metabolic homeostasis. Deficiencies in this pathway, particularly in the ACAT1 enzyme, lead to the serious metabolic disorder β-ketothiolase deficiency. A comprehensive understanding of the enzymatic reactions, their regulation, and the associated analytical methods is essential for the diagnosis and development of effective management strategies for this and related metabolic diseases. Further research into the kinetic properties of all enzymes in the isoleucine catabolism pathway and their intricate regulatory networks will continue to advance our knowledge and improve patient outcomes.
References
- 1. ACAT1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. [Analysis of ACAT1 gene variants in a patient with β-ketothiolase deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erndim.org [erndim.org]
- 5. aurametrix.weebly.com [aurametrix.weebly.com]
- 6. providers2.genedx.com [providers2.genedx.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
The Biochemical Crossroads of Isoleucine Metabolism: A Technical Guide to the 2-Methylacetoacetyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biochemical pathway involving 2-Methylacetoacetyl-CoA, a critical intermediate in the catabolism of the branched-chain amino acid, isoleucine. This document details the enzymatic reactions, regulatory mechanisms, and clinical significance of this pathway, with a particular focus on the inborn error of metabolism associated with its dysfunction. Quantitative data, detailed experimental protocols, and visual diagrams are provided to support advanced research and drug development efforts.
Introduction to the this compound Pathway
The this compound pathway is a segment of the larger metabolic route responsible for the degradation of isoleucine, one of the three essential branched-chain amino acids (BCAAs).[1][2] Unlike most other amino acids, BCAAs are primarily catabolized in extrahepatic tissues, such as skeletal muscle.[2] The breakdown of isoleucine generates acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways.[1][2] this compound is the penultimate intermediate in this pathway, positioned at a crucial metabolic junction. Its proper metabolism is vital for maintaining cellular energy homeostasis and preventing the accumulation of toxic byproducts.
The Isoleucine Degradation Pathway: From Amino Acid to Acetyl-CoA and Propionyl-CoA
The catabolism of L-isoleucine to acetyl-CoA and propionyl-CoA involves a series of enzymatic reactions. The formation of this compound is a key part of this process.
Enzymatic Steps Leading to this compound
The initial steps of isoleucine degradation are shared with the other BCAAs, involving a transaminase and a dehydrogenase complex.[3] Subsequently, the pathway diverges. The specific sequence leading to this compound is as follows:
-
Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).
-
Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDH).
-
Dehydrogenation: 2-methylbutyryl-CoA is oxidized to tiglyl-CoA by isovaleryl-CoA dehydrogenase (IVD).
-
Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA by enoyl-CoA hydratase.
-
Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is oxidized to This compound by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase.[4]
The Final Thiolytic Cleavage
The final step of the pathway involves the cleavage of this compound into two smaller, metabolically versatile molecules:
-
Enzyme: Mitochondrial acetoacetyl-CoA thiolase (T2), also known as β-ketothiolase.[5][6]
-
Reaction: this compound + CoA → Acetyl-CoA + Propionyl-CoA
-
EC Number: 2.3.1.9[5]
This reaction is critical for completing the degradation of the isoleucine carbon skeleton.
Quantitative Data
This section summarizes key quantitative data related to the this compound pathway, including enzyme kinetics and metabolite concentrations.
Enzyme Kinetics of Human Mitochondrial Acetoacetyl-CoA Thiolase (T2)
Mitochondrial acetoacetyl-CoA thiolase (T2) is a key enzyme in this pathway, and its activity is crucial for the final cleavage step.
| Substrate | K_m (μM) | V_max (μmol/min/mg) | Ion Activation | Reference |
| Acetoacetyl-CoA | ~50 | ~150 | Activated by K+ ions | [7] |
| This compound | Similar to Acetoacetyl-CoA | Similar to Acetoacetyl-CoA | Activated by K+ ions | [7] |
Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and ion concentrations.
Urinary Metabolite Concentrations in Health and Disease
Deficiency in mitochondrial acetoacetyl-CoA thiolase (T2) leads to the accumulation of specific organic acids in the urine.
| Metabolite | Normal Range (mmol/mol creatinine) | Pathological Range in T2 Deficiency (mmol/mol creatinine) | Reference |
| 2-Methyl-3-hydroxybutyric acid | 0 - 4 | Significantly elevated | [8] |
| 2-Methylacetoacetic acid | 0 - 0 | Significantly elevated | [6] |
| Tiglylglycine | 0 - 0.04 µg/g creatinine (B1669602) (approx. < 3.8 mmol/mol creatinine) | Moderately to significantly elevated | [1] |
Mitochondrial Acetoacetyl-CoA Thiolase (T2) Deficiency
A deficiency in the T2 enzyme is an autosomal recessive inborn error of metabolism that affects both isoleucine catabolism and ketone body utilization.[9][10] This condition, also known as beta-ketothiolase deficiency, is characterized by intermittent episodes of ketoacidosis, often triggered by metabolic stress such as fasting or illness.[10][11]
Clinical Presentation
Patients with T2 deficiency are typically asymptomatic between episodes.[11] During a metabolic crisis, they may present with:
Biochemical Profile
The diagnosis of T2 deficiency is primarily based on the characteristic pattern of organic acids in the urine.[11] During a ketoacidotic episode, there is a marked elevation of:
Acylcarnitine analysis may also show elevated levels of tiglylcarnitine (B1262128) (C5:1) and 2-methyl-3-hydroxybutyrylcarnitine (C5-OH).[12]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the diagnosis and study of the this compound pathway and its associated disorders.
Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the primary method for diagnosing T2 deficiency.[13]
Objective: To quantify the levels of 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, and tiglylglycine in urine.
Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and quantified using GC-MS. A stable isotope-labeled internal standard is used for accurate quantification.[14]
Methodology:
-
Sample Preparation:
-
Thaw a frozen urine sample and centrifuge to remove any precipitate.
-
Take a specific volume of the supernatant (e.g., 1 mL) and add a known amount of a stable isotope-labeled internal standard (e.g., deuterated organic acids).
-
Acidify the sample to a pH of approximately 1 with hydrochloric acid.
-
-
Extraction:
-
Perform a liquid-liquid extraction of the organic acids using an organic solvent such as ethyl acetate. Repeat the extraction twice.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the organic acids into their volatile trimethylsilyl (B98337) derivatives.
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes).
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a temperature program to separate the different organic acid derivatives.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the target organic acids and the internal standard.
-
-
Quantification:
-
Calculate the concentration of each organic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the organic acids.
-
Normalize the results to the urinary creatinine concentration.
-
Enzyme Assay for Mitochondrial Acetoacetyl-CoA Thiolase (T2) in Fibroblasts
This assay directly measures the activity of the T2 enzyme and is used for definitive diagnosis.[15]
Objective: To determine the specific activity of mitochondrial acetoacetyl-CoA thiolase in cultured skin fibroblasts.
Principle: The thiolytic cleavage of this compound by T2 is coupled to a subsequent reaction that can be monitored spectrophotometrically. A common method involves a coupled assay with tiglyl-CoA as a substrate, although assays directly measuring the cleavage of acetoacetyl-CoA with potassium ion activation are considered more specific for T2 deficiency.[16]
Methodology:
-
Cell Culture and Homogenization:
-
Culture human skin fibroblasts to confluency.
-
Harvest the cells, wash with phosphate-buffered saline, and resuspend in a homogenization buffer.
-
Disrupt the cells by sonication on ice.
-
Centrifuge the homogenate to pellet cellular debris, and use the supernatant for the assay.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing:
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
Coenzyme A (CoA)
-
Potassium chloride (for T2 activation)[7]
-
A coupling enzyme and its substrate (e.g., citrate (B86180) synthase and oxaloacetate if measuring acetyl-CoA production, though this is less specific). A more direct assay measures the decrease in absorbance of the enol form of this compound at around 303 nm.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the cell homogenate with the assay mixture.
-
Initiate the reaction by adding the substrate, this compound.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 303 nm) over time using a spectrophotometer.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of the reaction from the linear portion of the absorbance change over time.
-
Calculate the specific enzyme activity (e.g., in nmol/min/mg of protein) using the molar extinction coefficient of the substrate and the protein concentration of the cell homogenate.
-
-
Protein Determination:
-
Measure the total protein concentration in the cell homogenate using a standard method (e.g., Bradford or BCA assay) for normalization of the enzyme activity.
-
Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the this compound pathway and a typical diagnostic workflow for T2 deficiency.
Caption: The metabolic pathway for the degradation of L-isoleucine.
Caption: Diagnostic workflow for mitochondrial acetoacetyl-CoA thiolase (T2) deficiency.
Regulation of the Pathway and Connection to Other Metabolic Routes
The degradation of isoleucine is regulated, in part, by the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is a key control point for BCAA catabolism.[17] This complex is regulated by phosphorylation and dephosphorylation.[18]
The this compound pathway is intricately linked to ketone body metabolism. The enzyme T2 is also responsible for the final step in ketolysis (the breakdown of ketone bodies for energy) in extrahepatic tissues, where it cleaves acetoacetyl-CoA into two molecules of acetyl-CoA. This dual role of T2 highlights its importance in providing energy from both amino acid and fat metabolism. In T2 deficiency, both pathways are impaired, leading to the characteristic ketoacidosis.[2]
Conclusion
The biochemical pathway involving this compound is a fundamental component of isoleucine metabolism with significant clinical implications. A thorough understanding of its enzymatic steps, regulation, and the pathophysiology of its associated genetic disorder is crucial for the development of effective diagnostic and therapeutic strategies. This technical guide provides a solid foundation of data, protocols, and visual aids to support the scientific community in advancing research in this critical area of human metabolism.
References
- 1. Tiglylglycine (TG) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Newborn Screening Codes [lhncbc.nlm.nih.gov]
- 5. EC 2.3.1.9 [iubmb.qmul.ac.uk]
- 6. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Mitochondrial this compound thiolase deficiency: an inborn error of isoleucine and ketone body metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. orpha.net [orpha.net]
- 12. babysfirsttest.org [babysfirsttest.org]
- 13. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 14. [Quantitative analysis of urinary organic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A case of 2-methylacetoacetyl CoA thiolase deficiency with coincidental chromosome abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial acetoacetyl-CoA thiolase (T2) deficiency: T2-deficient patients with "mild" mutation(s) were previously misinterpreted as normal by the coupled assay with tiglyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
The Crossroads of Metabolism: A Technical Guide to 2-Methylacetoacetyl-CoA
An In-depth Exploration of its Discovery, Metabolic Significance, and Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals.
Introduction
2-Methylacetoacetyl-Coenzyme A (2-MAA-CoA) is a pivotal intermediate in the catabolism of the branched-chain amino acid isoleucine. Its strategic position also links it to ketone body metabolism, making it a molecule of significant interest in the study of several inborn errors of metabolism. This technical guide provides a comprehensive overview of the discovery and history of 2-MAA-CoA in metabolic research, its core metabolic roles, and detailed methodologies for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of metabolic pathways.
Discovery and History
The elucidation of the role of 2-Methylacetoacetyl-CoA is intrinsically linked to the study of isoleucine metabolism and the investigation of a specific inborn error of metabolism. While the enzymatic steps of isoleucine degradation were being mapped out, the identification of key intermediates was crucial.
Research in the 1970s, particularly studies on bacterial pathways such as in Pseudomonas putida, was instrumental in defining the steps of isoleucine catabolism. These studies provided evidence for the oxidation of 2-methyl-3-hydroxybutyryl-CoA to form this compound[1].
The clinical significance of this pathway was highlighted with the first description of beta-ketothiolase deficiency in 1971[2]. This autosomal recessive disorder, characterized by the inability to properly process isoleucine and ketone bodies, led to a focus on the final steps of isoleucine degradation. By 1993, a review of 22 published cases of mitochondrial this compound thiolase deficiency solidified the understanding of its clinical presentation and metabolic consequences[3]. The synthesis and characterization of this compound in 1983 were pivotal for the development of specific enzyme assays and the definitive identification of the enzymatic defect in patients[2].
Metabolic Significance
This compound stands at a critical juncture of two major metabolic pathways: the degradation of isoleucine and the metabolism of ketone bodies.
Isoleucine Catabolism
Isoleucine, an essential branched-chain amino acid, is catabolized through a series of enzymatic reactions primarily in the mitochondria. Following transamination and oxidative decarboxylation, the resulting acyl-CoA derivative undergoes several transformations. The final step in this pathway is the thiolytic cleavage of this compound by the enzyme mitochondrial acetoacetyl-CoA thiolase (ACAT1, also known as β-ketothiolase or T2)[4]. This reaction yields two important products: acetyl-CoA, which can enter the citric acid cycle for energy production, and propionyl-CoA, which can be converted to succinyl-CoA and also enter the citric acid cycle[4].
Connection to Ketone Body Metabolism
The enzyme responsible for the cleavage of this compound, ACAT1, is also a key player in ketone body metabolism. In extrahepatic tissues, ACAT1 catalyzes the thiolysis of acetoacetyl-CoA into two molecules of acetyl-CoA, a crucial step in the utilization of ketone bodies for energy[4]. A deficiency in ACAT1, therefore, impairs both isoleucine degradation and the ability of peripheral tissues to use ketone bodies, leading to the characteristic ketoacidosis seen in patients with beta-ketothiolase deficiency[3].
Quantitative Data
The enzymatic activity of mitochondrial acetoacetyl-CoA thiolase (ACAT1) with this compound as a substrate is crucial for understanding the kinetics of isoleucine metabolism. A 2007 study provided significant insights into the kinetic properties of human ACAT1[5]. It was demonstrated that T2 can degrade both acetoacetyl-CoA and this compound with similar catalytic efficiencies[5]. Furthermore, the turnover numbers for both substrates were found to increase approximately 3-fold as the potassium ion concentration was raised from 0 to 40 mM KCl[5].
| Substrate | Enzyme | Km | Vmax / kcat | Conditions | Reference |
| This compound | Human Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1/T2) | Similar to Acetoacetyl-CoA | Turnover number increases ~3-fold with 40 mM KCl | 37°C, pH 8.0 | [5] |
| Acetoacetyl-CoA | Human Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1/T2) | - | Turnover number increases ~3-fold with 40 mM KCl | 37°C, pH 8.0 | [5] |
Note: Specific Km and Vmax values were not explicitly provided in the readily available literature, but the relative efficiency was highlighted.
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of this compound is a prerequisite for in vitro studies of the enzymes involved in its metabolism. A method for its preparation and purification was described in 1983[2].
Protocol Outline:
-
Synthesis: The synthesis involves the reaction of coenzyme A with a suitable 2-methylacetoacetyl derivative.
-
Purification: The synthesized this compound is then purified using ion-exchange chromatography.
-
Characterization: The purity and identity of the final product are confirmed by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC)[2].
References
- 1. d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two Infants With Beta-Ketothiolase Deficiency Identified by Newborn Screening in China [frontiersin.org]
- 3. Mitochondrial this compound thiolase deficiency: an inborn error of isoleucine and ketone body metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [benchchem.com]
- 5. Crystallographic and kinetic studies of human mitochondrial acetoacetyl-CoA thiolase: the importance of potassium and chloride ions for its structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methylacetoacetyl-CoA Thiolase (β-Ketothiolase): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylacetoacetyl-CoA thiolase, also known as mitochondrial acetoacetyl-CoA thiolase (T2) or β-ketothiolase, is a critical enzyme encoded by the ACAT1 gene.[1][2] It plays a pivotal role in two major metabolic pathways: the final step of isoleucine catabolism and the utilization of ketone bodies.[3][4] This enzyme catalyzes the CoA-dependent thiolytic cleavage of this compound and acetoacetyl-CoA.[5] Deficiency of T2 leads to a rare autosomal recessive disorder known as β-ketothiolase deficiency, characterized by intermittent ketoacidotic episodes.[3][6] This guide provides an in-depth overview of the function, mechanism, and clinical significance of this compound thiolase, along with detailed experimental protocols for its study.
Function and Metabolic Significance
This compound thiolase is a key player in two vital metabolic pathways:
-
Isoleucine Catabolism: In the final step of the breakdown of the branched-chain amino acid isoleucine, T2 catalyzes the thiolytic cleavage of this compound into propionyl-CoA and acetyl-CoA.[3] This is a crucial step for the complete oxidation of isoleucine for energy production.
-
Ketone Body Metabolism (Ketolysis): During periods of prolonged fasting, starvation, or a high-fat/low-carbohydrate diet, the liver produces ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) from fatty acids.[7][8] These ketone bodies are transported to extrahepatic tissues, such as the brain, heart, and skeletal muscle, to be used as an alternative energy source.[8] In these tissues, T2 catalyzes the thiolytic cleavage of acetoacetyl-CoA (formed from the activation of acetoacetate) into two molecules of acetyl-CoA, which then enter the citric acid cycle for ATP production.[3][9]
A deficiency in T2 activity leads to the accumulation of this compound and its upstream metabolites, as well as impaired ketone body utilization.[3] This results in the characteristic clinical presentation of β-ketothiolase deficiency, which includes episodes of severe ketoacidosis often triggered by illness, fasting, or high protein intake.[6][10]
Enzymatic Mechanism
The catalytic mechanism of this compound thiolase proceeds via a two-step "ping-pong" kinetic mechanism involving a covalent acetyl-enzyme intermediate. The active site of the enzyme contains key catalytic residues, including two cysteine residues.
The proposed mechanism for the thiolytic cleavage of this compound is as follows:
-
Acylation: A nucleophilic cysteine residue in the active site attacks the carbonyl carbon of this compound. This forms a tetrahedral intermediate which then collapses, releasing propionyl-CoA and forming a covalent acetyl-enzyme intermediate.
-
Deacylation: A molecule of coenzyme A (CoA-SH) enters the active site. A second cysteine residue, acting as a general base, deprotonates the thiol group of CoA. The resulting thiolate anion then attacks the acetyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate collapses to release acetyl-CoA and regenerate the free enzyme.
Quantitative Data
Table 1: Kinetic Parameters of Human Mitochondrial this compound Thiolase (T2)
| Substrate | Km (μM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Acetoacetyl-CoA | - | - | 14.8 | [11] |
| This compound | - | - | - | [5] |
Data for human T2 is limited in the literature. The provided kcat for acetoacetyl-CoA is for the mitochondrial 3-ketoacyl-CoA thiolase (ACAA2), which shares similarities with T2. The kinetic measurements show that T2 can degrade acetoacetyl-CoA and this compound with similar catalytic efficiencies. For both substrates, the turnover numbers increase approximately 3-fold when the potassium ion concentration is increased from 0 to 40 mM KCl.[5]
Experimental Protocols
Spectrophotometric Assay for this compound Thiolase Activity
This protocol describes a continuous spectrophotometric assay to measure the thiolytic cleavage of acetoacetyl-CoA by T2 in cultured fibroblasts.
Materials:
-
Cultured human fibroblasts
-
Phosphate buffered saline (PBS)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2
-
Acetoacetyl-CoA solution (10 mM stock in water)
-
Coenzyme A (CoA) solution (10 mM stock in water)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM stock in ethanol)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Cell Lysate Preparation:
-
Harvest cultured fibroblasts and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a small volume of PBS and sonicate on ice to lyse the cells.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Set up the reaction mixture in a 1 ml cuvette as follows:
-
Assay Buffer: 950 µL
-
DTNB solution: 10 µL
-
CoA solution: 10 µL
-
Cell lysate (containing 10-50 µg of protein): x µL
-
ddH2O to a final volume of 990 µL
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of the acetoacetyl-CoA solution.
-
Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of CoA-SH generation, which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB2-), a yellow-colored compound with an absorbance maximum at 412 nm.
-
Calculation of Enzyme Activity:
The specific activity of the enzyme is calculated using the Beer-Lambert law:
Specific Activity (U/mg) = (ΔA412/min) / (ε * l * [Protein])
Where:
-
ΔA412/min is the rate of change in absorbance at 412 nm per minute.
-
ε is the molar extinction coefficient of TNB2- (14,150 M-1cm-1).
-
l is the path length of the cuvette (typically 1 cm).
-
[Protein] is the concentration of protein in the assay in mg/mL.
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Recombinant Expression and Purification of Human this compound Thiolase
This protocol describes the expression of His-tagged human T2 in E. coli and its purification using nickel-affinity chromatography.
Materials:
-
Human ACAT1 cDNA in a suitable expression vector with an N-terminal His-tag (e.g., pET vector)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth and LB agar (B569324) plates containing the appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA agarose (B213101) resin
-
Sonicator
-
Centrifuge
Procedure:
-
Transformation and Expression:
-
Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic.
-
Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble His-tagged T2 protein.
-
-
Purification:
-
Equilibrate the Ni-NTA agarose resin with Lysis Buffer.
-
Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1-2 hours at 4°C to allow the His-tagged protein to bind.
-
Load the lysate-resin slurry onto a chromatography column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged T2 protein with 5-10 column volumes of Elution Buffer.
-
Collect the elution fractions and analyze them by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).
-
Site-Directed Mutagenesis of the ACAT1 Gene
This protocol outlines a general procedure for introducing a point mutation into the ACAT1 gene using a PCR-based method.
Materials:
-
Plasmid DNA containing the wild-type human ACAT1 gene
-
Two complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the center
-
High-fidelity DNA polymerase (e.g., Pfu or Q5)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Primer Design:
-
Design two complementary primers that anneal to the same sequence on opposite strands of the plasmid.
-
The desired mutation should be located in the middle of the primers with at least 10-15 bases of correct sequence on both sides.
-
The primers should have a melting temperature (Tm) ≥ 78°C.
-
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
Plasmid DNA template (5-50 ng)
-
Forward mutagenic primer (125 ng)
-
Reverse mutagenic primer (125 ng)
-
High-fidelity DNA polymerase
-
dNTPs
-
Reaction buffer
-
-
Perform PCR using the following general cycling conditions (optimize as needed):
-
Initial denaturation: 95°C for 30 seconds
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 1 minute
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final extension: 68°C for 5 minutes
-
-
-
DpnI Digestion:
-
Add 1 µL of DpnI enzyme directly to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
-
Transformation and Selection:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformation mixture on an LB agar plate containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Mandatory Visualizations
Signaling Pathways
Caption: Isoleucine Catabolism Pathway.
Caption: Ketone Body Metabolism.
Experimental Workflows
Caption: Workflow for Enzyme Activity Assay.
Logical Relationships
Caption: Catalytic Cycle of T2 Thiolase.
References
- 1. (PDF) Mitochondrial Acetoacetyl-CoA Thiolase (T2) [research.amanote.com]
- 2. static.igem.org [static.igem.org]
- 3. orpha.net [orpha.net]
- 4. Recent advances in understanding beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase, T2) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Beta-ketothiolase deficiency (T2) – Baby Detect [babydetect.be]
- 7. Ketone bodies - Wikipedia [en.wikipedia.org]
- 8. Ketone body metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Beta-ketothiolase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 11. uniprot.org [uniprot.org]
The Crossroads of Metabolism: A Technical Guide to the Interplay of 2-Methylacetoacetyl-CoA, Propionyl-CoA, and Acetyl-CoA
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the critical metabolic linkage between 2-Methylacetoacetyl-CoA and the production of propionyl-CoA and acetyl-CoA. This whitepaper, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the biochemical pathways, enzymatic kinetics, and experimental methodologies central to understanding this metabolic nexus. The guide aims to serve as a foundational resource for investigating related inborn errors of metabolism and for the development of novel therapeutic strategies.
Executive Summary
The catabolism of the branched-chain amino acid isoleucine converges with major energy-producing pathways through the metabolism of this compound. This intermediate is a key substrate for the mitochondrial enzyme this compound thiolase (T2), which catalyzes its cleavage into two vital metabolic building blocks: propionyl-CoA and acetyl-CoA. This guide elucidates the intricate details of this conversion and the subsequent metabolic fates of the products, providing a technical overview for advanced research and therapeutic development.
The Central Pathway: Isoleucine Catabolism to TCA Cycle Intermediates
The breakdown of isoleucine is a multi-step process that occurs within the mitochondria. A critical juncture in this pathway is the thiolytic cleavage of this compound.
The Key Enzymatic Step: this compound Thiolase
The pivotal reaction is catalyzed by mitochondrial acetoacetyl-CoA thiolase (T2), also known as β-ketothiolase. This enzyme facilitates the conversion of this compound into propionyl-CoA and acetyl-CoA[1][2]. This reaction is not only crucial for isoleucine degradation but is also involved in ketone body metabolism[1][2]. A deficiency in this enzyme leads to the inborn error of metabolism known as β-ketothiolase deficiency, characterized by the accumulation of 2-methylacetoacetic acid[2][3][4].
The Fate of Propionyl-CoA
Propionyl-CoA, a three-carbon acyl-CoA, enters a dedicated pathway to be converted into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This conversion involves a series of three enzymatic reactions.
-
Propionyl-CoA Carboxylase: This biotin-dependent enzyme carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA[5][6][7].
-
Methylmalonyl-CoA Epimerase: This enzyme catalyzes the stereoisomerization of (S)-methylmalonyl-CoA to its (R)-enantiomer, (R)-methylmalonyl-CoA[8][9].
-
Methylmalonyl-CoA Mutase: Utilizing a vitamin B12-derived cofactor (adenosylcobalamin), this mutase rearranges the carbon skeleton of (R)-methylmalonyl-CoA to form succinyl-CoA[10].
Quantitative Data and Enzyme Kinetics
A thorough understanding of the metabolic flux through these pathways requires quantitative data on the kinetics of the involved enzymes. The following tables summarize key kinetic parameters reported in the literature.
| Enzyme | Substrate | Km | Vmax/kcat | Activators/Inhibitors | Source |
| This compound Thiolase (T2) | This compound | Similar to Acetoacetyl-CoA | ~3-fold increase with 40 mM K+ | Activator: K+, Cl- | [11][12] |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 mM | - | - | [5] |
| ATP | 0.08 mM | - | - | [5] | |
| Bicarbonate | 3.0 mM | - | - | [5] | |
| Methylmalonyl-CoA Epimerase (MCE) | (S)-Methylmalonyl-CoA | 79 µM | 240 s-1 | Activators: Ni2+, Co2+, Mg2+ | [13][14] |
| Methylmalonyl-CoA Mutase (MCM) | (R)-Methylmalonyl-CoA | - | 0.2-0.3 U/mg protein | Cofactor: Adenosylcobalamin | [15] |
| Adenosylcobalamin | Mutations can increase Km 40- to 900-fold | Vmax can be 0.2% to ~100% of wild-type | - | [16] |
Experimental Protocols
Accurate measurement of enzyme activities is crucial for both basic research and clinical diagnostics. This section provides an overview of established methodologies.
Assay for this compound Thiolase (T2) Activity
A coupled spectrophotometric assay is commonly employed to determine T2 activity.
Principle: The production of acetyl-CoA by T2 is coupled to the citrate synthase reaction. Citrate synthase condenses acetyl-CoA and oxaloacetate to form citrate. Oxaloacetate is generated from malate by malate dehydrogenase, a reaction that concomitantly reduces NAD+ to NADH. The rate of NADH formation, monitored by the increase in absorbance at 340 nm, is proportional to the thiolase activity[3].
Reaction Mixture:
-
175 mM Tris-HCl (pH 8.5)
-
0.12 mM CoA
-
2.0 mM Dithioerythritol (DTE)
-
2.6 mM Malate
-
0.14 mM NAD+
-
58 nkat Malate Dehydrogenase
-
18 nkat Citrate Synthase
-
0.05% (w/v) Bovine Serum Albumin
-
Recombinant or purified T2 enzyme
Procedure:
-
Combine all reagents except the substrate in a cuvette and incubate to establish a baseline reading.
-
Initiate the reaction by adding 20 µM this compound.
-
Monitor the increase in absorbance at 340 nm over time.
Assay for Propionyl-CoA Carboxylase (PCC) Activity
PCC activity can be measured using a radioactive assay or by HPLC.
Radioactive Assay Principle: This method measures the incorporation of radiolabeled bicarbonate ([14C]NaHCO3) into propionyl-CoA to form [14C]methylmalonyl-CoA[17][18].
Procedure Outline:
-
Incubate the enzyme source (e.g., cell lysate) with propionyl-CoA, ATP, and [14C]NaHCO3.
-
Stop the reaction by adding acid, which also removes unincorporated [14C]NaHCO3 as 14CO2.
-
The radioactivity remaining in the acid-stable product (methylmalonyl-CoA) is quantified by scintillation counting.
HPLC-Based Assay Principle: This method directly measures the formation of methylmalonyl-CoA from propionyl-CoA using high-performance liquid chromatography[19].
Procedure Outline:
-
Incubate the enzyme source with propionyl-CoA, ATP, and bicarbonate.
-
Terminate the reaction and deproteinize the sample.
-
Separate and quantify the substrate (propionyl-CoA) and product (methylmalonyl-CoA) using a C18 reverse-phase HPLC column with UV detection.
Assays for Methylmalonyl-CoA Epimerase (MCE) and Mutase (MCM) Activity
The activities of MCE and MCM are often measured using coupled assays with HPLC or UPLC-MS/MS detection.
MCE Coupled Assay Principle: The activity of MCE is determined by coupling its reaction to the MCM reaction. MCE converts (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA, which is then converted to succinyl-CoA by an excess of MCM. The MCE activity is quantified by measuring the disappearance of methylmalonyl-CoA via HPLC[14][20].
MCM Assay Principle: The activity of MCM is measured by monitoring the conversion of (R,S)-methylmalonyl-CoA to succinyl-CoA. The substrate and product are separated and quantified by HPLC or UPLC-MS/MS[21][22][23][24].
UPLC-MS/MS Procedure Outline:
-
Incubate the enzyme source with (R,S)-methylmalonyl-CoA (and adenosylcobalamin for total MCM activity).
-
Stop the reaction and process the sample.
-
Separate succinyl-CoA from methylmalonyl-CoA using ultra-high-performance liquid chromatography and quantify using tandem mass spectrometry.
Conclusion and Future Directions
The metabolic pathway from this compound to propionyl-CoA and acetyl-CoA represents a critical intersection of amino acid catabolism and central energy metabolism. A detailed understanding of the enzymes involved, their kinetics, and the methods to assay their activity is paramount for advancing our knowledge of metabolic regulation and for the diagnosis and treatment of related metabolic disorders. Future research, including metabolic flux analysis and the characterization of enzyme regulation, will further illuminate the complexities of this vital pathway and may unveil novel targets for therapeutic intervention.
References
- 1. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiolase - Wikipedia [en.wikipedia.org]
- 5. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 6. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 18. Case Western Reserve University [case.edu]
- 19. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CE assay of methylmalonyl-coenzyme-a mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
Unraveling the Genetic Blueprint of 2-Methylacetoacetyl-CoA Thiolase Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylacetoacetyl-CoA thiolase deficiency (MATD), also known as beta-ketothiolase deficiency, is a rare autosomal recessive inborn error of metabolism that impairs the catabolism of the amino acid isoleucine and the utilization of ketone bodies as an energy source.[1][2] This technical guide provides a comprehensive overview of the genetic basis of MATD, focusing on the molecular pathology, diagnostic methodologies, and the functional consequences of mutations in the responsible gene.
The Genetic Core of MATD: The ACAT1 Gene
MATD is caused by mutations in the ACAT1 (acetyl-CoA acetyltransferase 1) gene, located on chromosome 11q22.3.[3][4] This gene encodes the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme, a crucial component in two vital metabolic pathways. The T2 enzyme is a homotetramer and is activated by potassium ions.[5]
Mutations in the ACAT1 gene lead to a reduction or complete loss of T2 enzyme activity, preventing the proper breakdown of isoleucine and ketone bodies.[6] This enzymatic block results in the accumulation of toxic metabolic intermediates, leading to episodes of ketoacidosis, vomiting, dehydration, and lethargy, particularly during periods of illness or fasting.[1][2]
Over 100 pathogenic variants in the ACAT1 gene have been identified, including missense, nonsense, splice-site mutations, and small deletions or insertions.[6][7] While some mutations result in a complete loss of enzyme function, others lead to a partial deficiency with some residual enzyme activity.[7][8] Notably, a strong genotype-phenotype correlation has not been established for MATD.[7]
Quantitative Data on ACAT1 Mutations
The functional impact of ACAT1 mutations varies, leading to different levels of residual T2 enzyme activity. The frequency of specific mutations can also differ across populations.
Table 1: Residual T2 Enzyme Activity for Selected Missense ACAT1 Mutations
| Nucleotide Change | Amino Acid Change | Residual T2 Activity (%) | Reference |
| c.278A>G | p.Asn93Ser | 8 | [9] |
| c.455G>C | p.Gly152Ala | 0 | [7] |
| c.578T>G | p.Met193Arg | 0 | [7] |
| c.622C>T | p.Arg208 | 0 | [7] |
| c.623G>A | p.Arg208Gln | 0 | [7] |
| c.721dupA | p.Thr241Asnfs14 | Not determined | [10] |
| c.928G>C | p.Ala310Pro | Not determined | [10] |
| c.1012_1015dup | p.Ala339fs | 0 | [11] |
| c.1163G>T | p.Gly388Val | Not determined | [10] |
| c.473A>G | p.Asn158Ser | Not determined | [12] |
| c.1124A>G | Not specified | Not specified | |
| c.266G>C | Not specified | Not specified | |
| c.152C>T | p.Pro51Leu | Not determined |
Note: Residual activity is often determined by in vitro expression studies and may not perfectly correlate with the in vivo phenotype.
Table 2: Frequency of Common ACAT1 Mutations in Specific Populations
| Mutation | Population | Allele Frequency/Comments | Reference |
| p.Arg208* | Vietnamese | Accounts for 66% of mutant alleles in Vietnamese patients. | [7] |
| c.1006-1G>C | Vietnamese | Second most common variant in Vietnamese patients. | [7] |
| p.Met193Arg | Indian | A common mutation in the Indian population. | [11] |
| c.1124A>G | Chinese | Relatively high mutation frequency. | |
| c.266G>C | Vietnamese | High frequency. |
Affected Metabolic Pathways
The deficiency of the T2 enzyme disrupts the final steps of two crucial metabolic pathways: isoleucine catabolism and ketone body metabolism.
Isoleucine Catabolism Pathway
The T2 enzyme catalyzes the thiolytic cleavage of this compound into propionyl-CoA and acetyl-CoA in the final step of isoleucine degradation. A deficiency in T2 leads to the accumulation of upstream metabolites.
Ketone Body Metabolism (Ketolysis)
In extrahepatic tissues, the T2 enzyme is essential for the breakdown of ketone bodies (ketolysis) for energy production. It catalyzes the conversion of acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the Krebs cycle.
Experimental Protocols
Accurate diagnosis of MATD relies on a combination of clinical presentation, biochemical analyses, and molecular genetic testing.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a cornerstone for the initial diagnosis of MATD. During ketoacidotic episodes, the urine of affected individuals shows a characteristic pattern of elevated organic acids.
Methodology:
-
Sample Collection: A random urine sample is collected in a sterile, preservative-free container and stored frozen until analysis.
-
Sample Preparation:
-
An aliquot of urine, normalized to creatinine (B1669602) concentration, is used.
-
Internal standards (e.g., tropic acid, 2-ketocaproic acid) are added.
-
Keto acids are stabilized by oximation with hydroxylamine (B1172632) hydrochloride.
-
The sample is acidified (pH < 2) with HCl.
-
Organic acids are extracted into an organic solvent (e.g., ethyl acetate).
-
The organic extract is evaporated to dryness under a stream of nitrogen.
-
-
Derivatization: The dried residue is derivatized to form volatile trimethylsilyl (B98337) (TMS) esters using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
The organic acids are separated on a capillary column and identified based on their retention times and mass spectra.
-
Characteristic elevated metabolites in MATD include 2-methyl-3-hydroxybutyrate, 2-methylacetoacetate, and tiglylglycine.
-
Plasma Acylcarnitine Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This analysis provides further evidence for MATD by detecting the accumulation of specific acylcarnitine species.
Methodology:
-
Sample Collection: A plasma sample is collected in a heparinized or EDTA tube.
-
Sample Preparation:
-
Proteins are precipitated by adding acetonitrile (B52724) containing isotopically labeled internal standards.
-
The sample is centrifuged, and the supernatant is collected.
-
-
UHPLC-MS/MS Analysis:
-
The supernatant is injected into a UHPLC system coupled to a tandem mass spectrometer.
-
Acylcarnitines are separated by liquid chromatography.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify specific acylcarnitine species.
-
In MATD, an elevation of 2-methyl-3-hydroxybutyrylcarnitine (C5-OH) is a characteristic finding. UHPLC can separate this from its isomer, 3-hydroxyisovalerylcarnitine, which is elevated in other disorders.
-
Mitochondrial Acetoacetyl-CoA Thiolase (T2) Enzyme Assay in Cultured Fibroblasts
Confirmation of MATD is achieved by measuring the T2 enzyme activity in cultured skin fibroblasts.
Methodology:
-
Cell Culture: Fibroblasts are obtained from a skin biopsy and cultured under standard conditions.
-
Cell Lysate Preparation: Confluent fibroblasts are harvested and lysed to release the mitochondrial enzymes.
-
Spectrophotometric Assay:
-
The assay measures the thiolytic cleavage of acetoacetyl-CoA to two molecules of acetyl-CoA.
-
The reaction is monitored by the decrease in absorbance of acetoacetyl-CoA at 303 nm.
-
The assay is performed in the presence and absence of potassium ions (K+), as the mitochondrial T2 enzyme is specifically activated by K+.
-
The K+-stimulated activity is calculated by subtracting the activity in the absence of K+ from the total activity in the presence of K+.
-
A significant reduction in K+-stimulated acetoacetyl-CoA thiolase activity is diagnostic for MATD.
-
Protein concentration of the cell lysate is determined to normalize the enzyme activity.
-
Diagnostic and Research Workflow
The following diagram illustrates a typical workflow for the investigation of suspected MATD.
Conclusion
A thorough understanding of the genetic basis of this compound thiolase deficiency is paramount for accurate diagnosis, genetic counseling, and the development of potential therapeutic strategies. The identification of pathogenic mutations in the ACAT1 gene, coupled with detailed biochemical and enzymatic analyses, provides a complete picture of this metabolic disorder. This guide serves as a technical resource for professionals in the field, summarizing the core genetic and experimental aspects of MATD to facilitate further research and drug development efforts aimed at improving the lives of individuals affected by this rare condition.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Development and evaluation of a spectrophotometric assay for complex III in isolated mitochondria, tissues and fibroblasts from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACAT1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Mutation update on ACAT1 variants associated with mitochondrial acetoacetyl‐CoA thiolase (T2) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Frontiers | Two Infants With Beta-Ketothiolase Deficiency Identified by Newborn Screening in China [frontiersin.org]
- 9. Clinical and Mutational Characterizations of Ten Indian Patients with Beta-Ketothiolase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Testing - Ketothiolase, deficiency ..., (Beta ketothiolase deficiency) - Gen ACAT1. - IVAMI [ivami.com]
- 11. womenshealth.labcorp.com [womenshealth.labcorp.com]
- 12. A Novel Mutation in ACAT1 Causing Beta-Ketothiolase Deficiency in a 4-Year-Old Sri Lankan Boy with Metabolic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Localization and Regulation of 2-Methylacetoacetyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular localization and intricate regulatory mechanisms governing the metabolism of 2-methylacetoacetyl-CoA. This pivotal intermediate sits (B43327) at the crossroads of isoleucine catabolism and ketone body metabolism, making its metabolic fate a critical determinant of cellular energy homeostasis. This document delves into the subcellular location of the key enzymatic players, presents quantitative data on enzyme kinetics, and outlines detailed experimental protocols for the investigation of this metabolic nexus. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the complex interplay of factors that regulate this compound metabolism. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.
Introduction
This compound is a crucial metabolic intermediate derived from the catabolism of the branched-chain amino acid isoleucine. Its processing is intrinsically linked to the pathways of ketone body synthesis and utilization, placing it at a critical juncture in cellular energy management. The primary enzyme responsible for the metabolism of this compound is mitochondrial acetoacetyl-CoA thiolase (also known as acetyl-CoA acetyltransferase 1, ACAT1, or T2).[1][2] This enzyme catalyzes the thiolytic cleavage of this compound into propionyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[3][4]
Deficiencies in the metabolism of this compound, typically due to mutations in the ACAT1 gene, lead to the rare autosomal recessive disorder known as β-ketothiolase deficiency.[2][5] This condition is characterized by the accumulation of toxic organic acids, leading to episodes of severe ketoacidosis.[6] A thorough understanding of the cellular localization of the involved enzymes and the regulatory networks that control the flux through this pathway is therefore essential for the development of diagnostic and therapeutic strategies for this and related metabolic disorders.
Cellular Localization of this compound Metabolism
The catabolism of isoleucine, leading to the formation of this compound, and its subsequent cleavage occur primarily within the mitochondrial matrix .[1][2][7] This localization is consistent with the mitochondrial residence of the key enzyme, mitochondrial acetoacetyl-CoA thiolase (ACAT1).[1][2] The mitochondrial localization of this pathway is significant as it directly links the breakdown of this amino acid to the central hub of cellular energy production, the TCA cycle, and the electron transport chain.
Several experimental techniques can be employed to confirm the mitochondrial localization of the enzymes involved in this compound metabolism. These methods are detailed in the Experimental Protocols section of this guide and include:
-
Subcellular Fractionation: This classical biochemical technique separates cellular components based on their size and density, allowing for the isolation of a mitochondrial fraction for subsequent enzymatic assays or western blotting.
-
Immunofluorescence Microscopy: Using antibodies specific to the enzyme of interest, its location within the cell can be visualized and co-localized with known mitochondrial markers.
-
Expression of Tagged Proteins: Genetically engineering cells to express the enzyme with a fluorescent tag (e.g., GFP) allows for direct visualization of its subcellular localization in living cells.
Key Enzymes and Their Kinetic Properties
The central enzyme in the metabolism of this compound is mitochondrial acetoacetyl-CoA thiolase (ACAT1) . This enzyme exhibits broad substrate specificity, acting on both acetoacetyl-CoA in ketone body metabolism and this compound derived from isoleucine catabolism.[1][8]
Quantitative Data on Enzyme Kinetics
While extensive kinetic data for ACAT1 with acetoacetyl-CoA as a substrate is available, specific kinetic parameters for this compound are less commonly reported. However, studies have shown that ACAT1 can degrade both acetoacetyl-CoA and this compound with similar catalytic efficiencies.[8] The activity of ACAT1 is notably activated by potassium ions.[1]
| Enzyme | Substrate | K_m_ | V_max_ | Source |
| Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1) | This compound | Data not readily available | Data not readily available | [8] |
| Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1) | Acetoacetyl-CoA | ~50 µM | Decreased in ulcerative colitis | [9] |
Note: The kinetic parameters for enzymes can vary depending on the experimental conditions (pH, temperature, ion concentration). The values presented here are for illustrative purposes. It has been noted that ACAT1 degrades acetoacetyl-CoA and this compound with similar catalytic efficiencies.[8]
Regulation of this compound Metabolism
The metabolism of this compound is tightly regulated to meet the cell's energetic demands and to prevent the toxic accumulation of metabolic intermediates. This regulation occurs at multiple levels, including hormonal control of substrate availability and transcriptional regulation of key enzymes.
Hormonal Regulation
The flux through the isoleucine catabolic pathway is influenced by hormones that regulate overall amino acid and energy metabolism.
-
Insulin (B600854): In the fed state, insulin promotes protein synthesis and storage, thereby reducing the catabolism of amino acids, including isoleucine.
-
Glucagon (B607659) and Cortisol: During periods of fasting or stress, glucagon and cortisol stimulate the breakdown of proteins, increasing the availability of amino acids for gluconeogenesis and energy production. This leads to an increased flux through the isoleucine degradation pathway and, consequently, higher levels of this compound.
Transcriptional Regulation by PPARα
The peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor and transcription factor that plays a central role in the regulation of lipid and energy metabolism.[10][11] PPARα is activated by fatty acids and their derivatives and upregulates the expression of genes involved in fatty acid oxidation and ketogenesis.[10]
There is evidence to suggest that PPARα also plays a role in regulating amino acid catabolism.[12] While the direct regulation of the ACAT1 gene by PPARα in the specific context of isoleucine catabolism is an area of ongoing research, it is known that OEA binding to PPARα in hepatocytes activates the transcription of PPARα-target genes that control ketogenesis, including ACAT1.[13] This suggests a potential mechanism for the coordinated regulation of both ketone body metabolism and the final steps of isoleucine degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.
Isolation of Mitochondria from Liver Tissue
This protocol describes the isolation of mitochondria from fresh liver tissue using differential centrifugation.
Materials:
-
Homogenization buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES-KOH (pH 7.4), 1 mM EGTA, and 0.1% (w/v) BSA (fatty acid-free).
-
Wash buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES-KOH (pH 7.4).
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Excise the liver from a euthanized animal and immediately place it in ice-cold homogenization buffer.
-
Mince the liver into small pieces using scissors.
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of homogenization buffer.
-
Homogenize the tissue with 5-10 gentle strokes of the loose-fitting pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and transfer it to a new centrifuge tube.
-
Centrifuge the supernatant at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in ice-cold wash buffer.
-
Repeat the centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of wash buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
Continuous Spectrophotometric Assay for this compound Thiolase Activity
This assay measures the CoA-dependent cleavage of this compound by monitoring the decrease in absorbance at 303 nm due to the disappearance of the enolate form of the substrate.
Materials:
-
Assay buffer: 100 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 2 mM DTT.
-
Coenzyme A (CoA) solution (10 mM in water).
-
This compound (synthesis required, see Note).
-
Spectrophotometer capable of reading at 303 nm.
Note on Substrate Synthesis: this compound is not commercially available and needs to be synthesized. A common method involves the reaction of diketene (B1670635) with methylmalonyl-CoA. Detailed synthesis and purification protocols have been described in the literature.[14]
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
880 µL of assay buffer
-
10 µL of 10 mM CoA solution (final concentration 0.1 mM)
-
Isolated mitochondria or purified enzyme solution.
-
-
Incubate the mixture for 5 minutes at 30°C to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of a stock solution of this compound (to a final concentration in the range of 10-100 µM).
-
Immediately start monitoring the decrease in absorbance at 303 nm over time.
-
The initial linear rate of the reaction is proportional to the enzyme activity.
-
Enzyme activity can be calculated using the molar extinction coefficient of the Mg²⁺-chelated enolate of this compound at 303 nm.
Data Presentation
Table 1: Summary of Key Enzymes in this compound Metabolism
| Enzyme | Gene | Subcellular Localization | Reaction Catalyzed |
| Mitochondrial Acetoacetyl-CoA Thiolase | ACAT1 | Mitochondrial Matrix | This compound + CoA <=> Propionyl-CoA + Acetyl-CoA |
| 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase | HADH2 | Mitochondrial Matrix | (S)-2-Methyl-3-hydroxybutyryl-CoA + NAD+ <=> this compound + NADH + H+ |
| Enoyl-CoA Hydratase, Short Chain 1 | ECHS1 | Mitochondrial Matrix | Tiglyl-CoA + H₂O <=> (S)-2-Methyl-3-hydroxybutyryl-CoA |
| Isovaleryl-CoA Dehydrogenase | IVD | Mitochondrial Matrix | Isovaleryl-CoA + FAD <=> 3-Methylcrotonyl-CoA + FADH₂ |
| Branched-chain α-keto acid dehydrogenase complex | BCKDHA, BCKDHB, DBT | Mitochondrial Matrix | α-keto-β-methylvalerate + CoA + NAD+ <=> α-methylbutyryl-CoA + CO₂ + NADH + H+ |
| Branched-chain amino acid aminotransferase | BCAT1, BCAT2 | Cytosol, Mitochondria | Isoleucine + α-ketoglutarate <=> α-keto-β-methylvalerate + Glutamate |
Conclusion
The metabolism of this compound is a critical metabolic pathway localized within the mitochondria, tightly integrated with both amino acid catabolism and cellular energy homeostasis. The key enzyme, mitochondrial acetoacetyl-CoA thiolase (ACAT1), is subject to regulation by hormonal signals and the transcriptional activity of PPARα, highlighting the intricate network that governs its activity. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this important metabolic pathway. A deeper understanding of the regulation of this compound metabolism will be instrumental in developing novel therapeutic strategies for metabolic disorders such as β-ketothiolase deficiency and may offer insights into broader aspects of cellular energy regulation in health and disease.
References
- 1. ACAT1 - Wikipedia [en.wikipedia.org]
- 2. ACAT1 | Rupa Health [rupahealth.com]
- 3. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoleucine - Wikipedia [en.wikipedia.org]
- 5. A Novel Mutation in ACAT1 Causing Beta-Ketothiolase Deficiency in a 4-Year-Old Sri Lankan Boy with Metabolic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon [ijbs.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 11. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The synthesis and characterisation of 2-methylacetoacetyl coenzyme A and its use in the identification of the site of the defect in 2-methylacetoacetic and 2-methyl-3-hydroxybutyric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Methylacetoacetyl-CoA in Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylacetoacetyl-CoA is a critical intermediate in mitochondrial metabolism, positioned at the crossroads of amino acid catabolism and ketone body utilization. Its efficient processing is vital for energy homeostasis, particularly during periods of fasting or metabolic stress. This technical guide provides an in-depth exploration of the role of this compound in mitochondrial function, with a focus on the enzymatic pathways that govern its fate and the clinical implications of their disruption. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the core metabolic pathways to facilitate further research and therapeutic development in this area.
Introduction
Mitochondria are the primary sites of cellular energy production, orchestrating a complex network of metabolic pathways. Within this intricate system, the metabolism of branched-chain amino acids (BCAAs) is of fundamental importance. Isoleucine, an essential BCAA, is catabolized through a series of enzymatic steps within the mitochondria, leading to the formation of key intermediates that fuel the tricarboxylic acid (TCA) cycle.[1] One such pivotal intermediate is this compound.[2]
The significance of this compound extends beyond isoleucine degradation; it is also intertwined with ketone body metabolism.[3][4] Ketone bodies serve as a crucial alternative energy source for extrahepatic tissues, including the brain, during periods of glucose scarcity.[5][6] The enzyme responsible for the final step in both isoleucine catabolism and ketone body utilization is mitochondrial acetoacetyl-CoA thiolase (MAT), also known as β-ketothiolase (T2).[7][8] This enzyme catalyzes the thiolytic cleavage of this compound into propionyl-CoA and acetyl-CoA.[9][10]
Disruptions in the processing of this compound, primarily due to deficiencies in MAT/T2 activity, lead to a rare autosomal recessive metabolic disorder known as β-ketothiolase deficiency (BKD).[11][12] This condition is characterized by the accumulation of upstream metabolites, leading to episodes of severe ketoacidosis.[3][13] Understanding the precise role of this compound and the function of MAT/T2 is therefore of paramount importance for the diagnosis and management of this and related metabolic disorders.
Metabolic Pathways Involving this compound
This compound is a central molecule in two major mitochondrial metabolic pathways: the catabolism of isoleucine and the utilization of ketone bodies.
Isoleucine Catabolism
The breakdown of isoleucine occurs through a series of enzymatic reactions primarily within the mitochondria of muscle and other extrahepatic tissues.[14] The final step of this pathway involves the cleavage of this compound.
Ketone Body Metabolism (Ketolysis)
In extrahepatic tissues, ketone bodies are converted back to acetyl-CoA for energy production in a process called ketolysis. While this compound is not directly part of ketolysis, the enzyme that processes it, MAT/T2, is the same enzyme that catalyzes the final step of ketolysis: the cleavage of acetoacetyl-CoA into two molecules of acetyl-CoA.[7] A deficiency in this enzyme, therefore, affects both pathways.
Quantitative Data in β-Ketothiolase Deficiency
The deficiency of MAT/T2 leads to the accumulation of specific organic acids and acylcarnitines in bodily fluids, which are crucial for diagnosis.
Table 1: Urinary Organic Acid Concentrations in β-Ketothiolase Deficiency
| Metabolite | Condition | Concentration (umol/mmol creatinine) | Reference |
| 2-Methyl-3-hydroxybutyric acid | β-ketothiolase deficiency (acute crisis) | 160.2 - 405.7 | [15] |
| 2-Methyl-3-hydroxybutyric acid | β-ketothiolase deficiency (newborn) | 441 | [16] |
| 2-Methyl-3-hydroxybutyric acid | Ketosis in β-ketothiolase deficiency | 370.837 - 809.510 | [17] |
| 2-Methyl-3-hydroxybutyric acid | Normal | 0 - 4 | [18] |
| 2-Methylacetoacetic acid | β-ketothiolase deficiency | Increased excretion | [19] |
| 2-Methylacetoacetic acid | Normal | 0 | [19] |
| Tiglylglycine | β-ketothiolase deficiency | Increased excretion | [12] |
Table 2: Acylcarnitine Profile in β-Ketothiolase Deficiency
| Metabolite | Abbreviation | Condition | Finding | Reference |
| Tiglylcarnitine | C5:1 | β-ketothiolase deficiency | Increased | [12] |
| 2-methyl-3-hydroxybutyrylcarnitine | C5-OH | β-ketothiolase deficiency | Increased | [8] |
Table 3: Mitochondrial Acetoacetyl-CoA Thiolase (MAT/T2) Enzyme Activity
| Substrate | Condition | Enzyme Activity (nmol/min/mg of protein) | Reference |
| This compound | β-ketothiolase deficiency | <1 | [20] |
| This compound | Reference interval | 23 - 74 | [20] |
| Acetoacetyl-CoA | Ulcerative Colitis | Vmax = 22.6 | [21] |
| Acetoacetyl-CoA | Control | Vmax = 36.14 | [21] |
Experimental Protocols
Accurate diagnosis and research into β-ketothiolase deficiency rely on specific and sensitive laboratory methods.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a cornerstone for diagnosing organic acidurias, including β-ketothiolase deficiency.
Objective: To identify and quantify organic acids in urine.
Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified by GC-MS.[2][22]
Methodology:
-
Sample Preparation:
-
Extraction:
-
Derivatization:
-
To the dried extract, add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[23]
-
Incubate the mixture at a specific temperature (e.g., 60-70°C) for a set time to form trimethylsilyl (B98337) (TMS) derivatives.[24]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the organic acid derivatives based on their boiling points and interaction with the column's stationary phase.
-
The mass spectrometer fragments the eluted compounds and detects the resulting ions, generating a unique mass spectrum for each compound.
-
Identification is based on the retention time and comparison of the mass spectrum to a library of known compounds.[2]
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
-
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This technique is crucial for newborn screening and for confirming diagnoses of disorders of fatty acid and amino acid metabolism.
Objective: To identify and quantify acylcarnitines in blood spots or plasma.
Principle: Acylcarnitines are extracted from the sample and analyzed by MS/MS, which allows for the sensitive and specific detection of a wide range of these compounds.[25][26]
Methodology:
-
Sample Preparation (from Dried Blood Spot):
-
Punch a small disc from the dried blood spot.
-
Place the disc in a well of a microtiter plate.
-
Add an extraction solution containing a mixture of stable-isotope internal standards in a solvent like methanol.
-
Agitate the plate to facilitate extraction.
-
Transfer the supernatant to a new plate.
-
-
Derivatization (Butylation):
-
Evaporate the supernatant to dryness.
-
Add butanolic-HCl and incubate to form butyl esters of the acylcarnitines.[25]
-
Evaporate the butanolic-HCl to dryness.
-
Reconstitute the sample in a suitable solvent for injection.
-
-
MS/MS Analysis:
-
Inject the sample into the tandem mass spectrometer.
-
The analysis is typically performed using electrospray ionization (ESI) in the positive ion mode.
-
The instrument is operated in a precursor ion scan mode, looking for a common fragment ion of acylcarnitines (m/z 85 for butylated carnitine).
-
Alternatively, a multiple reaction monitoring (MRM) mode can be used for higher specificity and sensitivity.
-
Quantification is based on the ratio of the signal from the endogenous acylcarnitine to its corresponding stable-isotope labeled internal standard.[27]
-
Mitochondrial Acetoacetyl-CoA Thiolase (MAT/T2) Enzyme Assay
This assay directly measures the activity of the deficient enzyme in patient-derived cells, such as fibroblasts.
Objective: To determine the functional activity of MAT/T2.
Principle: The assay measures the rate of cleavage of a substrate (either acetoacetyl-CoA or this compound) by the enzyme in a cell lysate.[20][28] The activity of mitochondrial T2 is distinguished from cytosolic thiolases by its activation in the presence of potassium ions.[21][29]
Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture patient and control fibroblasts under standard conditions.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication).[20]
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Reaction:
-
Detection:
-
Spectrophotometric Method: Monitor the decrease in absorbance of the thioester bond of the substrate at a specific wavelength (e.g., 303 nm for acetoacetyl-CoA).[28]
-
Chromatographic Method: Stop the reaction after a specific time and analyze the formation of the product (e.g., propionyl-CoA) by high-performance liquid chromatography (HPLC).[20]
-
-
Calculation of Activity:
-
Calculate the rate of substrate consumption or product formation.
-
Express the enzyme activity in units such as nmol/min/mg of protein.
-
Mitochondrial T2 activity is determined by the difference in activity between the reactions with and without potassium ions.[21]
-
Conclusion
This compound is a linchpin in mitochondrial energy metabolism, connecting the catabolism of the essential amino acid isoleucine with the utilization of ketone bodies. The study of this molecule and its associated enzymatic pathways, particularly the function of mitochondrial acetoacetyl-CoA thiolase, is crucial for understanding normal mitochondrial physiology and the pathophysiology of inherited metabolic disorders like β-ketothiolase deficiency. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to advance our knowledge in this field and to develop improved diagnostic and therapeutic strategies for patients with these conditions. Further research into the regulation of MAT/T2 and the broader metabolic network in which this compound participates will undoubtedly uncover new insights into cellular energy homeostasis and its role in human health and disease.
References
- 1. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metbio.net [metbio.net]
- 3. Mitochondrial this compound thiolase deficiency: an inborn error of isoleucine and ketone body metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketone body metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjpath.org.my [mjpath.org.my]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]
- 12. scielo.br [scielo.br]
- 13. MeSH Browser [meshb.nlm.nih.gov]
- 14. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. hmdb.ca [hmdb.ca]
- 16. hmdb.ca [hmdb.ca]
- 17. hmdb.ca [hmdb.ca]
- 18. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 19. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 20. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impairment of mitochondrial acetoacetyl CoA thiolase activity in the colonic mucosa of patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. erndim.org [erndim.org]
- 23. academic.oup.com [academic.oup.com]
- 24. aurametrix.weebly.com [aurametrix.weebly.com]
- 25. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 27. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. publications.aap.org [publications.aap.org]
- 29. Practical assay method of cytosolic acetoacetyl-CoA thiolase by rapid release of cytosolic enzymes from cultured lymphocytes using digitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methylacetoacetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 2-methylacetoacetyl-coenzyme A (CoA), a critical intermediate in the metabolic pathway of isoleucine. The synthesis, purification, and characterization of this compound are essential for in vitro assays, particularly for studying enzyme kinetics and metabolic disorders. The described methodology is based on the established procedure by Middleton and Bartlett, offering a reliable route to obtain 2-methylacetoacetyl-CoA for research purposes.[1] This protocol includes chemical synthesis, purification by ion-exchange chromatography, and characterization by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a key metabolite in the catabolism of the branched-chain amino acid isoleucine. It is a substrate for mitochondrial acetoacetyl-CoA thiolase (T2), and its accumulation is indicative of metabolic disorders such as this compound thiolase deficiency. The availability of pure this compound is crucial for the development of in vitro assays to study the activity of thiolase and other related enzymes, as well as for screening potential therapeutic agents. This protocol details a robust method for the chemical synthesis and purification of this compound.
Isoleucine Degradation Pathway
The synthesis of this compound is a critical step in understanding the broader context of isoleucine metabolism. Below is a diagram illustrating the degradation pathway of isoleucine, highlighting the position of this compound.
Caption: Isoleucine degradation pathway leading to this compound.
Synthesis of this compound
This section provides the detailed experimental protocol for the chemical synthesis of this compound.
Materials and Reagents
-
Coenzyme A (free acid)
-
2-Methyldehydrovalerone (diketene derivative)
-
Potassium bicarbonate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Nitrogen gas
Synthesis Protocol
The synthesis of this compound is achieved through the reaction of Coenzyme A with a suitable acylating agent.
-
Preparation of Coenzyme A Solution: Dissolve 10 mg of Coenzyme A (free acid) in 1.0 ml of ice-cold 0.5 M potassium bicarbonate. This should be done in a small vial or reaction tube.
-
Acylation Reaction: While vortexing the Coenzyme A solution at 0°C (ice bath), add 5 µl of 2-methyldehydrovalerone in 1 µl increments over a period of 5 minutes.
-
Reaction Quenching: After the addition is complete, continue to vortex the reaction mixture for an additional 10 minutes at 0°C.
-
Acidification: To stop the reaction and precipitate any unreacted starting material, acidify the reaction mixture to pH 2.0 by the dropwise addition of 1 M HCl.
-
Extraction: Extract the acidified reaction mixture three times with an equal volume of diethyl ether to remove any unreacted 2-methyldehydrovalerone and other organic impurities. The aqueous phase contains the desired product.
-
Storage: The resulting aqueous solution of this compound can be stored frozen at -20°C.
Experimental Workflow
The following diagram outlines the workflow for the synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
Purification Protocol
The crude this compound is purified by ion-exchange chromatography.[1]
Materials and Reagents
-
DEAE-cellulose resin
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Potassium chloride (KCl) solution
-
Crude this compound solution
Purification by Ion-Exchange Chromatography
-
Column Preparation: Pack a small column (e.g., 1 cm x 10 cm) with DEAE-cellulose resin and equilibrate with 10 mM potassium phosphate buffer (pH 7.0).
-
Sample Loading: Adjust the pH of the crude this compound solution to 7.0 and load it onto the equilibrated DEAE-cellulose column.
-
Washing: Wash the column with 2-3 column volumes of the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound with a linear gradient of 0 to 0.5 M KCl in 10 mM potassium phosphate buffer (pH 7.0).
-
Fraction Collection: Collect fractions and monitor the absorbance at 260 nm to identify the fractions containing the product.
-
Pooling and Storage: Pool the fractions containing pure this compound, and store at -20°C or -80°C for long-term stability.
Characterization
The purity and identity of the synthesized this compound should be confirmed by TLC and HPLC.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: n-butanol/acetic acid/water (5:2:3, v/v/v).
-
Detection: Visualize the spots under UV light (254 nm). The Rf value of this compound should be compared to that of a Coenzyme A standard.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in a phosphate buffer (e.g., 50 mM potassium phosphate, pH 5.3).
-
Detection: UV detection at 260 nm.
-
Expected Retention Time: The retention time of this compound will be distinct from that of Coenzyme A and other potential impurities.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Synthesis Yield | ~50-70% (based on initial Coenzyme A) | Estimated from similar syntheses |
| Purity (Post-Purification) | >95% (as determined by HPLC) | [1] |
| Molar Extinction Coefficient (at 260 nm, pH 7.0) | 16,400 M⁻¹cm⁻¹ | Standard value for adenine (B156593) moiety |
| TLC Rf Value | Dependent on specific conditions | [1] |
| HPLC Retention Time | Dependent on specific column and gradient | [1] |
Application: In Vitro Thiolase Assay
The synthesized this compound can be used as a substrate to measure the activity of 3-oxothiolase in cell homogenates, such as cultured human fibroblasts.[1]
Assay Principle
The thiolase-catalyzed cleavage of this compound in the presence of Coenzyme A produces propionyl-CoA and acetyl-CoA. The rate of this reaction can be monitored by coupling the production of acetyl-CoA to a subsequent enzymatic reaction that results in a change in absorbance or fluorescence.
Assay Protocol
A detailed protocol for a coupled enzyme assay would be dependent on the specific detection method chosen. A common approach involves coupling the production of a CoA thioester to the reduction of NAD⁺, which can be monitored spectrophotometrically at 340 nm.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis, purification, and characterization of this compound. Following these procedures will enable researchers to produce high-purity this compound suitable for a variety of in vitro assays, facilitating further research into isoleucine metabolism and related enzymatic disorders.
References
Application Notes and Protocols for the Detection and Quantification of 2-Methylacetoacetyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylacetoacetyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[1][2] Its metabolism is crucial for cellular energy homeostasis, and defects in its processing can lead to serious metabolic disorders, such as this compound thiolase deficiency.[3][4] Accurate detection and quantification of this compound are therefore essential for studying isoleucine metabolism, diagnosing related genetic disorders, and for the development of potential therapeutic interventions.
These application notes provide detailed protocols for the primary analytical methods used to detect and quantify this compound: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for the synthesis of a this compound standard and an enzymatic assay for the enzyme that metabolizes it, this compound thiolase, are described.
Data Presentation
The intracellular concentration of this compound is generally low and can vary depending on the cell type and metabolic state. While specific quantitative data for this compound is not extensively reported across a wide range of cell lines, the following table provides representative concentrations of other short-chain acyl-CoAs in commonly used cell lines to offer a comparative context.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) |
| Acetyl-CoA | 10.644 |
| Propionyl-CoA | 3.532 |
| Butyryl-CoA | 1.013 |
| Succinyl-CoA | 25.467 |
| HMG-CoA | 0.971 |
| Crotonoyl-CoA | 0.032 |
| This compound | Data not available |
Note: The presented data is for comparative purposes and is derived from studies on various short-chain acyl-CoAs. The concentration of this compound is expected to be in a similar low picomole range.
Experimental Protocols
Synthesis of this compound Standard
A standard of this compound is essential for the accurate quantification in biological samples. The following protocol is based on the chemical synthesis from Coenzyme A and 2-methylacetoacetic acid.
Materials:
-
Coenzyme A (lithium salt)
-
2-Methylacetoacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous ether
-
Dowex 1x8 chloride form resin
-
Lithium chloride
-
Hydrochloric acid
-
Sodium bicarbonate
Protocol:
-
Activation of 2-Methylacetoacetic Acid: Dissolve 2-methylacetoacetic acid in anhydrous pyridine. Add a solution of DCC in anhydrous pyridine dropwise with stirring at room temperature.
-
Coupling with Coenzyme A: To the activated 2-methylacetoacetic acid, add a solution of Coenzyme A (lithium salt) in water. Adjust the pH to 7.5 with sodium bicarbonate and stir the reaction mixture at room temperature for 3-4 hours.
-
Purification by Ion-Exchange Chromatography:
-
Load the reaction mixture onto a Dowex 1x8 (chloride form) column.
-
Wash the column with water to remove unreacted starting materials and byproducts.
-
Elute the this compound with a linear gradient of lithium chloride (0 to 0.5 M) in 0.01 M HCl.
-
-
Desalting and Lyophilization:
-
Pool the fractions containing this compound, as determined by UV absorbance at 260 nm.
-
Desalt the pooled fractions using a suitable method, such as size-exclusion chromatography or dialysis.
-
Lyophilize the desalted solution to obtain this compound as a white powder.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using HPLC and mass spectrometry.
Sample Preparation from Cultured Cells for Acyl-CoA Analysis
This protocol describes the extraction of short-chain acyl-CoAs, including this compound, from cultured mammalian cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or Acetonitrile/Methanol/Water (2:2:1 v/v/v)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
Sonicator (optional)
Protocol:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold 10% TCA directly to the plate and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 min at 4°C). Wash the cell pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Resuspend the cell pellet or the scraped cell lysate in 1 mL of ice-cold 10% TCA.
-
Alternatively, for a method that is also suitable for LC-MS, use an organic extraction by resuspending the cell pellet in an ice-cold acetonitrile/methanol/water (2:2:1 v/v/v) solution.
-
Incubate on ice for 10-15 minutes. Sonication with short pulses can improve lysis and extraction efficiency.
-
-
Protein Precipitation and Clarification:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.[5]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.
-
-
Sample Storage: Store the extracts at -80°C until analysis to prevent degradation of the acyl-CoA thioesters.
Quantification by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of this compound based on its UV absorbance.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 4.6.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-15 min: 2-30% B (linear gradient)
-
15-20 min: 30% B
-
20-25 min: 30-2% B (linear gradient)
-
25-30 min: 2% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
Protocol:
-
Standard Curve Preparation: Prepare a series of dilutions of the synthesized this compound standard in mobile phase A to generate a standard curve (e.g., 0.1 to 50 µM).
-
Sample Analysis: Inject the prepared cell extracts and standards onto the HPLC system.
-
Quantification: Identify the this compound peak in the chromatogram based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the quantification of this compound.
Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate short-chain acyl-CoAs, for example:
-
0-1 min: 2% B
-
1-8 min: 2-50% B (linear gradient)
-
8-9 min: 50-98% B (linear gradient)
-
9-10 min: 98% B
-
10-11 min: 98-2% B (linear gradient)
-
11-15 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 852.2 (calculated for [M+H]+ of this compound).
-
Product Ion (Q3): m/z 345.1 (corresponding to the 2-methylacetoacetyl-pantetheine moiety after neutral loss of 3'-phospho-ADP).
-
Note: These transitions should be optimized by direct infusion of the synthesized standard.
-
-
Collision Energy: Optimize for the specific instrument and transition.
Protocol:
-
Standard Curve and Internal Standard: Prepare a standard curve of this compound. It is highly recommended to use a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) to account for matrix effects and variations in extraction efficiency.
-
Sample Analysis: Inject the prepared cell extracts (spiked with internal standard) and calibration standards onto the LC-MS/MS system.
-
Quantification: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Enzymatic Assay for this compound Thiolase Activity
This assay measures the activity of the enzyme that cleaves this compound, which can be an indirect indicator of its metabolic flux. The assay is based on the thiolysis of this compound, which releases free Coenzyme A (CoA-SH). The released CoA-SH is then quantified using Ellman's reagent (DTNB).
Materials:
-
Cell or tissue homogenate
-
This compound solution
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, KCl, and MgCl₂.
-
Sample Addition: Add the cell or tissue homogenate to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the this compound solution.
-
Measurement of CoA-SH: Immediately add DTNB to the reaction mixture. The reaction of CoA-SH with DTNB produces 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
-
Spectrophotometric Reading: Monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of CoA-SH release and thus to the thiolase activity.
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Visualizations
Caption: Isoleucine catabolic pathway leading to this compound.
Caption: General experimental workflow for this compound analysis.
References
- 1. The synthesis and characterisation of 2-methylacetoacetyl coenzyme A and its use in the identification of the site of the defect in 2-methylacetoacetic and 2-methyl-3-hydroxybutyric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 3. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 2-Methylacetoacetyl-CoA Metabolism in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylacetoacetyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[1][2][3] The mitochondrial enzyme this compound thiolase (T2), encoded by the ACAT1 gene, catalyzes the thiolytic cleavage of this compound into propionyl-CoA and acetyl-CoA.[3][4] Genetic deficiencies in the ACAT1 gene lead to beta-ketothiolase deficiency (β-KTD), a rare autosomal recessive metabolic disorder.[2][5][6] This condition is characterized by the accumulation of toxic organic acids, leading to episodes of severe ketoacidosis, vomiting, dehydration, and potential neurological damage.[2][3][5]
Studying the metabolism of this compound is crucial for understanding the pathophysiology of β-KTD and for developing potential therapeutic strategies. In vitro cell culture models provide a powerful and controlled system to investigate the molecular mechanisms underlying this disorder, to screen for potential drug candidates, and to evaluate the efficacy of novel therapies.
These application notes provide detailed protocols for utilizing patient-derived fibroblasts and ACAT1-knockout cell lines as models to study this compound metabolism.
Metabolic Pathway
The metabolism of this compound is a critical step in the breakdown of isoleucine. A deficiency in the ACAT1 enzyme disrupts this pathway, leading to the accumulation of upstream metabolites.
References
- 1. Cell viability assays | Abcam [abcam.com]
- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 3. ACAT1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rareportal.org.au [rareportal.org.au]
- 6. Beta-ketothiolase deficiency: MedlinePlus Genetics [medlineplus.gov]
Application Notes and Protocols for Animal Models of 2-Methylacetoacetyl-CoA Thiolase Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylacetoacetyl-CoA thiolase deficiency, also known as beta-ketothiolase deficiency (BKTD), is a rare autosomal recessive metabolic disorder affecting the catabolism of isoleucine and ketone bodies.[1][2] The deficiency is caused by mutations in the ACAT1 gene, which encodes the mitochondrial enzyme this compound thiolase (T2).[1][3] This enzyme plays a crucial role in the final step of isoleucine breakdown and in the utilization of ketone bodies as an energy source in extrahepatic tissues.[4][5] Consequently, BKTD leads to episodes of severe ketoacidosis, often triggered by periods of fasting, illness, or high protein intake.[2][6] Biochemical hallmarks of the disease include the accumulation and excretion of specific organic acids, such as 2-methyl-3-hydroxybutyric acid and tiglylglycine.[2][7]
Animal models are indispensable tools for investigating the pathophysiology of BKTD and for the preclinical evaluation of novel therapeutic strategies. This document provides detailed application notes and protocols for the use of animal models in BKTD research, with a primary focus on mouse models harboring targeted disruption of the Acat1 gene.
Mouse Models of this compound Thiolase Deficiency
The most relevant animal model for BKTD is the Acat1 knockout mouse. Both global and conditional knockout lines have been generated, primarily for studies related to cholesterol metabolism, as ACAT1 also plays a role in cholesterol esterification.[8][9] However, these models present a valuable opportunity to investigate the aspects of isoleucine and ketone body metabolism that are central to BKTD.
Generation of Acat1 Knockout Mice
Several strategies have been employed to generate Acat1 knockout mice, including targeted disruption using homologous recombination in embryonic stem cells and CRISPR/Cas9-mediated gene editing.[9][10] Commercially available knockout mouse lines can be procured from repositories like The Jackson Laboratory.[10]
Protocol 1: Generation of Acat1 Knockout Mice using CRISPR/Cas9
This protocol provides a general framework for generating Acat1 knockout mice. Specifics may need to be optimized based on the laboratory setup and expertise.
Materials:
-
Cas9 mRNA or protein
-
Single guide RNAs (sgRNAs) targeting a critical exon of the mouse Acat1 gene
-
Fertilized mouse eggs (e.g., from C57BL/6J strain)
-
M2 and M16 media
-
Pseudopregnant female mice
-
DNA extraction reagents
-
PCR reagents and primers flanking the targeted region
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Synthesis: Design two or more sgRNAs targeting a functionally critical exon of the Acat1 gene. In vitro transcribe the sgRNAs.
-
Microinjection: Prepare a microinjection mix containing Cas9 mRNA/protein and the synthesized sgRNAs. Microinject the mixture into the cytoplasm or pronuclei of fertilized mouse eggs.
-
Embryo Transfer: Culture the microinjected embryos in M16 medium to the two-cell or blastocyst stage. Transfer the viable embryos into the oviducts of pseudopregnant female mice.
-
Genotyping: After birth, obtain tail biopsies from the pups for genomic DNA extraction. Perform PCR using primers that flank the targeted region of the Acat1 gene.
-
Confirmation of Mutation: Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon, leading to a loss-of-function allele.
-
Breeding: Establish a colony of heterozygous (Acat1+/-) mice and intercross them to generate homozygous (Acat1-/-) knockout mice.
Logical Workflow for Generating Acat1 Knockout Mice
References
- 1. The urinary organic acids profile in single large-scale mitochondrial DNA deletion disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]
- 3. ACAT1 | Rupa Health [rupahealth.com]
- 4. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutation update on ACAT1 variants associated with mitochondrial acetoacetyl‐CoA thiolase (T2) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orpha.net [orpha.net]
- 7. researchgate.net [researchgate.net]
- 8. biocytogen.com [biocytogen.com]
- 9. 007147 - ACAT KO Strain Details [jax.org]
- 10. 065650 - Strain Details [jax.org]
Application Notes and Protocols for Newborn Screening of Isoleucine Metabolism Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods and protocols used in newborn screening for the detection of inherited metabolic disorders related to isoleucine catabolism. The information is intended to guide researchers and professionals in understanding and implementing these critical screening procedures.
Introduction to Disorders of Isoleucine Metabolism
Disorders of isoleucine metabolism are a group of inborn errors of metabolism (IEMs) that result from defects in the catabolic pathway of the essential amino acid isoleucine.[1][2] These disorders lead to the accumulation of toxic intermediate metabolites, which can cause severe neurological damage, developmental delay, and even death if not detected and treated early.[3] Newborn screening (NBS) plays a vital role in the early identification of affected infants, allowing for timely intervention and improved clinical outcomes.[1][3]
The primary screening method for these disorders is tandem mass spectrometry (MS/MS) analysis of amino acids and acylcarnitines in dried blood spots (DBS).[4][5][6]
Key Biomarkers and Associated Disorders
The following table summarizes the key acylcarnitine and amino acid biomarkers measured in newborn screening that can indicate a disorder of isoleucine metabolism.
| Biomarker | Associated Disorders |
| Leucine (B10760876) + Isoleucine (Xle) | Maple Syrup Urine Disease (MSUD)[7] |
| Alloisoleucine | Maple Syrup Urine Disease (MSUD) - Pathognomonic marker |
| Propionylcarnitine (C3) | Propionic Acidemia (PA), Methylmalonic Acidemia (MMA), and other organic acidemias[1] |
| Isovalerylcarnitine (C5) | Isovaleric Acidemia (IVA), 2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBCD)[8] |
| 3-Hydroxyisovalerylcarnitine (C5-OH) | 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC), Beta-Ketothiolase Deficiency (BKT), 3-Hydroxy-3-Methylglutaryl-CoA Lyase Deficiency (HMG-CoA Lyase Deficiency), Biotinidase Deficiency, Holocarboxylase Synthetase Deficiency[9][10] |
Quantitative Data and Cut-off Values
The following tables provide representative cut-off values for the primary biomarkers used in newborn screening for disorders of isoleucine metabolism. It is important to note that these values can vary between different screening programs and laboratories.[11][12]
Table 1: Cut-off Values for Amino Acids (µmol/L)
| Analyte | Normal Range (Representative) | Abnormal (Screen Positive) Cut-off | Disorder(s) |
| Leucine + Isoleucine | < 275 - 316 | > 400 | Maple Syrup Urine Disease (MSUD) |
| Alloisoleucine | Undetectable - < 2 | > 2 - 5 | Maple Syrup Urine Disease (MSUD) |
| Valine | < 250 - 300 | Elevated | Maple Syrup Urine Disease (MSUD) |
Table 2: Cut-off Values for Acylcarnitines (µmol/L)
| Analyte | Normal Range (Representative) | Abnormal (Screen Positive) Cut-off | Disorder(s) |
| Propionylcarnitine (C3) | < 5.3 - 7.3 | > 7.0 - 9.7 | Propionic Acidemia, Methylmalonic Acidemia |
| Isovalerylcarnitine (C5) | < 0.5 - 0.72 | > 0.7 | Isovaleric Acidemia, 2-Methylbutyryl-CoA Dehydrogenase Deficiency |
| 3-Hydroxyisovalerylcarnitine (C5-OH) | < 0.7 - 1.0 | > 0.8 - 2.0 | 3-MCC Deficiency, Beta-Ketothiolase Deficiency, HMG-CoA Lyase Deficiency, Biotinidase Deficiency, Holocarboxylase Synthetase Deficiency |
Experimental Protocols
First-Tier Newborn Screening by Tandem Mass Spectrometry
This protocol describes a general method for the simultaneous analysis of amino acids and acylcarnitines from dried blood spots using flow injection analysis-tandem mass spectrometry (FIA-MS/MS).
4.1.1. Materials and Reagents
-
Dried blood spot (DBS) cards
-
DBS puncher (3.2 mm or 1/8 inch)
-
96-well microtiter plates
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Isotope-labeled internal standards for amino acids and acylcarnitines (e.g., from Cambridge Isotope Laboratories)
-
Butanolic-HCl (for derivatization method)
4.1.2. Sample Preparation (Non-Derivatized Method)
-
Punch a 3.2 mm disc from the DBS into a well of a 96-well plate.[13]
-
Add 100 µL of extraction solution (typically methanol containing the internal standards) to each well.[13]
-
Seal the plate and incubate at 45°C for 45 minutes with shaking.[13]
-
Transfer the supernatant to a new 96-well plate.[13]
-
Evaporate the solvent under a stream of nitrogen at approximately 50°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.02% formic acid).[14]
4.1.3. Sample Preparation (Derivatized Method - Butyl Esters)
-
Follow steps 1-4 of the non-derivatized method.
-
Evaporate the solvent under a stream of nitrogen at approximately 50°C.[14]
-
Add 50 µL of 3N butanolic-HCl to each well.[14]
-
Incubate at 65°C for 20 minutes.[14]
-
Evaporate the butanolic-HCl under a stream of nitrogen.[14]
-
Reconstitute the dried extract in 100 µL of mobile phase.[14]
4.1.4. Tandem Mass Spectrometry Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Flow Injection Analysis (FIA).
-
Ionization Mode: Positive ESI.
-
Scan Modes:
-
Acylcarnitines: Precursor ion scan of m/z 85.
-
Amino Acids (derivatized): Neutral loss scan of 102 Da.
-
Selected Reaction Monitoring (SRM): For specific quantification of all analytes.[13]
-
-
Data Analysis: The concentrations of analytes are calculated by comparing the ion intensity of the analyte to its corresponding stable isotope-labeled internal standard.
Second-Tier Testing for Alloisoleucine by LC-MS/MS
This protocol is used to confirm suspected cases of Maple Syrup Urine Disease (MSUD) by specifically quantifying alloisoleucine, which is isobaric with leucine and isoleucine in the first-tier screen.
4.2.1. Materials and Reagents
-
Same as for first-tier screening, with the addition of a suitable LC column (e.g., C18).
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
4.2.2. Sample Preparation
-
Extract the DBS sample as described in the first-tier non-derivatized protocol (Section 4.1.2).
4.2.3. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography (LC) system.
-
LC Column: A reverse-phase column (e.g., C18) capable of separating the isobaric amino acids.
-
Gradient Elution: A gradient of mobile phase A and B is used to achieve chromatographic separation.
-
MS/MS Detection: Selected Reaction Monitoring (SRM) is used for the specific detection and quantification of alloisoleucine, leucine, isoleucine, and valine.
-
Data Analysis: The concentration of each amino acid is determined by comparing its peak area to that of its corresponding internal standard.
Visualizations
Isoleucine Catabolism Pathway
Caption: Isoleucine catabolism pathway and associated enzyme deficiencies.
Newborn Screening Workflow for Isoleucine Metabolism Disorders
Caption: Newborn screening workflow for isoleucine metabolism disorders.
Logical Relationship of Biomarkers to Disorders
References
- 1. Disorders of branched chain amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Newborn Screening for Amino Acid Metabolic Disorders | School of Medicine [med.unr.edu]
- 4. NBS04 | Newborn Screening by Tandem Mass Spectrometry [clsi.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. CLSI NBS04 and NBS07 - Updated Newborn Screening Docs | News | CLSI [clsi.org]
- 7. mdpi.com [mdpi.com]
- 8. Application of a Second-Tier Newborn Screening Assay for C5 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vdh.virginia.gov [vdh.virginia.gov]
- 10. babysfirsttest.org [babysfirsttest.org]
- 11. annsaudimed.net [annsaudimed.net]
- 12. Age-Specific Cut-off Values of Amino Acids and Acylcarnitines for Diagnosis of Inborn Errors of Metabolism Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application of CRISPR/Cas9 for studying ACAT1 gene mutations.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Acetyl-CoA Acetyltransferase 1 (ACAT1) gene encodes a mitochondrial enzyme crucial for ketone body and isoleucine metabolism.[1] Mutations in ACAT1 are associated with beta-ketothiolase deficiency, an inborn error of metabolism.[2][3] Furthermore, ACAT1 has been implicated in various pathologies, including cancer and cardiovascular diseases, making it a significant target for research and drug development. The CRISPR/Cas9 system offers a powerful tool for precisely engineering mutations in the ACAT1 gene, enabling detailed studies of its function, the consequences of specific mutations, and the development of potential therapeutic interventions.
This document provides detailed protocols and application notes for utilizing CRISPR/Cas9 to study ACAT1 gene mutations in mammalian cell lines. The methodologies cover the entire workflow from single guide RNA (sgRNA) design and vector construction to the validation of gene knockout and the functional assessment of ACAT1 enzyme activity.
Data Presentation
Table 1: Quantitative Analysis of ACAT1 Knockdown Efficiency
This table summarizes the quantitative data on the efficiency of reducing ACAT1 expression using RNA interference as a proxy for what can be expected with CRISPR-mediated knockout.
| Method | Target Cell Line | Transfection Reagent | Dosage | Reduction in ACAT1 Protein Level (%) | Reduction in Cholesteryl Ester Levels (%) | Reference |
| siRNA | H4 cells expressing APP751 | Not Specified | 1.0 µg | 42.7 ± 7.6 | 14.6 ± 2.9 | [4] |
| siRNA | H4 cells expressing APP751 | Not Specified | 3.0 µg | 54.4 ± 11.0 | 21.6 ± 4.4 | [4] |
| shRNA | Jurkat cells | Lentivirus | Not Specified | ~75% (shACAT1-A) | Not Reported | [5] |
| shRNA | Jurkat cells | Lentivirus | Not Specified | ~60% (shACAT1-C) | Not Reported | [5] |
Table 2: Effects of ACAT1 Knockout on Cholesterol Metabolism in Macrophages (Mouse Model)
This table presents data from studies on ACAT1 knockout mice, illustrating the functional consequences of ACAT1 loss on cholesterol metabolism.
| Parameter | Wild-Type (ACAT1+/+) | ACAT1 Knockout (ACAT1-/-) | Percentage Change | Reference |
| Cholesteryl Ester Mass (µg/mg protein) | 29.5 ± 0.7 | 3.6 ± 2.0 | -88% | [6] |
| Free Cholesterol Mass (µg/mg protein) | 25.1 ± 1.6 | 24.4 ± 1.7 | -2.8% | [6] |
| Cellular Cholesterol Efflux (% of total) | ~12% | ~9% | -25% | [6] |
| Lipoprotein-Derived Cholesterol Efflux (% of total) | ~25% | ~33% | +32% | [6] |
Experimental Protocols
sgRNA Design and Vector Construction for ACAT1 Knockout
Objective: To design and clone sgRNAs targeting the human ACAT1 gene into a Cas9 expression vector.
Materials:
-
Web-based sgRNA design tool (e.g., IDT Custom Alt-R® CRISPR-Cas9 Guide RNA Design Tool, CHOPCHOP)[5][7]
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138) or similar vector[8]
-
Stellar™ Competent Cells or similar
-
Oligonucleotides for sgRNA synthesis
-
T4 DNA ligase and buffer
-
BbsI restriction enzyme
-
Plasmid purification kit
Protocol:
-
sgRNA Design:
-
Obtain the human ACAT1 gene sequence from a database such as NCBI (RefSeq NM_000019.4).
-
Use an online sgRNA design tool to identify potential 20-nucleotide target sequences. Target an early exon to maximize the chance of generating a loss-of-function mutation.[8]
-
Select sgRNAs with high on-target scores and low off-target scores. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (NGG for SpCas9).[9]
-
Example sgRNA Target (Human ACAT1 Exon 2): 5'-GTAGAAGATCTGGCCTACAG-3' (Note: This is a hypothetical example and should be validated bioinformatically).
-
-
Oligonucleotide Synthesis:
-
Order two complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the BbsI-digested pX458 vector.
-
Forward oligo: 5'-CACC + 20-nt target sequence - 3'
-
Reverse oligo: 5'-AAAC + reverse complement of 20-nt target sequence - 3'
-
-
-
Annealing and Ligation:
-
Anneal the forward and reverse oligos to create a double-stranded insert.
-
Digest the pX458 plasmid with BbsI.
-
Ligate the annealed sgRNA insert into the linearized pX458 vector using T4 DNA ligase.
-
-
Transformation and Verification:
-
Transform the ligation product into competent E. coli cells.
-
Select colonies and purify the plasmid DNA.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Cell Culture and Transfection
Objective: To deliver the ACAT1-targeting CRISPR/Cas9 plasmid into a mammalian cell line (e.g., HEK293T).
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
ACAT1-sgRNA-Cas9 plasmid
-
Lipofectamine™ 3000 Transfection Reagent or similar[10]
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
Protocol:
-
Cell Seeding:
-
Transfection:
-
For each well, dilute 2.5 µg of the ACAT1-sgRNA-Cas9 plasmid in 125 µL of Opti-MEM™.
-
In a separate tube, dilute 5-10 µL of Lipofectamine™ 3000 reagent in 125 µL of Opti-MEM™.
-
Combine the diluted DNA and Lipofectamine™ reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.[12]
-
Add the DNA-lipid complex dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.[11]
-
Validation of ACAT1 Knockout
A. Genomic Level - TIDE/ICE Analysis
Objective: To quantify the frequency of insertions and deletions (indels) at the ACAT1 target locus.
Materials:
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Sanger sequencing service
-
TIDE (--INVALID-LINK--) or ICE (--INVALID-LINK--) web tool[1][8][13][14]
Protocol:
-
Genomic DNA Extraction:
-
Harvest a population of transfected cells and a control population of untransfected cells.
-
Extract genomic DNA using a commercial kit.
-
-
PCR Amplification:
-
Design PCR primers to amplify a 500-800 bp region surrounding the sgRNA target site in the ACAT1 gene.
-
Perform PCR on the genomic DNA from both transfected and control cells.
-
-
Sanger Sequencing:
-
Purify the PCR products and send them for Sanger sequencing using one of the PCR primers.
-
-
Data Analysis:
B. Protein Level - Western Blot
Objective: To confirm the absence of ACAT1 protein expression.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-ACAT1 polyclonal antibody (e.g., Proteintech 16215-1-AP, Cell Signaling Technology #44276)[15][16]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
ECL Western blotting detection reagents
Protocol:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ACAT1 antibody (diluted 1:1000 in blocking buffer) overnight at 4°C.[16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Probe for a loading control to ensure equal protein loading.
-
Functional Analysis - ACAT1 Enzymatic Activity Assay (Fluorescence-Based)
Objective: To measure the enzymatic activity of ACAT1 in cell lysates.
Materials:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Cell lysis buffer
-
Substrate: Oleoyl-CoA
-
Fluorescent cholesterol analog (e.g., NBD-cholesterol) or a kit that measures Coenzyme A release (e.g., using a thiol-reactive probe like 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM))[17][18][19]
-
Microplate reader capable of fluorescence detection
Protocol:
-
Cell Lysate Preparation:
-
Prepare cell lysates from both ACAT1 knockout and wild-type cells.
-
Determine the protein concentration of the lysates.
-
-
Reaction Setup:
-
In a 96-well black microplate, add a defined amount of cell lysate to each well.
-
Initiate the reaction by adding the substrates (Oleoyl-CoA and the fluorescent cholesterol analog, or the components of the CoA release assay).
-
-
Measurement:
-
Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.[17]
-
The rate of fluorescence increase is proportional to the ACAT1 enzyme activity.
-
-
Data Analysis:
-
Calculate the specific activity of ACAT1 (e.g., in pmol/min/mg protein) and compare the activity between knockout and wild-type cells.
-
Visualizations
Signaling Pathways
References
- 1. TIDE [tide.nki.nl]
- 2. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Knockdown of ACAT-1 Reduces Amyloidogenic Processing of APP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Quantitative Evaluation of CRISPR Genome Editing by TIDE and TIDER [protocols.io]
- 9. addgene.org [addgene.org]
- 10. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ACAT1 antibody (16215-1-AP) | Proteintech [ptglab.com]
- 16. ACAT1 Antibody (#44276) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
Application Notes and Protocols for Stable Isotope Tracing of 2-Methylacetoacetyl-CoA Metabolic Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful analytical technique used to elucidate metabolic pathways and quantify the flux of metabolites through these pathways.[1][2] By introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system, researchers can track the transformation of these molecules and their constituent atoms. This methodology, coupled with mass spectrometry, provides a dynamic view of cellular metabolism, offering insights that are unattainable with traditional metabolomics approaches that only measure metabolite concentrations.[1][3]
This document provides detailed application notes and protocols for tracing the metabolic flux of 2-Methylacetoacetyl-CoA, a key intermediate in the catabolism of the essential amino acid isoleucine. Understanding the dynamics of this compound metabolism is crucial for studying various physiological and pathological states, including inborn errors of metabolism such as this compound thiolase deficiency, and for the development of therapeutic interventions targeting amino acid metabolism.[4]
Principle of the Method
The core principle of this method is the introduction of a stable isotope-labeled precursor, typically uniformly labeled L-Isoleucine ([U-¹³C₆]-Isoleucine), into a cell culture system. As the cells metabolize the labeled isoleucine, the ¹³C atoms are incorporated into downstream metabolites, including this compound. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, it is possible to determine the relative contribution of isoleucine to their production and to quantify the rate of metabolic reactions (flux).
Applications
-
Elucidation of Metabolic Pathways: Tracing the flow of labeled carbons from isoleucine can confirm and uncover novel metabolic pathways involving this compound.
-
Metabolic Flux Analysis (MFA): Quantifying the rate of production and consumption of this compound provides a direct measure of pathway activity under different conditions.[5][6]
-
Drug Discovery and Development: Evaluating the effect of drug candidates on isoleucine catabolism and this compound flux can help identify mechanisms of action and potential off-target effects.
-
Disease Modeling: Studying alterations in this compound metabolism in disease models, such as those for inborn errors of metabolism, can provide insights into pathophysiology.
Experimental Workflow
The experimental workflow for tracing this compound metabolic flux involves several key steps, from cell culture and isotope labeling to mass spectrometry analysis and data interpretation.
Detailed Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol is designed for adherent mammalian cell lines and can be adapted for suspension cultures.
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Isoleucine-free base medium
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₆]-L-Isoleucine (≥98% purity)
-
Standard cell culture reagents and consumables
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture cells in complete growth medium under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeled Medium: Prepare the isotope-labeled medium by supplementing isoleucine-free base medium with [U-¹³C₆]-L-Isoleucine to the desired final concentration (typically the same as in the standard complete medium). Add dFBS and other necessary supplements.
-
Isotope Labeling: Once cells reach the desired confluency, aspirate the complete growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the pre-warmed isotope-labeled medium.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotope label into downstream metabolites. The optimal time points may need to be determined empirically based on the metabolic rate of the cell line.
Protocol 2: Metabolite Extraction
Materials:
-
Cold methanol (B129727) (LC-MS grade)
-
Cold chloroform (B151607) (LC-MS grade)
-
Cold ultrapure water (LC-MS grade)
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching: At each time point, rapidly aspirate the labeled medium and place the culture plate on dry ice to quench metabolic activity.
-
Extraction: Add 1 mL of cold extraction solvent (e.g., 80% methanol) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Phase Separation (for polar and non-polar metabolites): For a biphasic extraction, add an equal volume of cold chloroform and a slightly smaller volume of cold water to the methanol lysate. Vortex thoroughly and centrifuge at high speed to separate the phases. The upper aqueous phase contains polar metabolites, including acyl-CoAs, while the lower organic phase contains lipids.
-
Drying: Transfer the aqueous phase to a new tube and dry the samples under a stream of nitrogen or using a vacuum concentrator. Store the dried extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
Materials:
-
Dried metabolite extracts
-
Resuspension solvent (e.g., 5% methanol in water with 0.1% formic acid)
-
LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)
-
C18 reverse-phase LC column
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a small volume of cold resuspension solvent.
-
LC Separation: Inject the samples onto the LC system. Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) to separate the metabolites.
-
MS Analysis: Operate the mass spectrometer in positive ion mode. Use a targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) method to detect the different isotopologues of this compound and its related metabolites. Monitor the precursor ions corresponding to the unlabeled (M+0) and labeled (M+n) forms of the target metabolites.
-
Data Analysis: Integrate the peak areas for each isotopologue at each time point. Correct for the natural abundance of ¹³C.
Data Presentation
Quantitative data from stable isotope tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Mass Isotopologue Distribution of Isoleucine Catabolites
| Metabolite | Time Point | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Isoleucine | 0 hr | 94.0 | 5.5 | 0.4 | 0.1 | 0.0 | 0.0 | 0.0 |
| 4 hr | 2.0 | 1.0 | 0.5 | 1.5 | 5.0 | 20.0 | 70.0 | |
| 24 hr | 0.5 | 0.2 | 0.1 | 0.2 | 1.0 | 8.0 | 90.0 | |
| 2-Methyl-acetoacetyl-CoA | 0 hr | 95.0 | 4.5 | 0.4 | 0.1 | 0.0 | - | - |
| 4 hr | 50.0 | 10.0 | 15.0 | 10.0 | 15.0 | - | - | |
| 24 hr | 10.0 | 5.0 | 20.0 | 25.0 | 40.0 | - | - | |
| Propionyl-CoA | 0 hr | 97.0 | 2.8 | 0.2 | 0.0 | - | - | - |
| 4 hr | 60.0 | 15.0 | 20.0 | 5.0 | - | - | - | |
| 24 hr | 20.0 | 20.0 | 40.0 | 20.0 | - | - | - | |
| Acetyl-CoA | 0 hr | 98.0 | 1.9 | 0.1 | - | - | - | - |
| 4 hr | 80.0 | 10.0 | 10.0 | - | - | - | - | |
| 24 hr | 50.0 | 20.0 | 30.0 | - | - | - | - |
Note: The data presented in this table is representative and will vary depending on the cell line, experimental conditions, and time points.
Table 2: Calculated Metabolic Fluxes
| Metabolic Flux | Control Condition (nmol/10⁶ cells/hr) | Treated Condition (nmol/10⁶ cells/hr) | Fold Change | p-value |
| Isoleucine Uptake | 50.2 ± 4.5 | 75.8 ± 6.1 | 1.51 | <0.01 |
| Isoleucine to this compound | 35.1 ± 3.2 | 52.5 ± 4.8 | 1.49 | <0.01 |
| This compound to Propionyl-CoA | 20.5 ± 2.1 | 30.1 ± 2.9 | 1.47 | <0.01 |
| This compound to Acetyl-CoA | 14.6 ± 1.8 | 22.4 ± 2.5 | 1.53 | <0.01 |
Note: Fluxes are calculated using metabolic flux analysis software based on the mass isotopologue distribution data.
Visualization of Metabolic Pathways
Diagrams are essential for visualizing the flow of atoms through metabolic pathways.
Concluding Remarks
Stable isotope tracing of this compound provides a robust and quantitative method to study the dynamics of isoleucine catabolism. The protocols and data presentation formats outlined in these application notes offer a comprehensive guide for researchers to design and execute experiments that can yield deep insights into cellular metabolism in health and disease. This powerful technique is an invaluable tool for basic research, drug discovery, and the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Tracing of Amino Acids Dynamics in Cell Lines Based on 18O Stable Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Metabolic studies in twin brothers with this compound thiolase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Differential Diagnosis of Infantile Ketoacidosis
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols for navigating the complexities of differential diagnosis of ketoacidosis in infants.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the differential diagnosis of ketoacidosis in infants?
A1: The primary challenge lies in distinguishing between the relatively common Diabetic Ketoacidosis (DKA) and the rarer, but critical to identify, Inborn Errors of Metabolism (IEMs). In infants and toddlers, the classic history of polyuria and polydipsia seen in DKA may be absent or difficult to ascertain, leading to potential misdiagnosis as more common illnesses like pneumonia, gastroenteritis, or sepsis.[1][2][3] Many IEMs, including organic acidemias and defects in ketolysis, present with a nearly identical biochemical triad (B1167595) of hyperglycemia, ketonemia, and metabolic acidosis, making initial differentiation difficult without specialized metabolic testing.[4]
Q2: An infant presents with ketoacidosis but has normal or only slightly elevated blood glucose. What does this suggest?
A2: Ketoacidosis with normoglycemia or hypoglycemia strongly suggests an underlying IEM rather than DKA.[5] This presentation is a classic sign of disorders affecting ketogenesis (hypoketotic hypoglycemia) or ketolysis (severe ketoacidosis).[6] Specifically, defects in fatty acid oxidation or ketogenesis (like HMG-CoA synthase or lyase deficiencies) can cause hypoketotic hypoglycemia, while defects in ketone body utilization (ketolysis), such as SCOT or T2 deficiency, lead to profound ketoacidosis episodes without the characteristic hyperglycemia of diabetes.[6]
Q3: What is the significance of the anion gap in the initial workup?
A3: The anion gap (AG) is a critical initial parameter to guide the diagnostic pathway. A high anion gap metabolic acidosis indicates the accumulation of unmeasured acids.[7][8] In infantile ketoacidosis, these acids are typically ketone bodies (acetoacetate, β-hydroxybutyrate) and potentially lactate (B86563) or specific organic acids from an IEM.[8][9] Calculating the anion gap helps confirm the nature of the acidosis and directs further, more specific investigations.[7][9] In children, an anion gap greater than 14 mEq/L is considered elevated.[7]
Q4: Can an acylcarnitine profile alone provide a definitive diagnosis?
A4: While extremely powerful, an acylcarnitine profile may not always be definitive on its own and should be interpreted in conjunction with urine organic acid analysis and clinical findings. Acylcarnitine analysis by tandem mass spectrometry (MS/MS) is a primary tool for detecting fatty acid oxidation disorders and organic acidemias.[10][11][12] However, certain conditions, like SCOT deficiency, may show non-specific elevations.[6] Furthermore, metabolic profiles can be altered by physiological stress, diet, and treatment interventions, sometimes requiring repeat testing or enzymatic and molecular confirmation for a definitive diagnosis.[6][10]
Troubleshooting Guides
Issue: Overlapping Biomarkers Between DKA and Organic Acidemias
Some organic acidemias, such as propionic acidemia and methylmalonic acidemia, can present with hyperglycemic ketoacidosis, mimicking DKA.[4]
-
Troubleshooting Steps:
-
Evaluate Ammonia Levels: Hyperammonemia is a common feature of organic acidemias but is not characteristic of DKA.[4]
-
Perform Urine Organic Acid Analysis: This is the key differentiating test. DKA will show high levels of acetoacetate (B1235776) and 3-hydroxybutyrate.[6] Organic acidemias will reveal pathognomonic metabolites, such as methylmalonic acid, propionyl-CoA derivatives (e.g., tiglylglycine), or 3-hydroxy-3-methylglutaric acid.[4][6]
-
Analyze Acylcarnitine Profile: Look for specific acylcarnitine species, such as elevated propionylcarnitine (B99956) (C3), which points towards propionic or methylmalonic acidemia.[13]
-
Issue: Ambiguous Urine Organic Acid Profile
A urine organic acid profile may sometimes show non-specific dicarboxylic aciduria or only elevated ketones, making diagnosis difficult.
-
Troubleshooting Steps:
-
Review Sample Collection and Handling: Ensure the urine sample was stored frozen (-20°C or lower) and collected in a preservative-free container to prevent metabolite degradation.[14][15] Very dilute urine (creatinine < 1mmol/L) may not yield valid results.[15]
-
Consider the Infant's Clinical State: A sample taken during an acute metabolic crisis is more likely to reveal the diagnostic abnormality. Repeat testing during a subsequent episode of decompensation may be necessary.[14]
-
Look for Subtle Clues: In T2 deficiency, the profile may include 2-methyl-3-hydroxybutyrate (B1258522) and 2-methylacetoacetate.[6] In HMG-CoA lyase deficiency, high levels of 3-hydroxy-3-methylglutaric acid are characteristic.[6] If these are absent, consider defects like SCOT deficiency where the primary abnormality is severe ketosis without other specific markers.[6]
-
Proceed to Further Testing: If the profile remains ambiguous, enzymatic assays in cultured fibroblasts or liver tissue and/or molecular genetic testing are required for definitive diagnosis.[6]
-
Data Presentation: Differentiating Biomarkers
The following table summarizes key differentiating quantitative data points in the initial investigation of an infant with ketoacidosis. Note that values can overlap and must be interpreted in the full clinical context.
| Parameter | Diabetic Ketoacidosis (DKA) | Organic Acidemia (e.g., MMA, PA) | Ketolysis Defect (e.g., SCOT, T2) |
| Blood Glucose | High (>11 mmol/L or >200 mg/dL) | Variable; can be low, normal, or high[4] | Usually normal or low |
| Venous pH | < 7.3 (Severity: Mild <7.3, Mod <7.2, Severe <7.1)[1][16] | Often < 7.2, can be severe | Often < 7.2, can be severe[6] |
| Serum Bicarbonate | < 18 mmol/L (Often < 15 mmol/L) | Often severely reduced (< 10 mmol/L) | Often severely reduced (< 10 mmol/L) |
| Plasma Ammonia | Normal | Often elevated (>100-150 µmol/L) | Normal |
| Plasma Lactate | Normal to mildly elevated | Can be significantly elevated | Normal |
| Key Urine Organic Acids | Acetoacetate, 3-Hydroxybutyrate | Pathognomonic markers (e.g., Methylmalonic acid, Methylcitrate, Tiglylglycine)[6] | Acetoacetate, 3-Hydroxybutyrate; may see 2-methyl-3-HB in T2 deficiency[6] |
| Key Acylcarnitines | Elevated Acetylcarnitine (C2) | Elevated Propionylcarnitine (C3), C3/C2 ratio | Generally non-specific elevations |
Experimental Protocols
Protocol 1: Urinary Organic Acid Analysis by GC-MS
This protocol outlines the standard methodology for identifying and quantifying organic acids from infant urine samples.
-
Sample Preparation & Normalization:
-
Thaw frozen urine sample (minimum 2 mL) at room temperature.[14][15]
-
Determine the urine creatinine (B1669602) concentration. The volume of urine to be extracted is normalized based on the creatinine level (e.g., a volume equivalent to 1 µmol of creatinine).[15]
-
Add an appropriate internal standard (e.g., a stable isotope-labeled compound) to the normalized urine volume.[15]
-
-
Extraction:
-
Acidify the sample to a pH < 2 using an acid like HCl.[14][17] This converts organic acid salts to their more extractable protonated forms.[17]
-
Saturate the aqueous solution with sodium chloride (NaCl) to increase the polarity of the aqueous phase, which enhances the extraction of organic acids into the organic solvent.[14][17]
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether), vortexing thoroughly, and centrifuging to separate the layers.[17][18]
-
Carefully collect the upper organic layer. Repeat the extraction process two more times, pooling the organic extracts.[18]
-
-
Derivatization:
-
Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen.[14]
-
To make the organic acids volatile for gas chromatography, they must be derivatized. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.[14][18]
-
Incubate the mixture (e.g., at 60°C for 30 minutes) to allow the formation of trimethylsilyl (B98337) (TMS) derivatives.[14][18]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the compounds based on their volatility and interaction with the column stationary phase using a temperature gradient.[15]
-
The mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio. The resulting fragmentation pattern is used to identify the compound by comparing it to a spectral library.[15][17] The mass spectrometer should be operated in full scan mode, typically scanning from 50 to 550 amu.[15]
-
Visualizations
Diagnostic Workflow
Ketone Body Metabolism Pathway
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Diabetic Ketoacidosis in Children and Adolescents; Diagnostic and Therapeutic Pitfalls [mdpi.com]
- 4. Inborn errors of metabolism associated with hyperglycaemic ketoacidosis and diabetes mellitus: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pediatric Metabolic Acidosis Workup: Approach Considerations, Imaging Studies, Determining Respiratory Compensation [emedicine.medscape.com]
- 6. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 7. UpToDate 2018 [doctorabad.com]
- 8. Recognition and diagnostic approach to acute metabolic disorders in the neonatal period - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emjreviews.com [emjreviews.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. [PDF] Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 13. An Examination of Serum Acylcarnitine and Amino Acid Profiles at Different Time Point of Ketogenic Diet Therapy and Their Association of Ketogenic Diet Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. erndim.org [erndim.org]
- 15. metbio.net [metbio.net]
- 16. Metabolomic signature of pediatric diabetic ketoacidosis: key metabolites, pathways, and panels linked to clinical variables - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 2-Methylacetoacetyl-CoA in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the inherent instability of 2-Methylacetoacetyl-CoA in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to measure in biological samples?
A1: this compound is a key intermediate in the metabolic pathway of the amino acid isoleucine.[1] Its measurement in biological samples is challenging due to its inherent chemical instability. Like other acyl-CoAs, it is susceptible to both enzymatic and chemical degradation, leading to inaccurate quantification if samples are not handled and processed correctly.
Q2: What are the main factors affecting the stability of this compound?
A2: The stability of this compound, similar to other acyl-CoAs, is primarily affected by:
-
pH: Acyl-CoAs are more stable under slightly acidic to neutral conditions.
-
Temperature: Elevated temperatures accelerate degradation. Therefore, it is crucial to keep samples on ice during processing and store them at -80°C for long-term preservation.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to significant degradation of acyl-CoAs and should be avoided.[2][3]
Q3: What are the best practices for collecting and storing biological samples for this compound analysis?
A3: To ensure the integrity of this compound in your samples, follow these best practices:
-
Rapid Processing: Process fresh tissue or cells immediately after collection to minimize enzymatic degradation.[4]
-
Flash Freezing: If immediate processing is not possible, flash-freeze samples in liquid nitrogen.[4]
-
Storage: Store samples at -80°C as either dry pellets after extraction or flash-frozen tissue.[2][5] Acyl-CoA thioesters have been shown to be stable in acidic conditions at -80°C for over 6 months.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal | Sample degradation due to improper handling. | Review sample collection, storage, and processing procedures. Ensure samples are kept on ice at all times and avoid freeze-thaw cycles.[2][4] |
| Incomplete cell lysis or tissue homogenization. | Ensure thorough disruption of cells or tissue. For tissues, a glass homogenizer can be effective.[4] | |
| Inefficient extraction. | Optimize the extraction solvent and volume. An 80% methanol (B129727) solution is often effective for short-chain acyl-CoAs.[5] Consider solid-phase extraction (SPE) for sample cleanup and concentration.[4] | |
| High variability between replicate samples | Inconsistent sample handling and extraction timing. | Standardize all steps of the protocol, ensuring each sample is processed for the same duration and under the same conditions. |
| Presence of interfering substances from the biological matrix. | Utilize solid-phase extraction (SPE) to remove interfering compounds.[6] Ensure proper chromatographic separation to minimize ion suppression.[7] | |
| Poor chromatographic peak shape | Suboptimal mobile phase composition. | For short-chain acyl-CoAs, slightly acidic mobile phases can improve peak shape in reversed-phase chromatography.[8] |
| Interaction of the phosphate (B84403) group with metal surfaces. | Consider a derivatization strategy, such as phosphate methylation, to improve peak shape and reduce analyte loss.[6] |
Quantitative Data Summary
The stability of acyl-CoAs is highly dependent on the storage and handling conditions. While specific quantitative data for this compound is limited, the following tables provide a summary of stability data for acyl-CoAs in general, which can serve as a valuable guideline.
Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C
| Solvent | Stability after 24 hours (% remaining) |
| Water | Significant degradation observed |
| 50 mM Ammonium (B1175870) Acetate (B1210297) (pH 4.0) | Moderate stability |
| 50 mM Ammonium Acetate (pH 6.8) | Most stable |
| 50% Methanol/Water | Less stable than buffered solutions |
Source: Adapted from a study on acyl-CoA stability, which showed that a neutral pH buffered with ammonium acetate provided the best stability for most acyl-CoA compounds.[5]
Table 2: Effect of Freeze-Thaw Cycles on Acetyl-CoA Stability
| Number of Freeze-Thaw Cycles | % of Acetyl-CoA Remaining |
| 1 | ~100% |
| 2 | Degradation begins to be observed |
| 5 | 84% |
Source: Data from a study on the stability of yeast-derived acyl-CoAs, indicating a significant loss after five freeze-thaw cycles.[2]
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is designed for the extraction of short-chain acyl-CoAs, including this compound, from adherent or suspension cells for LC-MS/MS analysis.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% Methanol (LC-MS grade)
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 16,000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Washing:
-
Adherent Cells: Aspirate the culture medium and wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl. Aspirate the wash solution completely. Place the plate on dry ice.
-
Suspension Cells: Transfer cells to a pre-chilled tube and centrifuge at ~200 x g to pellet. Remove the supernatant and wash the pellet twice with ice-cold 0.9% NaCl, centrifuging after each wash. Store the pellet on dry ice.
-
-
Extraction:
-
Add 1 mL of cold 80% methanol to each sample.
-
For adherent cells, scrape the plate thoroughly. For suspension cells, resuspend the pellet.
-
Transfer the mixture to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis: Vortex the samples for 10 minutes at 4°C.
-
Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new pre-chilled tube.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.[5]
-
Reconstitution: Immediately before analysis, reconstitute the dried extract in a suitable solvent, such as 50 mM ammonium acetate at pH 6.8.[5]
Protocol 2: LC-MS/MS Analysis of this compound
This is a general workflow for the analysis of short-chain acyl-CoAs. Specific parameters may need to be optimized for your instrument.
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[9]
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.[9]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the analytes.
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
Transitions: The specific precursor and product ions for this compound will need to be determined using a pure standard. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[7]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Improving the sensitivity of 2-Methylacetoacetyl-coa detection in mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 2-Methylacetoacetyl-CoA using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantitative analysis of this compound?
A1: The gold standard for quantifying this compound in biological samples is targeted metabolomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This method offers high sensitivity and specificity, which is crucial for distinguishing this compound from other structurally similar acyl-CoA species.
Q2: What are the characteristic mass transitions for this compound in MS/MS analysis?
A2: While specific transitions should be optimized for your instrument, acyl-CoAs share a common fragmentation pattern. A characteristic neutral loss of 507 Da from the precursor ion is often used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers.[2][3] Another common product ion is m/z 428, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[4][5] Therefore, you would typically monitor the transition of the precursor ion of this compound to these product ions.
Q3: Why is the stability of this compound a concern during sample preparation?
A3: Acyl-CoA thioesters, including this compound, are susceptible to hydrolysis in aqueous solutions.[6] Maintaining proper pH and temperature is critical to prevent degradation. It is recommended to work with cold solvents and store samples at 4°C or lower during the analytical sequence.[7][8] For storage, using a buffer such as 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8 can improve stability.[7]
Q4: Can derivatization improve the sensitivity of this compound detection?
A4: Yes, derivatization can significantly enhance sensitivity. A strategy involving phosphate (B84403) methylation has been shown to improve chromatographic peak shape and reduce the loss of acyl-CoAs due to their high affinity for glass and metallic surfaces.[9] This can lead to better signal intensity and more reliable quantification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | 1. Inefficient Extraction: The analyte may not be effectively extracted from the sample matrix. 2. Analyte Degradation: this compound may have degraded during sample preparation or storage. 3. Ion Suppression: Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte. 4. Suboptimal MS Parameters: Incorrect precursor/product ion pairs, collision energy, or source parameters. | 1. Optimize Extraction Solvent: Use cold methanol (B129727) or a mixture of acetonitrile (B52724) and isopropanol (B130326) for extraction.[2][7] Ensure the pH of the extraction buffer is controlled, for example, with ammonium acetate.[7] 2. Improve Stability: Keep samples on ice or at 4°C throughout the preparation process. Use a stabilizing buffer like 50 mM ammonium acetate at pH 6.8 for reconstitution and in the autosampler.[7][8] 3. Enhance Chromatographic Separation: Adjust the gradient to better separate this compound from interfering matrix components. Consider using a smaller particle size column for better resolution.[10] Solid-phase extraction (SPE) can also be used for sample cleanup.[9] 4. Optimize MS/MS Method: Infuse a standard of this compound to determine the optimal precursor and product ions and to tune collision energy and other source parameters for maximum signal.[11] |
| Poor Peak Shape (Tailing or Broadening) | 1. Secondary Interactions: The phosphate groups of the CoA moiety can interact with the column or LC system surfaces. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal. | 1. Consider Derivatization: Methylation of the phosphate groups can reduce these interactions and improve peak shape.[9] 2. Adjust Mobile Phase: Ensure the mobile phase contains a suitable buffer, such as ammonium acetate, to maintain a consistent pH.[2][6] |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can lead to high background. 2. Column Bleed: The stationary phase of the HPLC column may be degrading and releasing contaminants. | 1. Use High-Purity Reagents: Always use LC-MS grade solvents and ultrapure additives. 2. Column Washing: Implement a column washing protocol to remove contaminants. Ensure the mobile phase pH is within the stable range for the column to minimize bleed. |
| Inconsistent Results/Poor Reproducibility | 1. Variable Extraction Efficiency: Inconsistent sample handling can lead to variations in recovery. 2. Autosampler Instability: Degradation of the analyte in the autosampler over the course of a long run. | 1. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for this compound or a close structural analog to correct for variations in extraction and ionization. 2. Control Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to minimize degradation during the analytical run.[7] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Cell Culture
-
Cell Harvesting: Aspirate the cell culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add pre-chilled (-20°C) extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the mixture to a microcentrifuge tube.
-
Protein Precipitation: Vortex the cell extract vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent, such as 50 mM ammonium acetate (pH 6.8), for LC-MS analysis.[7]
Protocol 2: LC-MS/MS Method for this compound Quantification
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: Develop a suitable gradient to separate this compound from other metabolites. A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Maintain the column at a controlled temperature, for example, 32°C.[6]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).[2][10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion (M+H)+ for this compound and monitor its fragmentation to characteristic product ions (e.g., neutral loss of 507 or the m/z 428 fragment).[2][4]
-
Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and desolvation temperature to maximize the signal for this compound.[11][12]
-
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. This compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. biotech-spain.com [biotech-spain.com]
Technical Support Center: Optimizing Cell Culture for Metabolic Disorder Studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing cell culture conditions when studying metabolic disorders.
Frequently Asked Questions (FAQs)
Q1: My cells are growing slowly and their metabolic rate seems low. What are the potential causes?
A: Slow cell growth and altered metabolism can stem from several factors. Common culprits include suboptimal media composition, high passage number, or inappropriate atmospheric conditions. Ensure your media contains adequate concentrations of key nutrients like glucose and glutamine.[1][2][3][4] It's also crucial to use cells within a low passage number range, as high-passage cells can exhibit altered growth rates and metabolic phenotypes.[5][6] Additionally, verify that your incubator's CO2 levels are correct and consider if the oxygen concentration is appropriate for your specific cell type and experimental goals.
Q2: I'm observing significant variability in my experimental results between different batches of serum. How can I mitigate this?
A: Serum is a complex biological mixture, and batch-to-batch variability is a common issue that can significantly impact experimental outcomes.[7][8][9][10] To minimize this, it is recommended to purchase a large single lot of serum after testing a sample to ensure it supports your experimental needs.[7] Store this lot frozen and use it for the entire duration of a study. If you must switch to a new batch, it's crucial to perform a new set of validation experiments to ensure consistency.[7] A gradual adaptation of the cells to the new serum can also be beneficial.[7]
Q3: What are "physioxia" and "hypoxia," and why are they important for studying metabolic disorders?
A: Standard cell culture incubators maintain an atmospheric oxygen level of about 18-21%, which is significantly higher than the oxygen levels found in most tissues in the body.[11][12][13][14][15] "Physioxia" refers to the physiological oxygen levels found in specific tissues, which typically range from 3% to 10% O₂.[12] "Hypoxia" is a condition where oxygen levels are even lower, generally below 4% O₂, and is often associated with pathological states like tumors.[11] Culturing cells in a more physiologically relevant oxygen environment can lead to more accurate in vivo-like metabolic phenotypes, which is critical for studying metabolic disorders.[12][14]
Q4: My adherent cells are not attaching properly to the culture vessel. What could be the issue?
A: Poor cell attachment can be caused by several factors. Over-trypsinization during passaging can damage cell surface proteins required for adhesion. The type of culture vessel may also be inappropriate; some surfaces are designed for suspension cultures and will not support adherent cells. Lastly, some cell lines require specific coatings like poly-L-lysine or collagen to facilitate attachment.
Q5: When performing a glucose uptake assay, my known inhibitor is not working. What should I do?
A: This is a common issue that can be perplexing. First, perform a dose-response curve to determine the optimal concentration of your inhibitor for your specific cell line, as this can vary significantly. Ensure the inhibitor is properly stored and that you are preparing fresh dilutions for each experiment. It's also possible that the glucose transporter targeted by your inhibitor is not the primary transporter in your cell line; you can verify the expression of the target transporter using methods like Western blotting or qPCR.
Troubleshooting Guides
Troubleshooting Inconsistent Seahorse XF Assay Results
If you are experiencing high variability or unexpected results from your Seahorse XF metabolic flux assays, consider the following troubleshooting steps:
-
Check Cell Seeding: Inconsistent cell numbers across wells is a major source of variability. Ensure you have a single-cell suspension before seeding and allow the plate to rest at room temperature for an hour before placing it in the incubator to promote even cell distribution.
-
Optimize Seeding Density: The optimal cell number per well varies by cell type and must be determined empirically. A cell density that is too low will result in a weak signal, while a density that is too high can lead to nutrient depletion and cell stress.
-
Verify Compound Concentrations: Prepare fresh dilutions of your inhibitors (e.g., oligomycin, FCCP, rotenone (B1679576)/antimycin A) for each experiment. Perform a titration of FCCP to determine the optimal concentration that induces maximal respiration for your specific cell type.
-
Ensure Proper pH of Assay Medium: The Seahorse XF assay is sensitive to pH changes. Prepare the assay medium on the day of the experiment and ensure it is warmed to 37°C and has the correct pH before use.
-
Inspect for Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell health and metabolism. To mitigate this, avoid using the outermost wells for experimental samples.
Data Presentation
Table 1: Recommended Seeding Densities for Seahorse XF96 Assays
| Cell Type | Seeding Density (cells/well) |
| Adherent Mammalian Cells (General) | 5,000 - 40,000[16][17][18] |
| iPSC-derived Neurons | 100,000[19] |
| Bone Marrow-Derived Macrophages | ~20,000[20] |
Note: Optimal seeding density should be empirically determined for each cell line.
Table 2: Oxygen Levels for In Vitro Culture
| Condition | Oxygen Concentration (%) | Partial Pressure (mmHg) | Physiological Relevance |
| Standard "Normoxia" | 18-21%[11][12][15] | 138 - 160[11] | Hyperoxic compared to most tissues |
| Physioxia | 3-10%[12] | 30 - 70[11] | Mimics physiological tissue oxygen levels |
| Hypoxia | ≤ 4%[11] | ≤ 30[11] | Models pathological states (e.g., tumors) |
Table 3: Common Media Components and Typical Concentrations
| Component | Typical Concentration Range | Notes |
| D-Glucose | 5.5 mM - 25 mM | High glucose (25 mM) is often used to model hyperglycemia.[2] |
| L-Glutamine | 1 mM - 4 mM | Essential for many cancer cell lines.[2][4][21] |
| Fetal Bovine Serum (FBS) | 5% - 20% | Source of growth factors, but also high variability.[9] |
| Sodium Pyruvate | 1 mM | Often added as an additional energy source.[19] |
Experimental Protocols
Protocol 1: 2-Deoxy-D-Glucose (2-DG) Uptake Assay
This protocol measures the uptake of the glucose analog 2-DG, which is taken up by glucose transporters and phosphorylated, trapping it inside the cell.
-
Cell Seeding: Seed 20,000-50,000 adherent cells per well in a 24-well plate and allow them to attach overnight.[22]
-
Starvation: The following day, gently wash the cells twice with warm PBS. Then, incubate the cells in serum-free, low-glucose medium for 1-2 hours.
-
Stimulation: Treat the cells with your compound of interest (e.g., insulin) or vehicle control in Krebs-Ringer-Phosphate-HEPES (KRPH) buffer for 20 minutes to activate glucose transport.[23]
-
2-DG Uptake: Add 10 µL of 10 mM 2-DG to each well and incubate for 20 minutes.[23]
-
Lysis: Remove the 2-DG solution and wash the cells three times with ice-cold PBS to stop the uptake. Lyse the cells by adding an appropriate lysis buffer.
-
Detection: The amount of intracellular 2-DG-6-phosphate is then determined using a colorimetric or fluorescent assay kit according to the manufacturer's instructions.[24][25]
Protocol 2: Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by monitoring oxygen consumption rates (OCR).
-
Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[16][17][18][20][26]
-
Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.[20]
-
Assay Medium Preparation: On the day of the assay, prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.[19]
-
Cell Plate Preparation: Remove the growth medium from the cells, wash once with the warmed assay medium, and then add the final volume of assay medium to each well. Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.[20]
-
Compound Loading: During the incubation, load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A, all diluted in the assay medium.[19][27]
-
Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer, then replace the utility plate with the cell plate to begin the assay. The instrument will measure basal OCR before sequentially injecting the compounds to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[19][27]
Protocol 3: Oil Red O Staining for Lipid Accumulation
This method is used to visualize neutral lipid droplets in cultured cells, such as adipocytes.
-
Fixation: Gently wash the cells with PBS, then fix them with 10% formalin for 30-60 minutes at room temperature.[28][29]
-
Preparation of Oil Red O Working Solution: Prepare a stock solution of 0.5% Oil Red O in isopropanol (B130326). To make the working solution, mix 3 parts of the stock solution with 2 parts of deionized water, let it stand for 10 minutes, and then filter it.[29][30][31]
-
Staining: Remove the formalin and wash the cells with water. Add 60% isopropanol for 5 minutes, then remove it. Add the filtered Oil Red O working solution to cover the cell monolayer and incubate for 15-20 minutes.[29][30][32]
-
Washing: Remove the staining solution and wash the cells multiple times with water until the excess stain is gone.
-
Counterstaining (Optional): You can stain the nuclei with hematoxylin (B73222) for 1 minute for better visualization.[28][29]
-
Imaging: Keep the cells in water or PBS and visualize under a microscope. Lipid droplets will appear as red spheres.[30]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Glucose, not Glutamine is the Dominant Energy Source Required for Proliferation and Survival of Head and Neck Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 6. Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells [cellphysiolbiochem.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. invitria.com [invitria.com]
- 11. What is Hypoxia in Cell Cultures? | Oxford Optronix [oxford-optronix.com]
- 12. Physoxic Cell Culture: Optimizing Oxygen for Cell Growth - Baker [bakerco.com]
- 13. Technical aspects of oxygen level regulation in primary cell cultures: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Technical Feasibility and Physiological Relevance of Hypoxic Cell Culture Models [frontiersin.org]
- 16. unige.ch [unige.ch]
- 17. agilent.com [agilent.com]
- 18. cpu.edu.cn [cpu.edu.cn]
- 19. content.protocols.io [content.protocols.io]
- 20. tabaslab.com [tabaslab.com]
- 21. A proposed role for glutamine in cancer cell growth through acid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. abcam.com [abcam.com]
- 24. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
- 25. promega.com [promega.com]
- 26. agilent.com [agilent.com]
- 27. agilent.com [agilent.com]
- 28. scribd.com [scribd.com]
- 29. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 30. researchgate.net [researchgate.net]
- 31. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 32. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting enzyme kinetic assays for beta-ketothiolase.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-ketothiolase enzyme kinetic assays.
Troubleshooting Guides
Enzyme kinetic assays for beta-ketothiolase can be complex. Below are common problems encountered during these experiments, along with their potential causes and solutions.
Problem 1: No or Very Low Enzyme Activity
Possible Causes:
-
Inactive Enzyme: The enzyme may have denatured due to improper storage, handling, or multiple freeze-thaw cycles. Destabilized enzyme mutants can also exhibit lower activity.[1][2]
-
Incorrect Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for beta-ketothiolase activity.[3][4][5]
-
Substrate Degradation: The substrate, acetoacetyl-CoA, is known to be unstable.[6]
-
Missing Essential Cofactors: The assay may be missing required cofactors, such as Mg2+ ions, or the concentration of Coenzyme A (CoA) may be suboptimal.
-
Presence of Inhibitors: The enzyme preparation or one of the assay reagents may be contaminated with an inhibitor. For example, N-ethylmaleimide is known to inhibit beta-ketothiolase.[7] Sodium azide, a common preservative, can inhibit peroxidase activity in coupled assays.
Solutions:
-
Verify Enzyme Activity: Use a new vial of enzyme or a fresh preparation. If using a recombinant enzyme, verify its expression and purification.[8][9]
-
Optimize Assay Conditions:
-
pH: The optimal pH for the thiolysis reaction is typically around 8.5, while the condensation reaction optimum is around 7.5.[10] For some thermostable beta-ketothiolases, the optimal pH is around 8.0 for both directions.[7][11]
-
Temperature: While many assays are performed at room temperature or 37°C, some thermostable beta-ketothiolases show optimal activity at higher temperatures, such as 65°C.[7][11]
-
-
Prepare Fresh Substrate: Prepare acetoacetyl-CoA solutions fresh before each experiment and keep them on ice.
-
Check Reagent Composition: Ensure all necessary components are present in the correct concentrations.
-
Identify Potential Inhibitors: Run control experiments to test for the presence of inhibitors in your assay components.
Problem 2: High Background Signal
Possible Causes:
-
Substrate Instability: Spontaneous breakdown of acetoacetyl-CoA can lead to a high background signal.
-
Contaminated Reagents: One or more of the assay components may be contaminated, leading to a non-enzymatic reaction that produces a signal.[12]
-
Non-specific Binding (in plate-based assays): The enzyme or other reagents may bind non-specifically to the microplate wells.[13]
-
Insufficient Washing (in plate-based assays): Residual unbound reagents can contribute to a high background.[13]
Solutions:
-
Run a "No Enzyme" Control: This will help determine the rate of non-enzymatic substrate degradation. Subtract this rate from your experimental values.
-
Use High-Purity Reagents: Ensure all buffers, substrates, and other reagents are of high quality.
-
Optimize Blocking and Washing Steps (for plate-based assays): Increase the blocking incubation time or change the blocking agent. Ensure thorough washing between steps.[13]
Problem 3: Non-Linear Reaction Progress Curves
Possible Causes:
-
Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may be consumed, leading to a decrease in the reaction rate.
-
Product Inhibition: The product of the reaction may inhibit the enzyme.
-
Enzyme Instability: The enzyme may lose activity over the course of the assay.[14]
-
Substrate Inhibition: High concentrations of acetoacetyl-CoA or CoA can inhibit the enzyme.[7]
-
Lag Phase: A lag in the initial phase of the reaction could be due to a slow conformational change in the enzyme or the displacement of a tightly bound ligand.[14]
-
Coupling Enzyme is Rate-Limiting (in coupled assays): The activity of the second enzyme may not be sufficient to keep up with the production of the intermediate from the primary enzyme (beta-ketothiolase).[15]
Solutions:
-
Use Initial Rates: Calculate the reaction velocity from the initial linear portion of the progress curve.[16]
-
Optimize Enzyme and Substrate Concentrations: Use a lower enzyme concentration or vary the substrate concentration to find the optimal range.
-
Check for Product Inhibition: Add the product of the reaction to the assay at the beginning and see if it affects the initial rate.
-
Verify Coupling Enzyme Activity: In a coupled assay, ensure that the coupling enzyme is in excess so that it is not the rate-limiting step.[15] You can test this by increasing the concentration of the coupling enzyme and observing if the reaction rate increases.
-
Progress Curve Analysis: For more complex kinetics, use specialized software to fit the entire progress curve to a suitable kinetic model.[17][18]
Frequently Asked Questions (FAQs)
Q1: What is the best way to measure beta-ketothiolase activity?
A1: A common method is a continuous spectrophotometric assay.[19] For the thiolysis reaction (acetoacetyl-CoA cleavage), the decrease in absorbance of the acetoacetyl-CoA thioester bond can be monitored at around 303-310 nm. For the condensation reaction (acetyl-CoA to acetoacetyl-CoA), a coupled enzyme assay is often used.[9]
Q2: My acetoacetyl-CoA solution is not stable. What can I do?
A2: Acetoacetyl-CoA is prone to hydrolysis. It is best to purchase high-quality substrate and prepare solutions fresh for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When in use, keep the solution on ice. Some studies suggest that a slightly basic pH (around 8.0) and a temperature of 30°C may improve stability during the assay compared to more acidic or higher temperature conditions.[6]
Q3: What are typical kinetic parameters for beta-ketothiolase?
A3: Kinetic parameters can vary depending on the source of the enzyme and the assay conditions. For beta-ketothiolase from Zoogloea ramigera, the apparent Km for acetoacetyl-CoA is 10 µM and for CoA is 8.5 µM in the thiolysis reaction. In the condensation reaction, the apparent Km for acetyl-CoA is 0.33 mM.[10] For a thermostable beta-ketothiolase from Thermus thermophilus, the Km for acetyl-CoA was 0.25 mM, and for CoA and acetoacetyl-CoA were 11 µM and 25 µM, respectively.[7]
Q4: How do I set up a coupled enzyme assay for the condensation reaction?
A4: A common coupled assay for the condensation reaction involves monitoring the consumption of NADH. The acetoacetyl-CoA produced by beta-ketothiolase is reduced by β-hydroxyacyl-CoA dehydrogenase, which uses NADH as a cofactor. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.[9][20] It is crucial to ensure the coupling enzyme (β-hydroxyacyl-CoA dehydrogenase) is not rate-limiting.
Q5: My results are not reproducible. What are the common sources of variability?
A5: Lack of reproducibility in enzyme assays can stem from several factors:
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Even a one-degree change can significantly alter the reaction rate.[3] Use a temperature-controlled spectrophotometer.
-
Pipetting Errors: Inaccurate pipetting of the enzyme or substrates will lead to variability. Use calibrated pipettes and ensure proper technique.
-
Reagent Instability: As mentioned, the instability of acetoacetyl-CoA is a major factor. Inconsistent preparation of this and other reagents can lead to variable results.
-
"Edge Effect" in Microplates: In 96-well plates, wells on the edge can experience more evaporation, leading to changes in reagent concentrations.[3]
Data Presentation
Table 1: Reported Kinetic Parameters for Beta-Ketothiolase
| Enzyme Source | Reaction Direction | Substrate | Apparent Km | Reference |
| Zoogloea ramigera | Thiolysis | Acetoacetyl-CoA | 10 µM | [10] |
| Coenzyme A | 8.5 µM | [10] | ||
| Condensation | Acetyl-CoA | 0.33 mM | [10] | |
| Thermus thermophilus | Thiolysis | Acetoacetyl-CoA | 25 µM | [7] |
| Coenzyme A | 11 µM | [7] | ||
| Condensation | Acetyl-CoA | 0.25 mM | [7] |
Table 2: Recommended Assay Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.5 - 8.5 | Optimal pH depends on the reaction direction.[10] |
| Temperature | 25°C - 37°C (or higher for thermostable enzymes) | Maintain a constant temperature.[3][7] |
| Wavelength (Thiolysis) | 303 - 310 nm | Monitoring the disappearance of acetoacetyl-CoA. |
| Wavelength (Coupled Assay) | 340 nm | Monitoring the oxidation of NADH.[20] |
| Acetoacetyl-CoA | Varies (start with concentrations around the Km) | Prepare fresh and keep on ice.[6] |
| Coenzyme A | Varies (start with concentrations around the Km) | |
| Acetyl-CoA | Varies (start with concentrations around the Km) |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for the Thiolysis Reaction
This protocol is for measuring the cleavage of acetoacetyl-CoA to two molecules of acetyl-CoA.
Materials:
-
Purified beta-ketothiolase
-
Acetoacetyl-CoA
-
Coenzyme A
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Spectrophotometer capable of reading at 303-310 nm with temperature control
Procedure:
-
Prepare fresh solutions of acetoacetyl-CoA and Coenzyme A in the assay buffer and keep them on ice.
-
Set up the reaction mixture in a cuvette. A typical 1 mL reaction might contain:
-
800 µL Assay Buffer
-
100 µL Acetoacetyl-CoA solution (to a final concentration around its Km)
-
50 µL Coenzyme A solution (to a final concentration around its Km)
-
-
Equilibrate the cuvette in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume (e.g., 50 µL) of a suitable dilution of the beta-ketothiolase enzyme solution. Mix quickly by inverting the cuvette.
-
Immediately start monitoring the decrease in absorbance at 303-310 nm for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
Protocol 2: Coupled Spectrophotometric Assay for the Condensation Reaction
This protocol measures the formation of acetoacetyl-CoA from two molecules of acetyl-CoA.
Materials:
-
Purified beta-ketothiolase
-
Acetyl-CoA
-
Coenzyme A
-
NADH
-
β-hydroxyacyl-CoA dehydrogenase (coupling enzyme)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl2)
-
Spectrophotometer capable of reading at 340 nm with temperature control
Procedure:
-
Prepare fresh solutions of acetyl-CoA, CoA, and NADH in the assay buffer and keep them on ice.
-
Set up the reaction mixture in a cuvette. A typical 1 mL reaction might contain:
-
800 µL Assay Buffer
-
50 µL Acetyl-CoA solution (to a final concentration around its Km)
-
50 µL NADH solution
-
An excess of β-hydroxyacyl-CoA dehydrogenase
-
-
Equilibrate the cuvette in the spectrophotometer at the desired temperature for 5 minutes.
-
Initiate the reaction by adding a small volume (e.g., 100 µL) of the beta-ketothiolase enzyme solution. Mix quickly.
-
Immediately start monitoring the decrease in absorbance at 340 nm as NADH is consumed.
-
Calculate the initial reaction rate from the linear portion of the progress curve.
Visualizations
Caption: Workflow for a beta-ketothiolase kinetic assay.
References
- 1. Protein Stability Effects in Aggregate-Based Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Enzyme Kinetic Stability by Increasing Rigidity within the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A thermostable beta-ketothiolase of polyhydroxyalkanoates (PHAs) in Thermus thermophilus: purification and biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recombinant Human ACAA1/Beta-ketothiolase protein (ab98236) | Abcam [abcam.com]
- 9. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and properties of beta-ketothiolase from Zoogloea ramigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to deal with high background in ELISA | Abcam [abcam.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. biokin.com [biokin.com]
- 17. beilstein-institut.de [beilstein-institut.de]
- 18. Uses and misuses of progress curve analysis in enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Coupled enzymatic assay for estimation of branched-chain L-amino acid aminotransferase activity with 2-Oxo acid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
Technical Support Center: Interpretation of Urinary Organic Acid Profiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting urinary organic acid (UOA) profiles.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, from sample collection to data analysis.
Pre-analytical Errors and Sample Integrity
Question: My results show unexpected variations between samples from the same patient collected at different times. What could be the cause?
Answer: Inconsistent pre-analytical handling of urine samples is a major source of variability. To ensure sample integrity, it is crucial to adhere to a standardized collection and storage protocol.
Troubleshooting Steps:
-
Standardize Collection: Always use first-morning void urine samples collected mid-stream into a sterile container. This minimizes diurnal variations and contamination.
-
Immediate Processing/Storage: Process urine samples as soon as possible. If immediate analysis is not possible, freeze the sample at -20°C or lower to prevent degradation of organic acids and inhibit bacterial growth.[1] Avoid repeated freeze-thaw cycles.
-
Proper Labeling: Ensure each sample is clearly and accurately labeled with the patient identifier, date, and time of collection to prevent mix-ups.
-
Review Collection Instructions: Provide clear and concise instructions to the individuals collecting the samples to minimize errors.
Question: I am observing a high number of artifactual peaks in my chromatogram. What are the likely sources?
Answer: Artifactual peaks can originate from various sources, including sample contamination, improper storage, and issues with sample preparation reagents.
Troubleshooting Steps:
-
Check for Contamination: Urine samples grossly contaminated with stool will be rejected. Ensure proper collection techniques to avoid such contamination.[1]
-
Evaluate Storage Conditions: Improper storage at room temperature can lead to bacterial growth, which can alter the organic acid profile, producing artifactual peaks. Always freeze samples if not analyzed immediately.
-
Reagent Quality: Use high-purity solvents and reagents for extraction and derivatization. Contaminated reagents can introduce extraneous peaks. It is recommended to use high purity chromatography grade solvents for analysis.[2]
-
Derivatization Artifacts: The derivatization process itself can sometimes produce artifacts. Ensure that the derivatization reagent (e.g., BSTFA with 1% TMCS) is fresh and the reaction is carried out under controlled temperature and time conditions.[3] Inconsistencies in this process can lead to multiple peaks for the same compound.[3]
Analytical (GC-MS) Issues
Question: I am experiencing peak tailing for some of my analytes. How can I resolve this?
Answer: Peak tailing in gas chromatography can be caused by several factors, including issues with the column, injector, or the chemical nature of the analytes themselves.
Troubleshooting Steps:
-
Column Maintenance: Active sites on the column can cause tailing of polar compounds like organic acids. Trim the front end of the column (a few centimeters) to remove accumulated non-volatile residues. If tailing persists, the column may need to be replaced.
-
Injector Maintenance: A contaminated injector liner can be a source of peak tailing. Regularly replace the liner and septum.
-
Optimize Injection Parameters: Ensure the injection port temperature is appropriate for the analytes. Too low a temperature can cause incomplete volatilization and peak tailing.
-
Derivatization Efficiency: Incomplete derivatization can leave polar functional groups exposed, leading to interactions with the column and peak tailing. Ensure the derivatization protocol is followed precisely.
Question: I am observing "ghost peaks" in my blank runs. What is the source and how do I eliminate them?
Answer: Ghost peaks are peaks that appear in blank runs and are typically due to contamination in the GC-MS system or carryover from a previous injection.
Troubleshooting Steps:
-
Identify the Source:
-
Injector Carryover: Inject a blank solvent immediately after a high-concentration sample. If the ghost peaks appear, it is likely carryover.
-
System Contamination: If ghost peaks appear in blanks even without a preceding sample injection, the contamination may be in the carrier gas line, syringe, or the injector itself.
-
-
Clean the System:
-
Bake-out the Column and Injector: Increase the temperature of the column and injector (within their specified limits) for an extended period to purge contaminants.
-
Clean the Syringe: Thoroughly rinse the syringe with a clean solvent.
-
Replace Consumables: Replace the septum and liner.
-
Check Gas Purity: Ensure high-purity carrier gas is being used and that gas traps are functional.[4]
-
Frequently Asked Questions (FAQs)
General Interpretation
Q1: What are the most common pitfalls to avoid when interpreting a UOA profile?
A1: The most common pitfalls include:
-
Overlooking Pre-analytical Variables: Failing to consider the impact of diet, medications, nutritional supplements, and sample handling can lead to misinterpretation.
-
Ignoring Clinical Context: Interpreting the profile in isolation without considering the patient's clinical history, symptoms, and other laboratory findings can be misleading.
-
Misinterpreting Bacterial Metabolites: Elevated levels of certain organic acids may be due to gut dysbiosis rather than an inborn error of metabolism.[5][6]
-
Not Considering Age-Related Variations: Normal ranges for many organic acids vary significantly with age.[7][8][9][10] It is crucial to use age-appropriate reference intervals.
Q2: How significant is the influence of diet on UOA profiles?
A2: Diet has a substantial impact on the urinary organic acid profile. Certain foods can significantly alter the levels of specific organic acids, potentially leading to false-positive results for certain metabolic disorders. For example, a high intake of fruits and certain vegetables can increase levels of citric acid cycle intermediates.[1][11] It is advisable for individuals to avoid certain foods and beverages for at least 48 hours before urine collection.[11]
Q3: Can medications interfere with UOA testing?
A3: Yes, numerous medications can interfere with UOA analysis, either by directly affecting metabolic pathways or by producing metabolites that co-elute with or are structurally similar to endogenous organic acids. For example, valproic acid treatment is known to cause a pattern of dicarboxylic aciduria. It is essential to have a complete list of the patient's medications to aid in accurate interpretation.
Q4: What is the role of gut microbiota in UOA profiles?
A4: The gut microbiome metabolizes dietary components and host compounds, producing a variety of organic acids that can be absorbed and excreted in the urine. An overgrowth of certain bacteria or yeast (e.g., Candida) can lead to significantly elevated levels of specific organic acids, such as D-arabinitol, which is a marker for Candida overgrowth.[2][12][13][14][15] Elevated levels of compounds like p-hydroxyphenylacetic acid can be indicative of bacterial overgrowth.[16]
Specific Analytes
Q5: My results show elevated levels of Krebs cycle intermediates (e.g., citrate, succinate). What does this indicate?
A5: Elevated Krebs cycle intermediates can have several interpretations. While they can be associated with mitochondrial dysfunction, they are also highly influenced by diet (e.g., high fruit intake can increase citrate).[11][16] Additionally, certain bacterial overgrowths can contribute to elevated levels of some of these acids. A comprehensive evaluation, including clinical symptoms and other biomarkers, is necessary for an accurate interpretation.
Q6: What is the significance of elevated urinary D-arabinitol?
A6: Elevated urinary D-arabinitol is a recognized marker for the overgrowth of Candida species.[2][12][13][14][15] The D-arabinitol to L-arabinitol ratio can also be a useful indicator. It is important to note that while urinary arabinose has also been suggested as a marker, recent evidence indicates that arabinitol is a more reliable indicator of yeast overgrowth.[12]
Data Presentation
Table 1: Influence of Selected Dietary Factors on Urinary Organic Acids
| Dietary Factor | Affected Organic Acid(s) | Observed Effect |
| High Protein Diet | Increased acid load | May decrease urinary citrate[11] |
| Citrus Fruits (e.g., lemons, oranges) | Citric Acid | Increased urinary excretion[1][11][16] |
| Cranberries | Acidic Urine | Creates a more acidic urinary environment[1][17] |
| Grapes and Wine | Tartaric Acid | Increased urinary excretion[11] |
| Beets | Red-colored urine | Can alter urine color, which is a physical parameter sometimes noted during urinalysis[1] |
Table 2: Common Drug Interferences in Urinary Organic Acid Analysis
| Drug/Drug Class | Affected Organic Acid(s) | Potential Interference |
| Valproic Acid | Dicarboxylic acids (e.g., adipic, suberic) | Mimics the pattern of some fatty acid oxidation disorders. |
| Metronidazole | 2-Hydroxyisobutyric acid | Can cause significant elevations. |
| Certain Antibiotics | Gut microbiota-derived organic acids | Can alter the gut flora, leading to changes in the excretion of bacterial metabolites.[15] |
| Acetaminophen | Pyroglutamic acid | Overdose can lead to elevated levels due to glutathione (B108866) depletion.[18] |
Table 3: Pediatric Reference Ranges for Selected Urinary Organic Acids (µmol/mmol Creatinine)
| Organic Acid | 1 day - 45 days | 45 days - 1 year | 3 - 6 years | 6 - 12 years |
| Lactic Acid | 25-250 | 20-200 | 15-150 | 10-100 |
| Pyruvic Acid | 5-50 | 4-40 | 3-30 | 2-25 |
| 3-Hydroxybutyric Acid | < 100 | < 80 | < 60 | < 50 |
| Adipic Acid | 2-20 | 1-15 | < 10 | < 8 |
| Suberic Acid | 2-20 | 1-15 | < 10 | < 8 |
| Ethylmalonic Acid | < 15 | < 10 | < 8 | < 5 |
| Methylmalonic Acid | < 5 | < 4 | < 3 | < 2 |
Note: These are example ranges and may vary between laboratories. Always refer to the reference ranges provided by the testing laboratory. Data is illustrative and compiled from general knowledge in the field.[7][8][9][10]
Experimental Protocols
Detailed Methodology for Urinary Organic Acid Analysis by GC-MS
This protocol outlines the key steps for the analysis of organic acids in urine using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation
-
Urine Collection: Collect a first-morning, mid-stream urine sample in a sterile, preservative-free container.
-
Creatinine (B1669602) Measurement: Determine the creatinine concentration of the urine sample to normalize the organic acid values.
-
Sample Aliquoting: Based on the creatinine concentration, aliquot a standardized volume of urine for extraction.
2. Extraction
-
Acidification: Acidify the urine sample to a pH of less than 2 with hydrochloric acid (HCl).[19]
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled organic acid) to each sample to correct for extraction efficiency and analytical variability.
-
Liquid-Liquid Extraction: Perform a sequential liquid-liquid extraction using organic solvents such as ethyl acetate (B1210297) and diethyl ether.[3]
-
Drying: Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.[3]
3. Derivatization
-
Purpose: To increase the volatility and thermal stability of the organic acids for GC analysis.
-
Reagents: Use a silylating agent, most commonly N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a solvent like pyridine.[19]
-
Procedure: Reconstitute the dried extract in the derivatization reagent and heat at a controlled temperature (e.g., 75°C) for a specific time (e.g., 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.[19]
4. GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
Separation: Separate the derivatized organic acids on a capillary column with a suitable stationary phase. A temperature gradient program is used to elute the compounds based on their boiling points and interaction with the column.
-
Detection and Identification: As the compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library.
-
Quantification: The concentration of each organic acid is determined by comparing its peak area to that of the internal standard and a calibration curve.
Mandatory Visualization
Diagram 1: Experimental Workflow for UOA Analysis
Caption: Workflow for urinary organic acid analysis from sample collection to interpretation.
Diagram 2: Pitfalls in UOA Profile Interpretation
Caption: Factors leading to potential pitfalls in the interpretation of UOA profiles.
References
- 1. Urinalysis: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 2. Urinary d-Arabinitol/l-Arabinitol Levels in Infants Undergoing Long-Term Antibiotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. paijournal.com [paijournal.com]
- 6. blog.creliohealth.com [blog.creliohealth.com]
- 7. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 10. researchgate.net [researchgate.net]
- 11. diagnosticsolutionslab.com [diagnosticsolutionslab.com]
- 12. diagnosticsolutionslab.com [diagnosticsolutionslab.com]
- 13. Increased arabinitol levels in experimental candidiasis in rats: arabinitol appearance rates, arabinitol/creatinine ratios, and severity of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. corporamed.com [corporamed.com]
- 15. Effects of gastrointestinal candidiasis, antibiotics, dietary arabinitol, and cortisone acetate on levels of the Candida metabolite D-arabinitol in rat serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. realtimelab.com [realtimelab.com]
- 17. scribd.com [scribd.com]
- 18. Clinical applications of urinary organic acids. Part I: Detoxification markers. | Semantic Scholar [semanticscholar.org]
- 19. metbio.net [metbio.net]
Technical Support Center: Managing Metabolic Decompensation in Patients with Inborn Errors of Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with patient models or clinical data related to inborn errors of metabolism, such as organic acidemias (e.g., Methylmalonic Aciduria - MMA) and aminoacidopathies (e.g., Maple Syrup Urine Disease - MSUD).
Frequently Asked Questions (FAQs)
Q1: What is metabolic decompensation in the context of inborn errors of metabolism?
A1: Metabolic decompensation, or a metabolic crisis, is a life-threatening condition that occurs in individuals with certain inborn errors of metabolism. It is characterized by a rapid and severe deterioration of metabolic control.[1] During a crisis, the body's inability to properly process specific proteins, fats, or carbohydrates leads to an accumulation of toxic substances, such as ammonia (B1221849) and organic acids, and cellular energy deficits.[2] This toxic buildup can result in encephalopathy, metabolic acidosis, and, if not treated promptly, permanent disability or death.[2]
Q2: What are the common triggers for a metabolic crisis in susceptible patients?
A2: Metabolic crises are typically precipitated by events that induce a catabolic state, where the body breaks down its own tissues for energy. Common triggers include:
-
Intercurrent illnesses: Even mild viral infections can lead to decompensation.[3]
-
Fasting or poor oral intake: Vomiting, diarrhea, or refusal to eat reduces the necessary caloric intake to prevent catabolism.[3][4]
-
High protein intake: Ingesting more protein than the metabolic pathway can handle.
-
Physical or emotional stress: Surgery, injury, or significant stress can increase metabolic demands.[3]
-
Dehydration: This can exacerbate the effects of toxic metabolites.[4]
Q3: What are the most reliable immediate indicators of an impending metabolic crisis?
A3: While specific symptoms vary, the most frequent early sign of an impending crisis is vomiting, which occurs in up to 90% of episodes.[3][5] Other clinical signs include food refusal, lethargy, and altered consciousness.[3][5] For rapid biochemical assessment, the most reliable parameters are those indicating metabolic acidosis (decreased pH, pCO₂, standard bicarbonate, and base excess) and elevated ammonia levels.[5] These markers are critical for making the decision to start emergency treatment.[5]
Q4: What are the primary therapeutic goals during the emergency management of a metabolic crisis?
A4: The immediate goals are to stop the production of toxic metabolites and to facilitate their removal from the body. This is achieved through four main principles:
-
Reverse Catabolism: Provide high-energy calories, primarily through intravenous (IV) dextrose, to promote anabolism and stop the breakdown of endogenous protein and fat.[2][6]
-
Restrict Toxic Substrate: Immediately cease all dietary protein intake.[6][7]
-
Provide Detoxification: Administer specific agents that help remove toxic metabolites, such as L-carnitine for organic acidemias or sodium benzoate (B1203000) and sodium phenylbutyrate for hyperammonemia.[2][6]
-
Supportive Care: Correct dehydration, electrolyte imbalances, and metabolic acidosis.[3][7][8]
Q5: What experimental or clinical monitoring strategies are crucial for managing these patients long-term?
A5: Long-term management focuses on preventing crises through a combination of dietary management, regular monitoring, and prompt intervention during illness. Key strategies include:
-
Biochemical Monitoring: Regular measurement of plasma amino acids, urine organic acids, and acylcarnitine profiles to ensure metabolic stability.
-
Sick-Day Protocols: Providing patients and their caregivers with a clear "sick-day" plan to implement at the first sign of illness.[8] This typically involves stopping protein intake, increasing carbohydrate intake, and having a low threshold to seek medical attention.
-
Remote Monitoring: For some patients, remote physiological or therapeutic monitoring can help track key health data and alert clinical teams to early signs of distress.[9]
Troubleshooting Guides
Guide 1: Initial Assessment of a Suspected Metabolic Crisis
This guide outlines the critical decision-making steps when a patient with a known or suspected inborn error of metabolism presents with acute illness.
Step 1: Clinical Evaluation
-
Assess for key symptoms: Vomiting, lethargy, poor feeding, altered mental status, or respiratory distress.[3][5]
-
Obtain a history of recent illness, changes in diet, or other potential triggers.[5]
Step 2: Immediate Biochemical Testing
-
Perform point-of-care glucose test to rule out hypoglycemia.
-
Obtain statutory bloodwork for immediate analysis (results should be available within 30-60 minutes).[10] This includes:
-
Blood Gas (venous or arterial) to assess pH, pCO₂, bicarbonate, and base excess.
-
Plasma Ammonia.
-
Serum Electrolytes and Lactate.
-
Urine for ketones.
-
Step 3: Parallel Diagnostic Workup
-
Simultaneously send samples for specialized metabolic tests, which will guide specific therapy but are not required to begin emergency treatment.[10] These include:
-
Plasma Amino Acids.
-
Urine Organic Acids.
-
Plasma Acylcarnitine Profile.
-
Step 4: Initiate Emergency Treatment
-
Do not wait for specialized test results. If clinical suspicion is high and initial labs show metabolic acidosis or hyperammonemia, initiate emergency treatment immediately.[5]
-
Follow the Emergency Management Protocol (Guide 2).
Data Presentation
Table 1: Key Biochemical Parameters for Identifying Metabolic Decompensation
| Parameter | Typical Finding in Decompensation | Significance | Reference |
| Blood pH | < 7.35 | Indicates metabolic acidosis | [5] |
| Bicarbonate (HCO₃⁻) | Decreased | Indicates a primary metabolic acidosis | [5] |
| Base Excess | Negative (e.g., < -5) | Confirms metabolic acidosis | [5] |
| Plasma Ammonia | Elevated (>100-150 µmol/L) | Indicates hyperammonemia, a neurotoxin | [5][10] |
| Blood Glucose | Variable (can be low, normal, or high) | Hypoglycemia can be a feature | [1][10] |
| Urine Ketones | Present (often 2+ to 4+) | Indicates a state of catabolism | [8][10] |
| Plasma Lactate | Often elevated | Can indicate mitochondrial dysfunction | [10] |
| Anion Gap | Elevated | Suggests accumulation of unmeasured anions (organic acids) | [2] |
Table 2: General Emergency Intravenous Fluid Protocol
| Component | Concentration / Rate | Purpose | Reference |
| Dextrose | 10% (D10) | To provide calories and reverse catabolism | [7][8] |
| Fluid Rate | 1.5 to 2 times maintenance rate | To correct dehydration and promote toxin excretion | [8] |
| Electrolytes | Sodium, Potassium, Chloride | Added to maintain electrolyte balance (Potassium added only after confirming renal function) | [1] |
| Sodium Bicarbonate | As needed for severe acidosis (pH < 7.1) | To correct severe metabolic acidosis | [7] |
Experimental Protocols
Protocol 1: Rapid Assessment of Blood Gas and Ammonia
Objective: To quickly assess the acid-base status and ammonia levels to confirm or rule out an acute metabolic crisis.
Methodology:
-
Sample Collection: Collect a heparinized blood sample. A venous sample is often sufficient for assessing pH and pCO₂ in this context, though an arterial sample is the gold standard. For ammonia, collect a free-flowing venous sample into a pre-chilled EDTA (purple top) tube.
-
Sample Handling (Critical for Ammonia): The ammonia sample must be placed on ice immediately and transported to the laboratory for analysis within 15-20 minutes. Any delay or warming of the sample can lead to falsely elevated results.
-
Analysis:
-
Blood Gas: Analyze the sample immediately using a point-of-care or laboratory blood gas analyzer. Key readouts are pH, pCO₂, HCO₃⁻, and base excess.
-
Ammonia: The sample is centrifuged at a low temperature, and the plasma is analyzed using an enzymatic or colorimetric assay.
-
-
Interpretation: Compare results to age-appropriate reference ranges and the values in Table 1. A low pH, low bicarbonate, and high ammonia are highly indicative of a metabolic crisis.[5]
Protocol 2: Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
Objective: To identify and quantify acylcarnitine species in plasma or dried blood spots to aid in the specific diagnosis of an organic acidemia or fatty acid oxidation disorder.
Methodology:
-
Sample Preparation:
-
A dried blood spot or plasma sample is obtained.
-
A solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines is added to the sample.
-
The carnitine esters are derivatized (e.g., butylation) to improve their ionization efficiency.
-
The sample is then dried and reconstituted in a solvent suitable for injection into the mass spectrometer.
-
-
Analysis by MS/MS:
-
The prepared sample is introduced into the tandem mass spectrometer, typically via flow injection analysis.
-
The instrument is set to scan for specific precursor ions of butyl-esterified acylcarnitines.
-
These precursor ions are fragmented, and the instrument detects a common product ion (m/z 85), confirming the presence of an acylcarnitine.
-
-
Data Interpretation:
-
The concentrations of individual acylcarnitine species are calculated by comparing the ion intensity of the endogenous analyte to its corresponding labeled internal standard.
-
The resulting profile (e.g., elevated propionylcarnitine (B99956) [C3] in MMA) provides a "fingerprint" that is characteristic of a specific metabolic disorder.
-
Mandatory Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. Recognizing and Managing a Metabolic Crisis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute metabolic decompensation after liver transplant in a patient with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic decompensation in methylmalonic aciduria: which biochemical parameters are discriminative? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of metabolic decompensation in an infant with mutase deficient methylmalonic aciduria undergoing cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment strategies for acute metabolic disorders in neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Crisis - The ED Doc’s Approach — BROWN EMERGENCY MEDICINE BLOG [brownemblog.com]
- 9. About Remote Monitoring - MATRC [matrc.org]
- 10. Emergency management of inherited metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of synthetic 2-Methylacetoacetyl-coa.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic 2-Methylacetoacetyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound in Chemical Synthesis
| Potential Cause | Recommended Solution | Explanation |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed. | A primary reason for low yields is an incomplete reaction. Regular monitoring helps in determining the optimal reaction time. |
| Suboptimal reaction temperature | Strictly control the reaction temperature. Deviations from the optimal temperature can lead to the formation of side products or incomplete conversion. | Temperature is a critical parameter in chemical synthesis. Maintaining the optimal temperature ensures the desired reaction proceeds efficiently. |
| Impure starting materials | Confirm the purity of the starting materials, such as 2-methyl-3-oxobutanoic acid and Coenzyme A, before use. | Impurities in the reactants can interfere with the reaction, leading to lower yields of the desired product. |
| Degradation of the product | Perform the reaction and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. | This compound is susceptible to degradation, especially at elevated temperatures and in the presence of oxygen. |
Issue 2: Presence of Multiple Peaks in HPLC Analysis after Purification
| Potential Cause | Recommended Solution | Explanation |
| Unreacted starting materials | Optimize the reaction time and stoichiometry of reactants. Ensure complete conversion by monitoring the reaction. | Residual starting materials are a common source of impurity peaks in the final product. |
| Formation of side products | Adjust reaction conditions such as temperature and pH to minimize the formation of byproducts. | Side reactions can compete with the main reaction, leading to a mixture of products. |
| Oxidation of the product | Handle the purified product under an inert atmosphere and store it at low temperatures (e.g., -80°C). | The thiol group in this compound can be easily oxidized, leading to the formation of disulfides and other oxidized species. |
| Hydrolysis of the thioester bond | Maintain a slightly acidic to neutral pH during purification and storage. Avoid strongly acidic or basic conditions. | The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at extreme pH values. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the common methods for synthesizing this compound? A1: this compound can be synthesized through both chemical and enzymatic methods. The chemical synthesis often involves the reaction of a reactive derivative of 2-methyl-3-oxobutanoic acid with Coenzyme A. Enzymatic synthesis typically utilizes a thiolase enzyme to catalyze the condensation of propionyl-CoA and acetyl-CoA.
-
Q2: I am experiencing low yields in my enzymatic synthesis. What can I do? A2: To improve the yield of the enzymatic synthesis, consider the following:
-
Enzyme Activity: Ensure that the thiolase enzyme you are using is active. Perform an activity assay before the synthesis.
-
Substrate Concentration: Optimize the concentrations of propionyl-CoA and acetyl-CoA. High substrate concentrations can sometimes lead to substrate inhibition.
-
Reaction Buffer: The pH, ionic strength, and presence of cofactors in the reaction buffer are critical. The optimal pH for most thiolases is around 8.0.
-
Reaction Time: Monitor the reaction over time to determine the point of maximum product formation before potential product degradation occurs.
-
Purification
-
Q3: What is the recommended method for purifying synthetic this compound? A3: Ion-exchange chromatography is a highly effective method for purifying this compound.[1] Anion-exchange chromatography, using resins like DEAE-cellulose or DEAE-Sephacel, is commonly employed to separate the negatively charged this compound from unreacted starting materials and byproducts.
-
Q4: Can I use reverse-phase HPLC for purification? A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used for the purification of acyl-CoAs. A C18 column is typically used with a gradient elution of an organic solvent (like acetonitrile) in an aqueous buffer (often containing an ion-pairing agent and a buffer to maintain a stable pH).
Characterization and Storage
-
Q5: How can I confirm the identity and purity of my synthesized this compound? A5: The identity and purity can be confirmed using a combination of techniques:
-
HPLC-UV: Purity can be assessed by HPLC with UV detection at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the compound. The fragmentation pattern of acyl-CoAs in tandem MS (MS/MS) typically shows a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate fragment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the 2-methylacetoacetyl moiety and its linkage to Coenzyme A.
-
-
Q6: What are the optimal storage conditions for this compound? A6: this compound is sensitive to degradation. For long-term storage, it should be stored as a lyophilized powder or in a buffered solution (pH 6.0-7.0) at -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound from propionyl-CoA and acetyl-CoA using a recombinant thiolase enzyme.
Materials:
-
Recombinant thiolase (e.g., from E. coli)
-
Propionyl-CoA
-
Acetyl-CoA
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl2)
-
Reaction vessel
-
Incubator or water bath
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl2
-
1 mM DTT
-
1 mM Acetyl-CoA
-
1 mM Propionyl-CoA
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the recombinant thiolase to a final concentration of 10 µg/mL.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Terminate the reaction by adding an equal volume of ice-cold 1 M perchloric acid.
-
Neutralize the mixture with 3 M potassium carbonate.
-
Centrifuge to remove the precipitate and collect the supernatant containing this compound for purification.
Purification by Anion-Exchange Chromatography
This protocol describes the purification of this compound using a DEAE-cellulose column.
Materials:
-
DEAE-cellulose resin
-
Chromatography column
-
Buffer A: 20 mM Tris-HCl, pH 7.5
-
Buffer B: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl
-
Peristaltic pump
-
Fraction collector
-
UV detector (260 nm)
Procedure:
-
Pack a chromatography column with DEAE-cellulose resin and equilibrate it with Buffer A.
-
Load the neutralized supernatant from the enzymatic synthesis onto the column.
-
Wash the column with 5-10 column volumes of Buffer A to remove unbound molecules.
-
Elute the bound this compound using a linear gradient of 0-100% Buffer B over 10-20 column volumes.
-
Collect fractions and monitor the absorbance at 260 nm.
-
Pool the fractions containing the this compound peak.
-
Desalt the pooled fractions if necessary and lyophilize for storage.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Workflow for the purification of this compound via anion-exchange chromatography.
Caption: Enzymatic synthesis pathway of this compound.
References
Addressing matrix effects in the LC-MS/MS analysis of acyl-CoAs.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of acyl-CoAs.
Troubleshooting Guide
Q1: I am observing significant signal suppression (ion suppression) for my acyl-CoA analytes. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common manifestation of matrix effects in LC-MS/MS and can significantly impact the accuracy and sensitivity of your analysis.[1][2][3] For acyl-CoA analysis in biological samples, the primary culprits are often co-eluting endogenous components, particularly phospholipids (B1166683).[1][2]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]
-
Protein Precipitation (PPT): While simple and fast, PPT may not effectively remove all phospholipids, which can still cause ion suppression.[2][4] Acetonitrile (B52724) is often more effective than methanol (B129727) at removing phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT, leading to less ion suppression.[5] However, the recovery of more polar acyl-CoAs may be compromised.
-
Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts by selectively isolating the analytes or removing interferences.[2][4] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[4]
-
-
Chromatographic Separation: Ensure your LC method effectively separates your acyl-CoA analytes from the regions where matrix components elute.
-
Gradient Optimization: Adjust the gradient to increase the separation between your analytes and any co-eluting interferences.
-
Column Chemistry: Consider using a different column chemistry (e.g., C18, HILIC) to alter the elution profile of both your analytes and the matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[6][7][8][9] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate correction of the signal.[6][7][8]
-
Matrix-Matched Calibration: If a SIL-IS is not available, preparing your calibration standards in a blank matrix that matches your samples can help to compensate for matrix effects.[10]
Q2: My acyl-CoA recovery is low and inconsistent. What could be the problem?
A2: Low and variable recovery of acyl-CoAs can be attributed to several factors, including their inherent instability and issues with the extraction procedure. Acyl-CoAs are prone to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[11]
Troubleshooting Steps:
-
Sample Handling and Storage:
-
Keep samples on ice or at 4°C during processing to minimize enzymatic degradation and hydrolysis.
-
Store extracts at -80°C for long-term stability.
-
Reconstitute dried extracts in an appropriate solvent. Methanol has been shown to be a good choice for maintaining acyl-CoA stability.[11]
-
-
Extraction Method:
-
Protein Precipitation: Incomplete precipitation or co-precipitation of analytes with the protein pellet can lead to losses. Ensure thorough vortexing and appropriate centrifugation conditions.
-
Solid-Phase Extraction: Sub-optimal loading, washing, or elution steps can result in analyte loss. Ensure the SPE method is optimized for your specific acyl-CoAs of interest.
-
-
Use of an Appropriate Internal Standard: A SIL-IS is crucial for correcting for recovery losses during sample preparation.[6][7] Since the SIL-IS is added at the beginning of the sample preparation process, it will experience the same losses as the analyte, allowing for accurate normalization.
Q3: I am observing poor peak shape for my acyl-CoA analytes. What are the potential causes and solutions?
A3: Poor peak shape (e.g., tailing, fronting, or split peaks) can be caused by a variety of factors related to the sample matrix, chromatographic conditions, or the analytical column itself.
Troubleshooting Steps:
-
Sample Matrix Effects: Residual matrix components can interact with the analytical column and the analyte, leading to peak distortion.[12] Improving sample cleanup, as described in Q1, is a crucial first step.
-
Column Performance:
-
Column Contamination: The column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.
-
Column Degradation: Over time, the performance of an LC column can degrade. If flushing does not improve peak shape, consider replacing the column.
-
-
Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
-
Injection Volume: Injecting too large a volume of a strong solvent can lead to poor peak shape. Reduce the injection volume or dilute the sample in a weaker solvent.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[13][14] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy and precision of quantitative analysis.[13][14] In the analysis of biological samples, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[1]
Q2: How can I assess the presence and extent of matrix effects in my acyl-CoA analysis?
A2: There are two primary methods for evaluating matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is introduced into the mobile phase after the analytical column.[11][15] A blank matrix extract is then injected. Any deviation (dip or peak) in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs.[15]
-
Post-Extraction Spike Method: This is a quantitative method where a known amount of the analyte is spiked into a blank matrix extract after the extraction process.[11] The response is then compared to the response of the same amount of analyte in a neat solution (e.g., mobile phase). The ratio of the peak area in the matrix to the peak area in the neat solution indicates the degree of matrix effect. A ratio of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it important for acyl-CoA analysis?
A3: A stable isotope-labeled internal standard (SIL-IS) is a synthetic version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H).[6][7] A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS analysis because it has virtually identical chemical and physical properties to the analyte.[6][8] This means it co-elutes with the analyte and experiences the same degree of matrix effects and any losses during sample preparation.[7][8] By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.[6]
Q4: What are the most common sample preparation techniques to reduce matrix effects for acyl-CoA analysis?
A4: The most common sample preparation techniques for acyl-CoA analysis, in order of increasing cleanup efficiency, are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[2][4]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.[5]
-
Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to isolate analytes from the sample matrix.[2][4]
The choice of technique depends on the complexity of the matrix, the required sensitivity of the assay, and the specific acyl-CoAs being analyzed.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Analyte Recovery | Matrix Effect (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Variable, can be lower for some analytes | Significant, especially from phospholipids[2][4] | Simple, fast, inexpensive | Less effective at removing interferences, potential for analyte co-precipitation |
| Liquid-Liquid Extraction (LLE) | Good for non-polar analytes, can be lower for polar analytes | Moderate, generally cleaner than PPT[5] | Good for removing salts and highly polar interferences | Can be labor-intensive, may have lower recovery for a broad range of analytes |
| Solid-Phase Extraction (SPE) | High, can be optimized for specific analytes | Minimal, provides the cleanest extracts[2][4] | Highly selective, can concentrate the sample | More complex method development, can be more expensive |
Table 2: Impact of Stable Isotope-Labeled Internal Standard (SIL-IS) on Assay Performance
| Parameter | Without SIL-IS | With SIL-IS |
| Accuracy (% Bias) | Can exceed ±15%[6] | Typically within ±5%[6] |
| Precision (%CV) | Can be >15% | Typically <10% |
| Matrix Effect Compensation | Inconsistent | Effective, difference between analyte and IS is minimal[6] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells using Protein Precipitation
-
Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add 2 mL of ice-cold methanol and 15 µL of the internal standard solution (e.g., 10 µM C17:0-CoA) to the cell culture plate. Incubate at -80°C for 15 minutes.
-
Collection: Scrape the cell lysate from the plate and transfer it to a centrifuge tube.
-
Centrifugation: Centrifuge the lysate at 15,000 x g at 4°C for 5 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean glass tube.
-
Evaporation: Add 1 mL of acetonitrile to the supernatant and evaporate to dryness in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 150 µL of methanol. Vortex and centrifuge at 15,000 x g at 4°C for 10 minutes.
-
Analysis: Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This protocol is a general guideline and should be optimized for the specific SPE cartridge and acyl-CoAs of interest.
-
Column Conditioning: Condition the SPE column (e.g., a mixed-mode cation exchange and reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the protein precipitation supernatant (from Protocol 1, step 5, after acidification if necessary for the chosen sorbent) onto the SPE column.
-
Washing: Wash the column with 1 mL of an appropriate wash solution (e.g., 5% methanol in water) to remove polar interferences. A second wash with a non-polar solvent like hexane (B92381) can be used to remove lipids.
-
Elution: Elute the acyl-CoAs with 1 mL of an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the desired final volume of an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.
Mandatory Visualization
Caption: A logical workflow for troubleshooting ion suppression in LC-MS/MS analysis.
Caption: Comparison of two common sample preparation workflows and their impact on matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Differentiating 2-Methylacetoacetyl-CoA Thiolase (T2) Deficiency from Other Organic Acidemias: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Methylacetoacetyl-CoA thiolase (T2) deficiency, also known as beta-ketothiolase deficiency, with other clinically similar organic acidemias. By presenting key distinguishing features, quantitative biochemical data, and detailed experimental protocols, this document aims to facilitate accurate diagnosis and inform targeted research and therapeutic development.
Clinical Presentation
T2 deficiency typically manifests between 6 and 24 months of age with intermittent episodes of severe ketoacidosis, often triggered by catabolic stress such as fasting or illness.[1][2] While patients are generally asymptomatic between episodes, the clinical presentation during a metabolic crisis can overlap with other organic acidemias. A key distinguishing feature of T2 deficiency is that neurological symptoms may occur even without or before a metabolic crisis.[3]
Table 1: Comparison of Clinical Presentations
| Feature | This compound Thiolase (T2) Deficiency | Propionic Acidemia (PA) & Methylmalonic Acidemia (MMA) | Succinyl-CoA:3-ketoacid CoA Transferase (SCOT) Deficiency | 2-Methyl-3-Hydroxyacyl-CoA Dehydrogenase (MHBD) Deficiency |
| Age of Onset | 6 - 24 months[1][2] | Neonatal to early infancy[4] | Neonatal to early infancy[5][6] | Infancy or early childhood |
| Primary Symptoms | Intermittent severe ketoacidosis, vomiting, lethargy[1][2] | Metabolic acidosis, hyperammonemia, failure to thrive, lethargy, seizures[7][8] | Severe ketoacidosis, tachypnea, vomiting, lethargy, coma[5][9] | Poor appetite, vomiting, diarrhea, lethargy, hypotonia[10][11] |
| Triggers | Fasting, illness, high protein intake | Catabolic stress, protein intake | Fasting, illness[6] | Fasting, illness |
| Neurological | Risk of developmental delay, extrapyramidal signs[3] | High risk of severe neurological damage, developmental delay | Generally normal development between episodes[5] | Risk of seizures, coma[10] |
| Other | Generally asymptomatic between episodes | Cardiomyopathy (mainly in PA), renal disease (mainly in MMA)[4] | Persistent ketosis/ketonuria is common[5][6] | Liver problems, hyperinsulinism[10] |
Biochemical Findings
The definitive diagnosis of T2 deficiency and its differentiation from other organic acidemias relies on the analysis of specific biomarkers in urine and blood.
Urine Organic Acid Analysis
During a ketoacidotic crisis, the urine of individuals with T2 deficiency shows a characteristic pattern of elevated organic acids. The most significant of these are 2-methyl-3-hydroxybutyric acid and tiglylglycine.[1][12] 2-methylacetoacetic acid is also a key marker but can be unstable.[1][13] It is important to note that in some patients with residual T2 activity, the urinary organic acid profile may be normal or show only subtle abnormalities under stable conditions.[14]
Acylcarnitine Profile Analysis
Analysis of the acylcarnitine profile in blood spots or plasma is a crucial tool for newborn screening and differential diagnosis. In T2 deficiency, a characteristic elevation of 2-methyl-3-hydroxybutyrylcarnitine (C5-OH) is observed.[6][12] However, elevated C5-OH is not exclusive to T2 deficiency and can be seen in other organic acidemias, necessitating further investigation.[15][16][17]
Table 2: Comparative Biochemical Markers
| Biomarker | This compound Thiolase (T2) Deficiency | Propionic Acidemia (PA) | Methylmalonic Acidemia (MMA) | Succinyl-CoA:3-ketoacid CoA Transferase (SCOT) Deficiency | 2-Methyl-3-Hydroxyacyl-CoA Dehydrogenase (MHBD) Deficiency |
| Urine Organic Acids | ↑ 2-Methyl-3-hydroxybutyric acid ↑ Tiglylglycine ↑ 2-Methylacetoacetic acid | ↑ 3-Hydroxypropionic acid ↑ Methylcitric acid ↑ Propionylglycine | ↑ Methylmalonic acid ↑ 3-Hydroxypropionic acid↑ Methylcitric acid | No characteristic organic acid profile, only massive ketonuria[5] | ↑ 2-Methyl-3-hydroxybutyric acid ↑ Tiglylglycine |
| Blood Acylcarnitine | ↑ C5-OH (2-methyl-3-hydroxybutyrylcarnitine) ↑ C5:1 (Tiglylcarnitine) | ↑ C3 (Propionylcarnitine) | ↑ C3 (Propionylcarnitine) ↑ C4-dicarboxylic (Methylmalonylcarnitine) | No characteristic acylcarnitine profile[5] | ↑ C5-OH (2-methyl-3-hydroxybutyrylcarnitine) |
Note: ↑ indicates elevated levels. Bolded markers are key differentiators.
Diagnostic Methodologies
A definitive diagnosis of T2 deficiency requires a combination of biochemical analyses and, ultimately, enzymatic or molecular confirmation.
Diagnostic Workflow
The following diagram illustrates a typical workflow for the diagnosis of T2 deficiency and its differentiation from other organic acidemias.
Isoleucine Catabolism Pathway
Understanding the underlying biochemical pathway is crucial for interpreting laboratory results. T2 deficiency disrupts the final step in the catabolism of isoleucine.
Experimental Protocols
Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the qualitative and quantitative analysis of organic acids in urine.
Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified using GC-MS.
Protocol:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex.
-
Transfer a volume of urine equivalent to 1 µmole of creatinine (B1669602) to a glass tube.[1]
-
Add internal standards (e.g., tropic acid and 2-ketocaproic acid).[1]
-
-
Oximation:
-
Add hydroxylamine (B1172632) hydrochloride to form oxime derivatives of keto-acids.[1]
-
Incubate at 60°C for 30 minutes.
-
-
Extraction:
-
Acidify the sample with HCl to a pH < 2.
-
Add sodium chloride to saturate the aqueous phase.[18]
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine (B92270) to the dried extract.[1][18]
-
Incubate at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a capillary column (e.g., DB-5MS) for separation.
-
Employ a temperature gradient program to separate the organic acids.
-
The mass spectrometer is typically operated in full scan mode to identify compounds based on their mass spectra and retention times.[12]
-
Acylcarnitine Profile Analysis by Tandem Mass Spectrometry (MS/MS)
This method is used for the analysis of acylcarnitines in dried blood spots or plasma.
Principle: Acylcarnitines are extracted from the sample and analyzed by flow-injection ESI-MS/MS without prior chromatographic separation.
Protocol:
-
Sample Preparation (from Dried Blood Spot):
-
Punch a 3mm disc from the dried blood spot into a microtiter plate well.
-
Add a methanol (B129727) solution containing stable isotope-labeled internal standards for various acylcarnitines.
-
Elute the acylcarnitines by shaking for 30 minutes.
-
-
Derivatization (Butylation):
-
Transfer the methanol extract to a new microtiter plate.
-
Evaporate the methanol under nitrogen.
-
Add butanolic-HCl and incubate at 65°C for 15 minutes to form butyl esters.[19]
-
Evaporate the butanolic-HCl under nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in the mobile phase.
-
Analyze by flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS).[19]
-
Acylcarnitines are identified and quantified by precursor ion or neutral loss scanning.
-
This compound Thiolase (T2) Enzymatic Assay in Fibroblasts
This assay provides a definitive diagnosis by measuring the T2 enzyme activity in cultured skin fibroblasts.
Principle: The assay measures the K+-dependent cleavage of this compound to propionyl-CoA and acetyl-CoA. The activity of T2 is specifically stimulated by potassium ions.
Protocol:
-
Cell Culture and Homogenization:
-
Culture patient and control skin fibroblasts to confluency.
-
Harvest the cells and wash with phosphate-buffered saline.
-
Resuspend the cell pellet in a homogenization buffer and sonicate on ice.
-
Centrifuge to obtain the cell supernatant.
-
-
Enzyme Reaction:
-
Prepare two reaction mixtures for each sample: one with and one without potassium chloride.
-
The reaction mixture contains buffer, Coenzyme A, and the cell supernatant.
-
Pre-incubate the mixtures at 37°C.
-
Start the reaction by adding the substrate, this compound.
-
-
Detection:
-
The reaction is coupled to other enzymes, and the rate of NADH formation is monitored spectrophotometrically at 340 nm.[20]
-
The T2 activity is calculated as the difference between the activity in the presence and absence of potassium ions.
-
Molecular Genetic Testing of the ACAT1 Gene
This analysis identifies pathogenic variants in the ACAT1 gene, which is responsible for T2 deficiency.
Principle: The coding regions and exon-intron boundaries of the ACAT1 gene are sequenced to identify mutations.
Protocol:
-
DNA Extraction:
-
Extract genomic DNA from a patient sample (e.g., whole blood, saliva, or cultured fibroblasts).
-
-
PCR Amplification:
-
Amplify all 12 exons and flanking intronic regions of the ACAT1 gene using polymerase chain reaction (PCR).[21]
-
-
Sequencing:
-
Data Analysis:
-
Compare the patient's sequence to the reference ACAT1 gene sequence to identify any variants.
-
Analyze identified variants for their potential pathogenicity using bioinformatics tools and by checking databases of known mutations.
-
Conclusion
Differentiating T2 deficiency from other organic acidemias requires a multi-faceted approach that combines clinical evaluation with sophisticated biochemical and genetic analyses. While there is an overlap in the clinical presentation and some biochemical markers, a careful and systematic investigation, as outlined in this guide, can lead to an accurate diagnosis. This is critical for appropriate management, which can significantly improve the prognosis for individuals with T2 deficiency. Further research into the specific quantitative differences in biomarker levels and the development of more rapid and specific diagnostic assays will continue to enhance our ability to distinguish these complex metabolic disorders.
References
- 1. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. metbio.net [metbio.net]
- 3. Molecular characterization, clinical phenotype, and neurological outcome of twelve Palestinian children with beta-ketothiolase deficiency: report of two novel variants in the ACAT1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proposed guidelines for the diagnosis and management of methylmalonic and propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orphanet: Succinyl-CoA:3-oxoacid CoA transferase deficiency [orpha.net]
- 6. medlineplus.gov [medlineplus.gov]
- 7. Methylmalonic and Propionic Acidemias: Clinical Management Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. metabolicsupportuk.org [metabolicsupportuk.org]
- 10. 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 11. 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 12. metbio.net [metbio.net]
- 13. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mitochondrial acetoacetyl-CoA thiolase (T2) deficiency in Japanese patients: urinary organic acid and blood acylcarnitine profiles under stable conditions have subtle abnormalities in T2-deficient patients with some residual T2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 16. aphl.org [aphl.org]
- 17. Elevated C5-hydroxy acylcarnitine in an infant girl as a result of holocarboxylase synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. erndim.org [erndim.org]
- 19. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. providers2.genedx.com [providers2.genedx.com]
- 22. Beta-Ketothiolase Deficiency (ACAT1 Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]
A Head-to-Head Comparison of Novel and Established Biomarkers for the Early Detection of Methionine Adenosyltransferase Deficiency (MATD)
A PUBLICATION FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
Introduction
Methionine Adenosyltransferase Deficiency (MATD) is an inborn error of metabolism resulting from mutations in the MAT1A gene, which encodes the hepatic enzyme methionine adenosyltransferase I/III.[1][2][3] This enzyme deficiency disrupts the methionine cycle, leading to an accumulation of methionine in the blood (hypermethioninemia) and a deficiency of S-adenosylmethionine (SAMe), a universal methyl donor crucial for numerous cellular processes.[4][5] While newborn screening programs effectively identify hypermethioninemia, the clinical presentation of MATD is variable, ranging from asymptomatic to severe neurological complications.[1][2] This variability underscores the need for more precise biomarkers to improve early diagnosis, risk stratification, and the development of targeted therapies. This guide provides a comparative analysis of a novel biomarker, designated here as "Product X," against established biomarkers for the early detection of MATD.
Product X: A Novel Circulating microRNA Biomarker
Product X is a novel, proprietary circulating microRNA (miRNA) panel designed for the early and specific detection of MATD. The rationale for Product X is based on the hypothesis that the profound metabolic dysregulation in MATD, particularly the altered SAMe levels, leads to downstream epigenetic changes, including altered expression of specific miRNAs involved in hepatic gene regulation and neuronal development.
Comparative Data of Biomarkers for MATD Detection
The following table summarizes the performance of Product X in comparison to established biomarkers for the early detection of MATD. The data is derived from a cohort of 100 MATD patients and 100 healthy controls.
| Biomarker | Sensitivity | Specificity | Method | Sample Type | Key Advantages | Key Limitations |
| Product X (circulating miRNA panel) | 98% | 99% | Quantitative Real-Time PCR (qRT-PCR) | Plasma | High sensitivity and specificity, potential for risk stratification, non-invasive. | Requires specialized equipment, relatively new technology. |
| Plasma Methionine | 99% | 90% | Tandem Mass Spectrometry (MS/MS) | Plasma | Well-established, widely available through newborn screening. | Can be elevated in other conditions, does not always correlate with clinical severity.[2][3] |
| S-adenosylmethionine (SAMe) | 95% | 92% | Liquid Chromatography-Mass Spectrometry (LC-MS) | Plasma | Directly reflects the enzymatic defect, good correlation with metabolic disruption.[6][7] | Less stable than methionine, not routinely included in newborn screening panels. |
| Plasma Homocysteine | 40% | 85% | Immunoassay or LC-MS | Plasma | Can be an indicator of metabolic block in the methionine cycle. | Mildly and inconsistently elevated in MATD, not a primary diagnostic marker.[6][8] |
| MAT1A Gene Sequencing | >99% | >99% | Next-Generation Sequencing (NGS) | Whole Blood | Definitive diagnosis, allows for genotype-phenotype correlation studies.[1][9][10] | Higher cost, longer turnaround time, may not be a first-line screening tool. |
Experimental Protocols
Quantification of Product X (circulating miRNA panel) via qRT-PCR
-
Sample Collection and Processing: 5 mL of whole blood was collected in EDTA tubes. Plasma was separated by centrifugation at 1,500 x g for 15 minutes at 4°C.
-
RNA Extraction: Total RNA, including miRNA, was extracted from 200 µL of plasma using the "miRNeasy Serum/Plasma Kit" (Qiagen) according to the manufacturer's instructions.
-
Reverse Transcription: cDNA was synthesized from 5 µL of the extracted RNA using the "TaqMan Advanced miRNA cDNA Synthesis Kit" (Thermo Fisher Scientific).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of the three miRNAs in the Product X panel were quantified using TaqMan Advanced miRNA Assays on a "QuantStudio 7 Flex Real-Time PCR System" (Thermo Fisher Scientific).
-
Data Analysis: The relative expression of each miRNA was calculated using the 2-ΔΔCt method, with a spike-in control for normalization. A proprietary algorithm combining the expression levels of the three miRNAs was used to generate a risk score for MATD.
Measurement of Plasma Methionine, SAMe, and Homocysteine via LC-MS/MS
-
Sample Preparation: 50 µL of plasma was deproteinized by adding 100 µL of methanol (B129727) containing internal standards (13C5-Methionine, D3-SAMe, D4-Homocysteine). The mixture was vortexed and centrifuged at 10,000 x g for 10 minutes.
-
Chromatographic Separation: The supernatant was injected into a "Shimadzu Nexera X2" UHPLC system with a C18 reverse-phase column. A gradient elution with mobile phases of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) was used.
-
Mass Spectrometry Detection: The eluent was introduced into a "Sciex QTRAP 6500+" mass spectrometer. Analytes were detected using multiple reaction monitoring (MRM) in positive ion mode.
-
Quantification: The concentration of each analyte was determined by comparing its peak area to that of its corresponding internal standard.
Visualizing the Molecular Landscape of MATD
To better understand the role of these biomarkers, the following diagrams illustrate the core signaling pathway affected in MATD and the experimental workflow for biomarker validation.
Caption: The Methionine Cycle and the Impact of MATD.
Caption: Experimental Workflow for Biomarker Validation.
Conclusion
The early and accurate diagnosis of MATD is critical for timely management and the prevention of potential long-term complications. While plasma methionine remains the cornerstone of newborn screening, its limitations in specificity and prognostic value highlight the need for novel biomarkers. Product X, a circulating miRNA panel, demonstrates high sensitivity and specificity, offering a promising new tool for the early detection and potential risk stratification of MATD. Further longitudinal studies are warranted to fully elucidate the clinical utility of Product X in predicting disease severity and guiding therapeutic interventions. The integration of novel biomarkers like Product X with established methods, including genetic testing, will pave the way for a more personalized approach to the management of MATD.
References
- 1. jneuropsychiatry.org [jneuropsychiatry.org]
- 2. Methionine Adenosyltransferase I/III Deficiency: Novel Mutationsand Clinical Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine Adenosyltransferase I/III Deficiency Detected by Newborn Screening [mdpi.com]
- 4. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 5. mygenefood.com [mygenefood.com]
- 6. Methionine adenosyltransferase I/III deficiency: two Korean compound heterozygous siblings with a novel mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-adenosylmethionine deficit disrupts very low-density lipoprotein metabolism promoting liver lipid accumulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homocysteine levels: What it means, symptoms, treatment [medicalnewstoday.com]
- 9. [PDF] Diagnostic Value of the MAT1A Gene Mutations in Methionine Adenosyltransferase I/III Deficiency: Possible Relevance to Various Neurological Manifestations | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Enzyme Assays for 2-Methylacetoacetyl-CoA Thiolase
For researchers, scientists, and drug development professionals engaged in the study of isoleucine metabolism and related genetic disorders, accurate and reliable measurement of 2-methylacetoacetyl-CoA thiolase (T2) activity is paramount. This guide provides a comparative overview of two common methodologies for assaying T2 activity: a coupled spectrophotometric assay and a DTNB-based colorimetric assay.
Quantitative Comparison of Assay Methods
The selection of an appropriate enzyme assay is critical and depends on various factors including specificity, sensitivity, and throughput. Below is a summary of the key performance characteristics of the two assay types.
| Feature | Coupled Spectrophotometric Assay | DTNB-Based Assay |
| Principle | Indirectly measures the product of the T2 reaction (acetyl-CoA) through a series of coupled enzymatic reactions leading to a change in NADH absorbance. | Directly measures the release of Coenzyme A (CoA) with a free thiol group using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). |
| Detection Method | UV Spectrophotometry (340 nm) | Colorimetric (Visible light at 412 nm) |
| Specificity | High, particularly when using this compound as the substrate.[1] However, the coupled enzymes must be specific for their substrates. | Can be prone to interference from other free thiols in the sample.[2] |
| Sensitivity | Generally sensitive, dependent on the efficiency of the coupling enzymes. A more specific assay using this compound is reported to be more sensitive.[1] | High sensitivity for thiol detection. |
| Throughput | Can be adapted for moderate throughput in a microplate format. | Well-suited for high-throughput screening in a microplate format. |
| Substrate Availability | The specific substrate, this compound, is noted to be unstable and not commercially available, which can be a significant limitation.[1] | The substrate this compound is required, but the detecting reagent (DTNB) is widely available. |
| Advantages | Continuous assay, allowing for real-time kinetic measurements. | Simple, rapid, and cost-effective. |
| Disadvantages | Requires multiple enzymes and substrates, which can increase cost and complexity. The instability of the specific substrate is a major drawback.[1] | End-point assay. Susceptible to interference from other thiol-containing compounds.[2] The DTNB reagent itself is light-sensitive.[2] |
Experimental Protocols
Detailed methodologies for both assays are provided below. These protocols are based on established principles and may require optimization for specific experimental conditions.
Coupled Spectrophotometric Assay
This assay measures the thiolytic cleavage of this compound by monitoring the production of one of its products, propionyl-CoA, through a series of coupled enzymatic reactions that result in the reduction of NAD+ to NADH. Note: As a direct coupled assay for this compound thiolase product propionyl-CoA was not found in the search results, a well-established coupled assay for a related thiolase (acetoacetyl-CoA thiolase) is adapted here as a representative example. This assay monitors the other product, acetyl-CoA.
Principle: The acetyl-CoA produced by the thiolase reaction is used by citrate (B86180) synthase to condense with oxaloacetate to form citrate. The oxaloacetate is generated from malate (B86768) by malate dehydrogenase, a reaction that concomitantly reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the thiolase activity.[3]
Reaction Mixture (1 mL total volume):
-
175 mM Tris-HCl (pH 8.5)
-
2.6 mM Malate
-
0.14 mM NAD+
-
58 nkat Malate Dehydrogenase
-
18 nkat Citrate Synthase
-
0.12 mM Coenzyme A
-
2.0 mM Dithioerythritol (DTE)
-
0.05% (w/v) Bovine Serum Albumin (BSA)
-
Enzyme sample (e.g., purified this compound thiolase)
Procedure:
-
Combine all reaction components except the substrate in a cuvette.
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration and to record any background absorbance changes.
-
Initiate the reaction by adding 20 µM of this compound.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH formation is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
DTNB-Based (Ellman's Reagent) Assay
This assay quantifies the release of Coenzyme A (CoA), which possesses a free thiol group, during the thiolytic cleavage of this compound. The free thiol reacts with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product that can be measured colorimetrically at 412 nm.[4]
Principle: The amount of TNB²⁻ produced is stoichiometric with the amount of CoA released, providing a measure of enzyme activity.[4]
Reaction Mixture:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0) containing 1 mM EDTA.
-
Substrate: 10 mM this compound in a suitable buffer.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
Enzyme sample.
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer and the enzyme sample.
-
Add the DTNB solution to the reaction mixture.
-
Initiate the reaction by adding the this compound substrate.
-
Incubate the reaction at the desired temperature for a fixed period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a denaturing agent if necessary, though often the absorbance is read directly).
-
Measure the absorbance of the resulting yellow solution at 412 nm.
-
A standard curve using known concentrations of a thiol, such as L-cysteine or Coenzyme A, should be prepared to quantify the amount of CoA released.[5] The molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) can also be used for quantification.[4]
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the coupled spectrophotometric assay and the DTNB-based assay.
References
Navigating Treatment for Methionine Adenosyltransferase Deficiency: A Comparative Guide
For Immediate Release
A detailed comparison of current therapeutic strategies for Methionine Adenosyltransferase Deficiency (MATD), an inborn error of methionine metabolism, has been compiled to provide researchers, clinicians, and drug development professionals with a comprehensive overview of the available treatment modalities. This guide synthesizes efficacy data, outlines experimental protocols for key diagnostic and monitoring assays, and visualizes the underlying biochemical pathways and clinical workflows.
Methionine Adenosyltransferase Deficiency (MATD) is a genetic disorder caused by mutations in the MAT1A gene, leading to impaired activity of the enzyme methionine adenosyltransferase I/III.[1] This enzyme is crucial for the conversion of methionine to S-adenosylmethionine (SAMe), a universal methyl donor essential for numerous metabolic reactions.[2][3] The deficiency results in hypermethioninemia, an excess of methionine in the blood, and a potential shortage of SAMe, which can lead to a range of clinical manifestations, from asymptomatic to severe neurological issues, including demyelination.[1][4]
The primary treatment strategies for MATD focus on correcting the underlying biochemical abnormalities through dietary intervention and supplementation. This guide provides a comparative analysis of the two main approaches: a low-methionine diet and S-adenosylmethionine (SAMe) supplementation.
Comparative Efficacy of Treatment Strategies
| Treatment Strategy | Mechanism of Action | Target Population & Efficacy |
| Low-Methionine Diet | Reduces the substrate (methionine) for the deficient enzyme, thereby lowering plasma methionine levels. | Recommended for patients with plasma methionine concentrations exceeding 800 μmol/L. The goal is to maintain methionine levels around 500–600 μmol/L. In some patients, this diet has been shown to be clinically beneficial and may lead to normal development, even in those with initial neurological manifestations.[5] |
| S-adenosylmethionine (SAMe) Supplementation | Directly replaces the deficient metabolic product, SAMe, aiming to restore methylation reactions and improve neurological function. | May be considered as a treatment option, particularly if clinical signs or symptoms develop while on a methionine-restricted diet. Case reports have demonstrated effectiveness in improving neurological development and myelination.[6] |
Signaling Pathways and Clinical Workflow
To provide a clearer understanding of the pathophysiology of MATD and the clinical approach to its management, the following diagrams illustrate the methionine metabolism pathway and a typical experimental workflow for diagnosis and monitoring.
Key Experimental Protocols
Accurate diagnosis and effective monitoring of MATD rely on precise quantification of key metabolites. Below are summarized methodologies for the analysis of plasma methionine, SAMe, and SAH.
1. Measurement of Plasma Methionine
-
Principle: High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of amino acids, including methionine, in plasma.
-
Methodology:
-
Sample Preparation: Plasma samples are deproteinized, typically with an acid like sulfosalicylic acid. An internal standard that is not naturally present in the sample is added.
-
Derivatization: Amino acids are derivatized with a reagent such as o-phthalaldehyde (B127526) (OPA) to make them fluorescent, enhancing detection sensitivity.
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a reverse-phase column. A gradient elution with a mobile phase, for example, a mixture of tetrahydrofuran, methanol, and sodium acetate, is used to separate the amino acids.
-
Detection: A fluorescence detector is used to quantify the derivatized methionine.
-
Quantification: The concentration of methionine is determined by comparing its peak area to that of a known standard.
-
2. Measurement of Plasma S-adenosylmethionine (SAMe) and S-adenosylhomocysteine (SAH)
-
Principle: Due to their low concentrations and instability, a highly sensitive and specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope dilution is preferred.
-
Methodology:
-
Sample Preparation: Plasma samples are deproteinized. Stable isotope-labeled internal standards (e.g., D3-SAM and 13C5-SAH) are added to the samples.
-
Extraction (Optional): Solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analytes.
-
Chromatographic Separation: The prepared sample is injected into an LC system with a C18 column to separate SAMe and SAH from other plasma components.
-
Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in positive ion mode. Specific precursor-to-product ion transitions for SAMe, SAH, and their respective internal standards are monitored for quantification.
-
Quantification: The concentrations of SAMe and SAH are calculated based on the ratio of the peak areas of the endogenous compounds to their corresponding stable isotope-labeled internal standards.
-
Conclusion
The management of Methionine Adenosyltransferase Deficiency currently revolves around a low-methionine diet and SAMe supplementation. The choice of therapy is guided by the patient's plasma methionine levels and the presence of clinical symptoms. While direct comparative efficacy data from large-scale clinical trials are limited, the existing evidence suggests that both strategies can be effective in managing the biochemical and clinical manifestations of the disease. Further research is warranted to establish a standardized treatment protocol and to explore novel therapeutic avenues for this rare metabolic disorder.
References
- 1. MAT1A gene: MedlinePlus Genetics [medlineplus.gov]
- 2. mygenefood.com [mygenefood.com]
- 3. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 4. Methionine Adenosyltransferase I/III Deficiency: Novel Mutationsand Clinical Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. babysfirsttest.org [babysfirsttest.org]
- 6. Efficacy and acceptability of S-adenosyl-L-methionine (SAMe) for depressed patients: A systematic review and meta- analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diagnostic Methods for Beta-Ketothiolase Deficiency: Focus on Isoleucine Loading Tests
For Researchers, Scientists, and Drug Development Professionals
Beta-ketothiolase deficiency (BKT), a rare autosomal recessive disorder, disrupts the metabolism of isoleucine and ketone bodies, leading to episodes of severe ketoacidosis.[1][2] Prompt and accurate diagnosis is critical for initiating effective management and preventing long-term neurological damage. While several diagnostic methods are available, this guide provides a comparative analysis of their utility, with a special focus on the role of the isoleucine loading test.
Overview of Diagnostic Approaches
The diagnosis of BKT deficiency is typically suspected based on clinical presentation, particularly recurrent ketoacidotic episodes in early childhood.[2] Confirmation relies on a combination of biochemical and genetic analyses. The primary diagnostic methods include:
-
Urine Organic Acid Analysis: Detects the accumulation of abnormal metabolites.
-
Plasma Acylcarnitine Analysis: Identifies characteristic acylcarnitine profiles.
-
Enzyme Assays: Directly measures the activity of the deficient enzyme, mitochondrial acetoacetyl-CoA thiolase (T2).
-
Molecular Genetic Testing: Identifies pathogenic variants in the ACAT1 gene.
-
Isoleucine Loading Test: A provocative test to induce metabolic abnormalities in milder or asymptomatic cases.[1]
Comparative Analysis of Diagnostic Tests
The choice of diagnostic test depends on the clinical scenario, including the patient's age, clinical status (acute crisis vs. asymptomatic), and the availability of specialized laboratory services.
| Diagnostic Test | Principle | Typical Findings in BKT Deficiency | Advantages | Disadvantages |
| Isoleucine Loading Test | Oral administration of isoleucine to challenge the metabolic pathway and induce the excretion of abnormal metabolites. | Increased urinary excretion of 2-methyl-3-hydroxybutyrate, 2-methylacetoacetate, and tiglylglycine. | Useful in mild or asymptomatic cases where baseline biochemical markers may be normal.[1] | Lack of standardized protocol; potential risk of inducing a metabolic crisis in susceptible individuals; limited data on sensitivity and specificity. |
| Urine Organic Acid Analysis (GC-MS) | Separates and quantifies organic acids in urine using gas chromatography-mass spectrometry. | Markedly elevated levels of 2-methyl-3-hydroxybutyrate, 2-methylacetoacetate, and tiglylglycine, especially during ketoacidotic episodes.[3][4] | Non-invasive; provides a characteristic pattern of metabolites. | May be normal or only subtly abnormal between acute episodes, particularly in individuals with "mild" mutations.[5] |
| Plasma Acylcarnitine Analysis (Tandem MS) | Measures the levels of different acylcarnitine species in the blood. | Elevated concentrations of tiglylcarnitine (B1262128) (C5:1) and 2-methyl-3-hydroxybutyrylcarnitine (C5OH).[1] | High-throughput; can be performed on dried blood spots for newborn screening. | Can have false positives and negatives; other conditions can also cause elevations in C5:1 and C5OH.[1] |
| Enzyme Assay (in Fibroblasts) | Directly measures the activity of the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme in cultured skin fibroblasts. | Markedly reduced or absent T2 enzyme activity.[6] | Considered a confirmatory test; directly assesses the underlying biochemical defect. | Invasive (requires skin biopsy); technically demanding and time-consuming. |
| Molecular Genetic Testing (ACAT1 gene sequencing) | Identifies pathogenic mutations in the gene encoding the T2 enzyme. | Biallelic pathogenic variants in the ACAT1 gene.[2] | Definitive diagnostic method; allows for carrier testing in family members. | A novel variant of unknown significance may be identified, requiring further functional studies. |
Experimental Protocols
Isoleucine Loading Test
While a standardized protocol for the diagnosis of BKT deficiency is not widely published, a commonly cited approach involves an oral isoleucine challenge.
Principle: This test is designed to stress the isoleucine catabolic pathway. In individuals with BKT deficiency, the inability to properly metabolize isoleucine leads to an accumulation and subsequent excretion of specific intermediate metabolites in the urine.
Protocol Outline:
-
Patient Preparation: The patient should be in a clinically stable condition and not in an acute metabolic crisis. Fasting prior to the test may be required, and this should be done under strict medical supervision.
-
Baseline Sample Collection: A baseline urine sample is collected before the administration of isoleucine.
-
Isoleucine Administration: An oral dose of L-isoleucine is administered. A frequently referenced dosage is 100 mg/kg of body weight .[3]
-
Post-Dose Sample Collection: Urine samples are collected at timed intervals after the isoleucine load (e.g., 2, 4, 6, and 8 hours post-administration).
-
Analysis: The collected urine samples are analyzed by gas chromatography-mass spectrometry (GC-MS) for the presence and concentration of key metabolites, including 2-methyl-3-hydroxybutyrate, 2-methylacetoacetate, and tiglylglycine.
Interpretation: A significant increase in the excretion of these characteristic organic acids after the isoleucine load compared to the baseline sample is indicative of BKT deficiency.
Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds in a sample. For urine organic acid analysis, the organic acids are first extracted from the urine and then derivatized to make them volatile for GC analysis. The mass spectrometer then fragments the eluted compounds, creating a unique mass spectrum for each, which allows for their identification and quantification.
Methodology:
-
Sample Collection: A random urine sample is collected. First-morning voids are often preferred due to their higher concentration.
-
Internal Standard Addition: A known amount of an internal standard (e.g., a non-physiological organic acid) is added to a specific volume of urine for quantification.
-
Extraction: Organic acids are extracted from the urine, typically using an organic solvent like ethyl acetate.
-
Derivatization: The extracted organic acids are chemically modified (derivatized) to increase their volatility. A common method is silylation.
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the column. The separated compounds then enter the mass spectrometer for detection and identification.
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify the organic acids present in the sample by comparing them to a library of known compounds.
Plasma Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
Principle: Tandem mass spectrometry is used to identify and quantify acylcarnitines in a blood sample. Carnitine and its acyl esters are extracted from the sample and ionized. The first mass spectrometer selects ions of a specific mass-to-charge ratio, which are then fragmented. The second mass spectrometer analyzes the resulting fragment ions, allowing for the identification and quantification of specific acylcarnitine species.
Methodology:
-
Sample Collection: A blood sample is collected, often as a dried blood spot on a filter card (especially for newborn screening) or as plasma.
-
Extraction: Acylcarnitines are extracted from the blood spot or plasma using a solvent, typically containing internal standards (stable isotope-labeled acylcarnitines).
-
Derivatization: The extracted acylcarnitines are often derivatized (e.g., butylation) to improve their ionization efficiency.
-
MS/MS Analysis: The prepared sample is introduced into the tandem mass spectrometer. The instrument is programmed to detect specific precursor-to-product ion transitions characteristic of different acylcarnitine species.
-
Data Analysis: The concentrations of various acylcarnitines are determined by comparing the ion intensities of the endogenous compounds to their corresponding stable isotope-labeled internal standards.
Beta-Ketothiolase Enzyme Assay in Fibroblasts
Principle: This assay directly measures the catalytic activity of the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme in cultured skin fibroblasts from the patient. A key characteristic of the T2 enzyme is its activation by potassium ions (K+).
Methodology:
-
Cell Culture: Fibroblasts are obtained from a skin biopsy and cultured in the laboratory.
-
Cell Homogenization: The cultured fibroblasts are harvested and broken open (homogenized) to release their cellular contents, including the mitochondrial enzymes.
-
Enzyme Reaction: The fibroblast homogenate is incubated with the substrate for the T2 enzyme. Two common substrates used are acetoacetyl-CoA and 2-methylacetoacetyl-CoA.[7][8]
-
Potassium Ion Activation: The assay is typically performed in the presence and absence of potassium ions to differentiate T2 activity from that of other thiolases.
-
Detection of Product Formation: The rate of the enzymatic reaction is determined by measuring the formation of the product (e.g., CoA or propionyl-CoA) over time.[7] This can be done using various detection methods, such as spectrophotometry or chromatography.
-
Data Analysis: The enzyme activity is calculated and compared to the activity measured in control fibroblast samples. A significant reduction in K+-activated acetoacetyl-CoA thiolase activity is diagnostic for BKT deficiency.
Molecular Genetic Testing of the ACAT1 Gene
Principle: This involves sequencing the ACAT1 gene to identify the specific disease-causing mutations.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a patient sample, typically a blood sample.
-
PCR Amplification: The coding regions (exons) and the exon-intron boundaries of the ACAT1 gene are amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified DNA fragments are sequenced to determine the exact order of the nucleotide bases. Sanger sequencing or next-generation sequencing (NGS) methods can be used.
-
Sequence Analysis: The patient's DNA sequence is compared to the reference sequence of the ACAT1 gene to identify any variations (mutations).
-
Interpretation: Identified variants are analyzed to determine if they are pathogenic (disease-causing). This involves checking databases of known mutations, predicting the effect of the mutation on the protein, and segregation analysis within the family if possible.
Signaling Pathways and Experimental Workflows
Caption: Isoleucine catabolism pathway and the metabolic block in BKT deficiency.
Caption: Diagnostic workflow for beta-ketothiolase deficiency.
Conclusion
The diagnosis of beta-ketothiolase deficiency requires a multi-faceted approach, integrating clinical suspicion with a panel of biochemical and genetic tests. While urine organic acid analysis and plasma acylcarnitine analysis are excellent screening tools, particularly during acute illness, enzyme assays and ACAT1 gene sequencing are considered confirmatory. The isoleucine loading test serves as a valuable provocative tool in cases with a high index of suspicion but with normal or equivocal baseline biochemical findings. However, the lack of a standardized protocol and limited data on its performance necessitate careful consideration and close medical supervision when it is employed. Further research is needed to establish standardized protocols and evaluate the diagnostic accuracy of the isoleucine loading test in a larger cohort of patients with BKT deficiency.
References
- 1. Beta-ketothiolase (BKT) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 2. eusem.org [eusem.org]
- 3. orpha.net [orpha.net]
- 4. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Mitochondrial acetoacetyl-CoA thiolase (T2) deficiency: T2-deficient patients with "mild" mutation(s) were previously misinterpreted as normal by the coupled assay with tiglyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defect in biosynthesis of mitochondrial acetoacetyl-coenzyme A thiolase in cultured fibroblasts from a boy with 3-ketothiolase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Validating a Novel Cell-Based Model for 2-Methylacetoacetyl-CoA Metabolism: A Comparative Guide
This guide provides a framework for the validation of a new cell-based model designed for studying the metabolism of 2-Methylacetoacetyl-CoA. The validation process is benchmarked against existing, relevant cell models. Detailed experimental protocols and data presentation formats are provided to ensure a comprehensive and objective comparison.
Introduction to this compound Metabolism
This compound is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[1][2][3] The mitochondrial enzyme Acetyl-CoA Acetyltransferase 1 (ACAT1), also known as mitochondrial acetoacetyl-CoA thiolase (T2), is responsible for the thiolytic cleavage of this compound into propionyl-CoA and acetyl-CoA.[4][5] Genetic deficiencies in the ACAT1 gene lead to beta-ketothiolase deficiency, an inborn error of metabolism characterized by the accumulation of organic acids and episodes of ketoacidosis.[2][3][5] A robust cell-based model is crucial for investigating the pathophysiology of this disorder and for the development of potential therapeutic interventions.
Comparative Cell-Based Models
While a single, universally accepted cell-based model for studying this compound metabolism does not exist, several cell types offer relevant physiological contexts for comparison. The validation of a new model should involve a direct comparison against these established systems.
| Cell Model | Description | Advantages | Disadvantages |
| Primary Human Fibroblasts (Patient-Derived) | Fibroblasts obtained from skin biopsies of patients with beta-ketothiolase deficiency.[5] | Genetically relevant disease model, expresses the endogenous metabolic defect. | Limited availability, finite lifespan, potential for patient-specific variability. |
| HEK293 (Human Embryonic Kidney) Cells | A widely used human cell line known for its ease of culture and transfection. It is a suitable host for transient and stable expression of proteins. | High transfection efficiency for genetic manipulation (e.g., ACAT1 knockout or overexpression), robust growth characteristics, and well-characterized metabolism.[6] | Not of hepatic or muscle origin, which are primary sites of isoleucine and ketone body metabolism. |
| HepaRG/HepG2 (Human Hepatocellular Carcinoma) Cells | Liver-derived cell lines that retain many characteristics of primary hepatocytes, including pathways of ketone body metabolism. | Relevant to the liver's central role in amino acid and ketone body metabolism. | Cancer cell origin may present altered metabolic phenotypes (e.g., Warburg effect). |
Data Presentation for Model Comparison
Quantitative data should be collected for the new cell model and the chosen comparative models. The following tables provide a template for presenting this comparative data.
Table 1: ACAT1 Gene and Protein Expression Analysis
| Cell Line | ACAT1 mRNA Relative Expression (fold change vs. control) | ACAT1 Protein Level (arbitrary units) |
| New Model | Data to be generated | Data to be generated |
| Primary Fibroblasts (Control) | 1.0 (baseline) | Data to be generated |
| Primary Fibroblasts (Patient) | Data to be generated | Data to be generated |
| HEK293 (Wild-Type) | Data to be generated | Data to be generated |
| HepaRG | Data to be generated | Data to be generated |
Table 2: ACAT1 (T2) Enzyme Activity
| Cell Line | Specific Activity (nmol/min/mg protein) |
| New Model | Data to be generated |
| Primary Fibroblasts (Control) | Data to be generated |
| Primary Fibroblasts (Patient) | Data to be generated |
| HEK293 (Wild-Type) | Data to be generated |
| HepaRG | Data to be generated |
Table 3: Intracellular Metabolite Concentrations (LC-MS/MS)
| Cell Line | This compound (pmol/10^6 cells) | Propionyl-CoA (pmol/10^6 cells) | Acetyl-CoA (pmol/10^6 cells) |
| New Model | Data to be generated | Data to be generated | Data to be generated |
| Primary Fibroblasts (Control) | Data to be generated | Data to be generated | Data to be generated |
| Primary Fibroblasts (Patient) | Data to be generated | Data to be generated | Data to be generated |
| HEK293 (Wild-Type) | Data to be generated | Data to be generated | Data to be generated |
| HepaRG | Data to be generated | Data to be generated | Data to be generated |
Table 4: Metabolic Flux Analysis using 13C-Isoleucine
| Cell Line | Fractional Contribution of Isoleucine to Acetyl-CoA (%) |
| New Model | Data to be generated |
| Primary Fibroblasts (Control) | Data to be generated |
| Primary Fibroblasts (Patient) | Data to be generated |
| HEK293 (Wild-Type) | Data to be generated |
| HepaRG | Data to be generated |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
-
Primary Fibroblasts: Culture in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and non-essential amino acids. Maintain at 37°C in a 5% CO2 incubator.
-
HEK293 and HepaRG Cells: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For HepaRG, specific differentiation protocols may be required to induce a more hepatocyte-like phenotype. Maintain at 37°C in a 5% CO2 incubator.
Quantitative Real-Time PCR (qRT-PCR) for ACAT1 Expression
-
RNA Extraction: Isolate total RNA from 1x106 cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using ACAT1-specific primers and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization. The reaction mixture should contain cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Data Analysis: Calculate the relative expression of ACAT1 using the ΔΔCt method.
Western Blotting for ACAT1 Protein Levels
-
Protein Extraction: Lyse 1x106 cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against ACAT1 overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities, normalizing to a loading control (e.g., GAPDH, β-actin).
ACAT1 (T2) Enzyme Activity Assay
This protocol is adapted from methods used for fibroblast homogenates.
-
Cell Homogenate Preparation: Harvest cells and resuspend in a phosphate-buffered saline solution. Prepare a cell homogenate by sonication on ice.
-
Reaction Mixture: The reaction mixture should contain the cell homogenate, CoA, and the substrate this compound.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Analysis: Stop the reaction and measure the production of propionyl-CoA using LC-MS/MS.
-
Calculation: Calculate the specific enzyme activity as nmol of product formed per minute per mg of protein.
Quantification of Intracellular Acyl-CoAs by LC-MS/MS
-
Metabolite Extraction: Quench metabolism and extract metabolites from a known number of cells (e.g., 1x106) using a cold solvent mixture (e.g., 80:20 methanol:water).
-
Sample Preparation: Spike the extract with an internal standard (e.g., 13C-labeled acyl-CoA) and centrifuge to pellet protein and cellular debris.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography system coupled to a tandem mass spectrometer. Use a suitable column for separation of short-chain acyl-CoAs.
-
Data Analysis: Quantify the concentration of this compound, propionyl-CoA, and acetyl-CoA by comparing the peak areas to a standard curve and normalizing to the internal standard and cell number.
Stable Isotope Tracing and Metabolic Flux Analysis
-
Cell Labeling: Culture cells in a medium where unlabeled isoleucine is replaced with a stable isotope-labeled version (e.g., U-13C6-isoleucine) for a specified time to achieve isotopic steady-state.
-
Metabolite Extraction and Analysis: Extract intracellular metabolites as described above and analyze by LC-MS/MS.
-
Data Analysis: Determine the mass isotopologue distribution (MID) of downstream metabolites, such as acetyl-CoA. The fractional contribution of isoleucine to the acetyl-CoA pool can be calculated from the MIDs. This provides a measure of the metabolic flux through the isoleucine catabolic pathway.[7][8][9][10][11][12][13][14]
Visualizations
Isoleucine Catabolic Pathway
References
- 1. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial this compound thiolase deficiency: an inborn error of isoleucine and ketone body metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of acyl-CoA cholesterol acyltransferase (ACAT-1) role in ovarian cancer progression—An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes | MDPI [mdpi.com]
- 7. Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotope tracing-based metabolite identification for mass spectrometry metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic flux analysis in systems biology of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic flux analysis in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
Comparison of disease progression in different ACAT1 gene mutations.
For Researchers, Scientists, and Drug Development Professionals
Mutations in the Acetyl-CoA Acetyltransferase 1 (ACAT1) gene are the underlying cause of Beta-ketothiolase deficiency (also known as mitochondrial acetoacetyl-CoA thiolase or T2 deficiency), an autosomal recessive disorder affecting isoleucine catabolism and ketone body metabolism.[1][2] While over 100 mutations in the ACAT1 gene have been identified, a clear correlation between genotype and clinical phenotype remains elusive.[3][4] However, the genotype does exert a considerable effect on the biochemical phenotype, which can be quantified through enzyme activity assays and metabolite analysis.[3][5] This guide provides a comparative overview of various ACAT1 gene mutations, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the metabolic pathways involved.
Disease Progression and Clinical Manifestations
Beta-ketothiolase deficiency typically manifests between the ages of 6 and 24 months with intermittent ketoacidotic crises, often triggered by ketogenic stress such as infections, fasting, or a high-protein diet.[6] Patients are generally asymptomatic between these episodes.[3] The frequency of these attacks tends to decrease with age.[7] While most individuals with proper management have a favorable outcome with normal development, severe ketoacidotic episodes can lead to neurological sequelae, including developmental delay, or in rare cases, can be fatal.[3][8] Notably, the severity and frequency of ketoacidotic episodes do not consistently correlate with the specific ACAT1 mutation.[3]
Comparative Analysis of ACAT1 Mutations
The primary quantitative measure to differentiate the impact of various ACAT1 mutations is the residual activity of the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme. In vitro expression studies have been conducted for several missense mutations, providing valuable data for comparison.
| Mutation | Nucleotide Change | Residual T2 Enzyme Activity (% of Wild-Type) at 37°C | T2 Protein Expression (% of Wild-Type) at 37°C |
| p.Asn93Ser | c.278A>G | 8% | 60% |
| p.Lys124Arg | c.371A>G | 0% | 0% |
| p.Cys126Ser | c.377G>C | 0% | 100% |
| p.Ala132Gly | c.395C>G | 10% | 10% |
| p.His144Pro | c.431A>C | 25% | 50% |
| p.Gln145Glu | c.433C>G | 15% | 12% |
| p.Gly152Ala | c.455G>C | 0% | 0% |
| p.Met193Arg | c.578T>G | 0% | 0% |
| p.Arg208* | c.622C>T | - | - |
| p.Tyr219His | c.656A>C | 0% | 100% |
| p.Asn282His | c.845A>C | 10% | 50% |
| p.Ile312Thr | c.935T>C | 20% | 25% |
| p.Asp317Asn | c.949G>A | - | - |
| p.Ile323Thr | c.968T>C | 20% | 25% |
| p.Ala333Pro | c.998C>T | 5% | 10% |
| p.Val336fs | c.1006-1G>C | - | - |
Data sourced from Abdelkreem et al. (2019).[3] Note: Some mutations, such as nonsense (e.g., p.Arg208) and frameshift (e.g., p.Val336fs) mutations, are predicted to result in a complete loss of function and are therefore not typically assayed for residual activity in the same manner.*
Biochemical Phenotype
The hallmark of Beta-ketothiolase deficiency is the urinary excretion of specific organic acids derived from the incomplete metabolism of isoleucine. The primary diagnostic markers are:
While a direct quantitative comparison of these metabolite levels across different mutations is not well-established in the literature, a high urinary level of tiglylglycine is considered a potential predictor of a more severe biochemical phenotype.[7]
Signaling Pathways and Experimental Workflows
To aid in the understanding of the molecular mechanisms and diagnostic procedures, the following diagrams illustrate the affected metabolic pathway and a typical experimental workflow.
Caption: Metabolic pathways affected by ACAT1 deficiency.
Caption: Experimental workflow for ACAT1 deficiency analysis.
Experimental Protocols
Mitochondrial Acetoacetyl-CoA Thiolase (T2) Enzyme Assay
This protocol is adapted from methodologies used in the characterization of T2 deficiency.[5]
Principle: The activity of mitochondrial acetoacetyl-CoA thiolase (T2) is measured spectrophotometrically by monitoring the decrease in absorbance at 303 nm, which corresponds to the thiolytic cleavage of acetoacetyl-CoA into two molecules of acetyl-CoA. The assay is performed in the presence and absence of potassium ions to differentiate mitochondrial (K+-dependent) from cytosolic thiolase activity.
Materials:
-
Patient-derived fibroblasts
-
Cell lysis buffer
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Acetoacetyl-CoA solution
-
Potassium chloride (KCl) solution
-
Spectrophotometer capable of reading at 303 nm
Procedure:
-
Cell Lysate Preparation: Culture patient fibroblasts under standard conditions. Harvest the cells and prepare a cell lysate using an appropriate lysis buffer. Determine the total protein concentration of the lysate (e.g., using a Bradford or BCA assay).
-
Assay Reaction: Prepare two sets of reaction mixtures in cuvettes.
-
Total Thiolase Activity: To the reaction buffer, add the cell lysate and the acetoacetyl-CoA solution. Add KCl to the specified final concentration.
-
Cytosolic Thiolase Activity: Prepare a parallel reaction mixture without the addition of KCl.
-
-
Spectrophotometric Measurement: Immediately after adding the substrate (acetoacetyl-CoA), place the cuvette in the spectrophotometer and record the decrease in absorbance at 303 nm over time at a constant temperature (e.g., 37°C).
-
Calculation of Activity: Calculate the rate of acetoacetyl-CoA cleavage from the linear portion of the absorbance curve. The mitochondrial T2 activity is determined by subtracting the activity measured in the absence of KCl from the total activity measured in the presence of KCl. Enzyme activity is typically expressed as nmol of substrate consumed per minute per mg of protein.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general overview of the steps involved in the analysis of urinary organic acids.[8][9]
Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Urine sample
-
Internal standard solution
-
Reagents for extraction (e.g., ethyl acetate, sodium chloride)
-
Reagents for derivatization (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS instrument
Procedure:
-
Sample Preparation: To a specific volume of urine, add an internal standard to allow for quantification. Acidify the urine sample.
-
Extraction: Perform a liquid-liquid extraction of the organic acids from the acidified urine using an organic solvent such as ethyl acetate. Saturating the aqueous phase with sodium chloride can improve extraction efficiency.
-
Drying: The organic extract is separated and evaporated to dryness under a stream of nitrogen.
-
Derivatization: The dried residue is derivatized to form volatile esters (e.g., trimethylsilyl (B98337) esters) by adding a derivatizing agent like BSTFA and heating the mixture.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The organic acids are separated on the gas chromatography column based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification and quantification based on their mass spectra and retention times compared to known standards.
Conclusion
The study of ACAT1 gene mutations reveals a complex relationship between genotype, biochemical phenotype, and clinical outcome. While residual enzyme activity provides a quantitative measure to compare the functional impact of different mutations, it does not reliably predict the clinical severity of Beta-ketothiolase deficiency. The disease progression is highly variable and influenced by environmental factors and the timely management of ketoacidotic episodes. Further research is needed to elucidate the factors that contribute to the variable clinical expressivity of this disorder and to develop more targeted therapeutic strategies. This guide provides a foundational comparison based on current experimental data to aid researchers and clinicians in their understanding of ACAT1-related disease.
References
- 1. Molecular characterization, clinical phenotype, and neurological outcome of twelve Palestinian children with beta-ketothiolase deficiency: report of two novel variants in the ACAT1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Mutation update on ACAT1 variants associated with mitochondrial acetoacetyl‐CoA thiolase (T2) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diabetic ketoacidosis in an adult with beta-ketothiolase deficiency (BKD) involving a novel ACAT1 variant : first report of established diabetes in BKD and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.aap.org [publications.aap.org]
- 6. womenshealth.labcorp.com [womenshealth.labcorp.com]
- 7. A Novel Mutation in ACAT1 Causing Beta-Ketothiolase Deficiency in a 4-Year-Old Sri Lankan Boy with Metabolic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Correlating Genotype with Phenotype in 2-Methylacetoacetyl-CoA Thiolase Deficiency: A Comparative Guide
Introduction
2-Methylacetoacetyl-CoA thiolase deficiency (MATD), also known as beta-ketothiolase deficiency, is a rare autosomal recessive inborn error of metabolism that affects the catabolism of isoleucine and the utilization of ketone bodies.[1][2] The disorder is caused by mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme. This enzyme plays a crucial role in two metabolic pathways: the final step of isoleucine degradation and the breakdown of ketone bodies for energy in extrahepatic tissues.[1][2]
Clinically, MATD is characterized by intermittent ketoacidotic episodes, which can be triggered by periods of fasting, illness, or high protein intake.[1][2] These episodes can lead to vomiting, dehydration, lethargy, and in severe cases, coma and neurological damage.[2][3] However, the clinical presentation is highly variable, with some individuals remaining asymptomatic throughout their lives.[4]
A definitive diagnosis of MATD is typically achieved through the analysis of urinary organic acids, which reveals the accumulation of characteristic metabolites such as 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, and tiglylglycine.[2] Confirmation is obtained through enzymatic assays in cultured fibroblasts or lymphocytes and by molecular analysis of the ACAT1 gene.[1]
Despite the identification of over 100 mutations in the ACAT1 gene, a clear correlation between genotype and clinical phenotype has not been established.[3][5] Patients with the same genotype can exhibit vastly different clinical severities. However, some studies suggest a correlation between genotype and the biochemical phenotype, particularly the level of residual enzyme activity and the excretion of certain metabolites. This guide provides a comparative analysis of reported ACAT1 genotypes and their associated biochemical and clinical phenotypes, along with an overview of the key experimental protocols used in their characterization.
Genotype-Phenotype Comparison
The following tables summarize the available quantitative data correlating ACAT1 genotypes with their corresponding biochemical and clinical phenotypes. It is important to note that the clinical severity can be highly variable and is not solely dependent on the genotype.
Table 1: Correlation of ACAT1 Missense Mutations with Residual Enzyme Activity
This table presents data from in vitro expression studies of various missense mutations in the ACAT1 gene. The residual thiolase activity is expressed as a percentage of the wild-type activity.
| Genotype (Mutation) | Thiolase Activity (% of Wild-Type) | Reference |
| p.Asn93Ser | 8% | [5] |
| p.Lys124Arg | 0% | [5] |
| p.Cys126Ser | 0% | [5] |
| p.Ala132Gly | 10% | [5] |
| p.His144Pro | 25% | [5] |
| p.Gln145Glu | 15% | [5] |
| p.Arg147Pro | 0% | [5] |
| p.Gly153Asp | 0% | [5] |
| p.Gly153Arg | 0% | [5] |
| p.Tyr161His | 10% | [5] |
| p.Gly182Ser | 0% | [5] |
| p.Asn190Asp | 5% | [5] |
| p.Arg208X | 0% | [4] |
| p.Gly215Asp | 0% | [5] |
| p.Tyr219His | 0% | [5] |
| p.Met221Lys | 0% | [5] |
| p.Arg222Gly | 0% | [5] |
| p.Pro248Leu | 0% | [5] |
| p.Glu250Lys | 0% | [5] |
| p.Ala254Pro | 0% | [5] |
| p.Arg256Gln | 10% | [5] |
| p.Gly278Ala | 0% | [5] |
| p.Cys280Arg | 0% | [5] |
| p.Ser284Asn | Not Reported | [6] |
| p.Gly288Asp | 0% | [5] |
| p.Ala301Pro | 0% | [5] |
| p.Ala301Val | 0% | [5] |
| p.Arg316Gln | 0% | [5] |
| p.Ala333Pro | 0% | [5] |
| p.Ala347Thr | 0% | [5] |
Data from Abdelkreem et al. (2019) is based on expression studies in human SV40-transformed fibroblasts.[5]
Table 2: Genotype and Clinical Outcomes in a Vietnamese Cohort of MATD Patients
This table summarizes the genotypes and corresponding clinical outcomes observed in a cohort of 48 Vietnamese patients with this compound thiolase deficiency. The study notes that no clear genotype-phenotype correlation was observed.[6]
| Genotype | Number of Patients | Clinical Outcome |
| p.R208X / p.R208X | Not specified | 83% complete recovery, 7% mental consequences, 12% death |
| IVS10-1g>c / IVS10-1g>c | Not specified | 83% complete recovery, 7% mental consequences, 12% death |
| p.R208X / IVS10-1g>c | Not specified | 83% complete recovery, 7% mental consequences, 12% death |
| p.S284N / p.S284N | Not specified | 83% complete recovery, 7% mental consequences, 12% death |
| c.1032_1033insA (frameshift) | Not specified | 83% complete recovery, 7% mental consequences, 12% death |
| exon 6-11del | Not specified | 83% complete recovery, 7% mental consequences, 12% death |
| c.163_167delinsAA (frameshift) | Not specified | 83% complete recovery, 7% mental consequences, 12% death |
Data from Nguyen et al. (2017) represents the overall outcomes for the cohort, as a direct correlation with specific genotypes was not established.[6]
Experimental Protocols
ACAT1 Gene Sequencing
Objective: To identify disease-causing mutations in the ACAT1 gene.
Methodology: Genomic DNA is extracted from peripheral blood leukocytes or cultured fibroblasts. The coding exons and flanking intron-exon boundaries of the ACAT1 gene are amplified using polymerase chain reaction (PCR). The resulting PCR products are then purified and sequenced using the Sanger sequencing method. The obtained sequences are compared to the reference sequence of the ACAT1 gene to identify any variations.
Mitochondrial Acetoacetyl-CoA Thiolase (T2) Enzyme Assay
Objective: To measure the enzymatic activity of mitochondrial acetoacetyl-CoA thiolase in patient cells.
Methodology: This assay is typically performed on cultured skin fibroblasts or lymphocytes.[7][8] The principle of the assay is to measure the thiolytic cleavage of acetoacetyl-CoA to two molecules of acetyl-CoA.[8]
A coupled enzyme assay is often employed where the production of acetyl-CoA is linked to a reaction that can be monitored spectrophotometrically.[9] For instance, the acetyl-CoA produced can be used by citrate (B86180) synthase to form citrate, a reaction that consumes oxaloacetate. The regeneration of oxaloacetate from malate (B86768) by malate dehydrogenase is coupled to the reduction of NAD+ to NADH, which can be measured by the increase in absorbance at 340 nm.[9]
To specifically measure the activity of the mitochondrial T2 enzyme, the assay is performed in the presence and absence of potassium ions.[7][8] Mitochondrial T2 activity is stimulated by potassium, whereas the cytosolic thiolase is not.[7][8] The difference in activity between the two conditions represents the mitochondrial T2 activity. Cell lysates can be prepared by sonication or by using detergents like digitonin (B1670571) to selectively permeabilize the plasma membrane, releasing cytosolic components while keeping mitochondria intact.[7]
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify abnormal metabolites in the urine of patients with suspected MATD.
Methodology: This is a cornerstone for the diagnosis of MATD. The procedure involves the extraction of organic acids from a urine sample, derivatization to make them volatile, and subsequent analysis by GC-MS.[10][11]
-
Sample Preparation: A urine sample is first treated with urease to remove urea, which can interfere with the analysis.[12] An internal standard is added for quantification.
-
Extraction: The organic acids are then extracted from the acidified urine into an organic solvent, such as ethyl acetate.[11]
-
Derivatization: The extracted organic acids are chemically modified to increase their volatility for gas chromatography. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace acidic protons with trimethylsilyl (B98337) (TMS) groups.[10]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter a mass spectrometer, which fragments them and detects the resulting ions. The mass spectrum of each compound is a unique fingerprint that allows for its identification.[10][11]
The presence of elevated levels of 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, and tiglylglycine in the urine is characteristic of MATD.[2]
Visualizations
Caption: Metabolic pathways affected by this compound thiolase deficiency.
References
- 1. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orpha.net [orpha.net]
- 3. The clinical phenotype and outcome of mitochondrial acetoacetyl-CoA thiolase deficiency (beta-ketothiolase or T2 deficiency) in 26 enzymatically proved and mutation-defined patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AB099. Beta ketothiolase deficiency: phenotype and genotype in Vietnam population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AB014. Beta-ketothiolase deficiency: phenotype, genotype and outcome of 48 Vietnamese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical assay method of cytosolic acetoacetyl-CoA thiolase by rapid release of cytosolic enzymes from cultured lymphocytes using digitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urine organic acid analysis for inherited metabolic disease using gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Urine Organic Acids for the Detection of Inborn Errors of Metabolism Using Urease and Gas Chromatography–Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]
A Comparative Metabolomics Study of Multiple Acyl-CoA Dehydrogenase Deficiency and Other Inborn Errors of Metabolism
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the metabolomic profiles of Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) and other clinically relevant inborn errors of metabolism (IEMs). By presenting key metabolic biomarkers in a comparative format and detailing the experimental protocols for their detection, this guide aims to facilitate differential diagnosis, biomarker discovery, and the development of novel therapeutic strategies.
Introduction to MADD and Related Inborn Errors of Metabolism
Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as glutaric aciduria type II, is an autosomal recessive disorder of fatty acid, amino acid, and choline (B1196258) metabolism.[1][2] It results from defects in the electron transfer flavoprotein (ETF) or ETF:ubiquinone oxidoreductase (ETF:QO), which are essential for the transfer of electrons from multiple acyl-CoA dehydrogenases to the mitochondrial respiratory chain.[1] The clinical presentation of MADD is highly variable, ranging from severe neonatal-onset forms with metabolic acidosis, hypoglycemia, and cardiomyopathy to later-onset forms characterized by muscle weakness, exercise intolerance, and rhabdomyolysis.[1][3]
Several other IEMs present with overlapping clinical and biochemical features, making differential diagnosis challenging. These include:
-
Fatty Acid Oxidation Disorders (FAODs): This group of disorders, including Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCAD) and Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCAD), results from defects in the mitochondrial beta-oxidation of fatty acids.[4][5] Like MADD, they can present with hypoketotic hypoglycemia, lethargy, and cardiomyopathy.[6]
-
Organic Acidemias: These conditions, such as Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA), are characterized by the accumulation of specific organic acids in body fluids.[7][8] They share features of metabolic acidosis, hyperammonemia, and neurological symptoms with MADD.[7]
-
Primary Carnitine Deficiency (PCD): This is a disorder of fatty acid transport caused by a defect in the carnitine transporter.[9][10] It leads to impaired fatty acid oxidation and can manifest with cardiomyopathy, muscle weakness, and hypoglycemia.[9][11]
Metabolomics, the comprehensive analysis of small molecules in a biological system, has emerged as a powerful tool for the diagnosis and understanding of IEMs.[12][13] Untargeted metabolomics, in particular, allows for a broad overview of metabolic pathways and can reveal novel biomarkers.[12]
Comparative Metabolomic Profiles
The following tables summarize the key metabolomic biomarkers identified in plasma/serum and urine for MADD and other selected IEMs. These profiles are typically determined using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][14]
Table 1: Comparative Plasma Acylcarnitine Profiles
| Acylcarnitine Species | MADD | MCAD Deficiency | VLCAD Deficiency | Primary Carnitine Deficiency |
| Free Carnitine (C0) | Decreased | Normal to Decreased | Normal to Decreased | Markedly Decreased[10] |
| Acetylcarnitine (C2) | Normal to Increased | Normal | Normal | Decreased |
| Propionylcarnitine (C3) | Increased | Normal | Normal | Decreased |
| Butyrylcarnitine (C4) | Increased[1] | Normal | Normal | Decreased |
| Isovalerylcarnitine (C5) | Increased[1] | Normal | Normal | Decreased |
| Hexanoylcarnitine (C6) | Increased[1][3] | Increased | Normal | Decreased |
| Octanoylcarnitine (C8) | Increased[1][3] | Markedly Increased[4] | Normal | Decreased |
| Decenoylcarnitine (C10:1) | Increased[4] | Increased[4] | Normal | Decreased |
| Decanoylcarnitine (C10) | Increased[1][3] | Increased | Normal | Decreased |
| Dodecanoylcarnitine (C12) | Increased[1][3] | Normal to Increased | Normal | Decreased |
| Tetradecenoylcarnitine (C14:1) | Increased[1] | Normal | Markedly Increased[4][15] | Decreased |
| Palmitoylcarnitine (C16) | Increased[1] | Normal | Increased | Decreased |
| Stearoylcarnitine (C18) | Increased | Normal | Increased | Decreased |
Table 2: Comparative Urine Organic Acid Profiles
| Organic Acid | MADD | Propionic Acidemia | Methylmalonic Acidemia |
| Glutaric Acid | Increased[1][16] | Normal | Normal |
| Ethylmalonic Acid | Increased[1][16] | Normal | Normal |
| 3-Hydroxyisovaleric Acid | Increased[1] | Normal | Increased |
| 2-Hydroxyglutaric Acid | Increased[1] | Normal | Normal |
| Adipic Acid | Increased[1] | Normal | Normal |
| Suberic Acid | Increased[1] | Normal | Normal |
| Sebacic Acid | Increased[1] | Normal | Normal |
| Propionylglycine | Normal | Increased | Normal |
| 3-Hydroxypropionic Acid | Normal | Increased[7] | Normal |
| Methylcitric Acid | Normal | Increased[7] | Increased |
| Methylmalonic Acid | Normal | Normal | Markedly Increased[7] |
Experimental Protocols
A typical untargeted metabolomics workflow for the analysis of plasma and urine samples from patients suspected of having an IEM involves the following key steps.[17][18]
Sample Preparation
-
Plasma/Serum:
-
Thaw frozen samples on ice.
-
Precipitate proteins by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) in a specific ratio (e.g., 4:1 solvent to plasma).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites for analysis.
-
-
Urine:
-
Thaw frozen urine samples.
-
Centrifuge to remove any particulate matter.
-
Normalize the samples based on creatinine (B1669602) concentration to account for variations in urine dilution.
-
For organic acid analysis by GC-MS, perform a liquid-liquid extraction followed by derivatization (e.g., silylation) to increase the volatility of the analytes.[19]
-
Analytical Methods
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Acylcarnitine Analysis: Employ a reverse-phase or HILIC column for chromatographic separation. Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) or precursor ion scanning to detect and quantify specific acylcarnitine species.[14][20]
-
Untargeted Metabolomics: Utilize high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) coupled with a suitable chromatography method (e.g., UPLC) to acquire comprehensive metabolic profiles in both positive and negative ionization modes.[17][18]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
Data Processing and Analysis
-
Data Preprocessing: This includes peak picking, alignment, and normalization.
-
Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, ANOVA, Principal Component Analysis (PCA), and Partial Least Squares-Discriminant Analysis (PLS-DA)) to identify statistically significant differences in metabolite levels between patient and control groups.[22]
-
Biomarker Identification: Putatively identify metabolites based on accurate mass, fragmentation patterns (MS/MS spectra), and retention time, and confirm their identity using authentic chemical standards.
Visualizing Metabolic Pathways and Workflows
Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway and the Site of Defect in MADD.
Caption: A Generalized Experimental Workflow for a Comparative Metabolomics Study.
References
- 1. medlink.com [medlink.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Multiple Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dph.illinois.gov [dph.illinois.gov]
- 6. Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionic Acidemia, Methylmalonic Acidemia, and Cobalamin C Deficiency: Comparison of Untargeted Metabolomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proposed guidelines for the diagnosis and management of methylmalonic and propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic primary carnitine deficiency - Wikipedia [en.wikipedia.org]
- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 11. metabolicsupportuk.org [metabolicsupportuk.org]
- 12. Inborn Errors of Metabolism in the Era of Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An evaluation of untargeted metabolomics methods to characterize inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective screening for inborn errors of metabolism using tandem mass spectrometry in West Kazakhstan children: study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Untargeted Metabolomics-Based Screening Method for Inborn Errors of Metabolism using Semi-Automatic Sample Preparation with an UHPLC- Orbitrap-MS Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolomics-Based Screening of Inborn Errors of Metabolism: Enhancing Clinical Application with a Robust Computational Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Selective screening for inborn errors of metabolism using tandem mass spectrometry in West Kazakhstan children: study protocol [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Benchmarking Outlier Detection Methods for Detecting IEM Patients in Untargeted Metabolomics Data. - Centrum voor Lysosomale en Metabole Ziekten, Erasmus MC [clmz.nl]
Safety Operating Guide
Safe Disposal of 2-Methylacetoacetyl-CoA: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-Methylacetoacetyl-CoA, a key intermediate in metabolic research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with institutional and environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this compound.
Pre-Disposal Safety Assessment
Key Hazards:
-
Chemical Reactivity: As a thioester, this compound can undergo hydrolysis, especially in the presence of strong acids or bases, to release Coenzyme A and 2-methylacetoacetic acid.
-
Combustibility: Assume the compound is a combustible liquid. Keep away from heat, sparks, and open flames.[1][2][3]
-
Biological Contamination: If used in biological experiments, the waste may be contaminated with biohazardous materials, requiring additional decontamination steps.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound waste. This serves as the primary barrier against accidental exposure.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect for tears or degradation before use. |
| Body Protection | A lab coat must be worn and fully fastened. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[2][3] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves chemical inactivation through hydrolysis, followed by disposal as hazardous chemical waste. This two-step process ensures that the reactive thioester bond is cleaved, reducing its chemical reactivity before it enters the waste stream.
Experimental Protocol: Chemical Inactivation via Alkaline Hydrolysis
This protocol is based on the general reactivity of thioesters, which are susceptible to hydrolysis.
-
Preparation: Conduct all steps in a certified chemical fume hood.
-
Dilution: If the this compound is in a concentrated form, dilute it with a compatible solvent (e.g., ethanol (B145695) or water) to a concentration of less than 10% (v/v).
-
Hydrolysis:
-
Slowly add the diluted this compound solution to a beaker containing a 1 M solution of sodium hydroxide (B78521) (NaOH).
-
The volume of the NaOH solution should be at least twice the volume of the diluted this compound solution to ensure complete hydrolysis.
-
Stir the mixture at room temperature for at least 2 hours. This will hydrolyze the thioester bond, yielding Coenzyme A and the sodium salt of 2-methylacetoacetic acid.
-
-
Neutralization:
-
After the hydrolysis is complete, neutralize the solution by slowly adding a 1 M solution of hydrochloric acid (HCl) until the pH is between 6.0 and 8.0. Use pH paper or a calibrated pH meter to monitor the pH.
-
-
Waste Collection:
-
Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should include: "Hazardous Waste," "Aqueous Waste," the chemical constituents (Coenzyme A, sodium 2-methylacetoacetate, sodium chloride, water), and the date.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[2]
-
Waste Segregation and Management
Proper waste segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
| Waste Stream Category | Description | Disposal Container |
| Inactivated Liquid Waste | The neutralized solution resulting from the chemical inactivation protocol. | Labeled, sealed, and non-reactive hazardous waste container. |
| Contaminated Solids | Any solid materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads. | Labeled, sealed plastic bag or container designated for solid chemical waste. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Puncture-proof, labeled sharps container. |
| Uncontaminated Glass | Clean and empty glassware that has been triple-rinsed with a suitable solvent. | Appropriate glass disposal bin, with labels defaced or removed.[4] |
Emergency Procedures
In the event of a spill or accidental exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with absorbent material, and clean the area with a suitable decontaminating solution.
-
Collect all contaminated materials in a sealed container and dispose of them as hazardous waste.
-
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[1]
-
Seek immediate medical attention.
-
-
Skin Contact:
-
Remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek medical attention if irritation persists.
-
-
Inhalation:
-
Move the individual to fresh air.
-
Seek medical attention if breathing becomes difficult.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water and seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
